Product packaging for N-Tosylaziridine(Cat. No.:CAS No. 3634-89-7)

N-Tosylaziridine

Cat. No.: B123454
CAS No.: 3634-89-7
M. Wt: 197.26 g/mol
InChI Key: VBNWSEVVMYMVLC-UHFFFAOYSA-N
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Description

N-Tosylaziridine is an activated three-membered heterocycle that serves as a highly valuable synthetic building block in organic and medicinal chemistry. The ring strain and the electron-withdrawing tosyl group on the nitrogen atom make it exceptionally reactive toward nucleophiles, enabling regioselective ring-opening reactions to produce a wide array of functionalized amine derivatives . This reactivity is harnessed for the synthesis of biologically important structures such as β-haloamines, diamines, and β-amino alcohols . Its application extends to the construction of complex nitrogen-containing scaffolds, including tetrahydroquinolines and 1,4-benzoxazepines, often through transition metal-catalyzed cascade or cross-coupling reactions . Furthermore, N-tosylaziridines are key precursors in polymer chemistry, undergoing living anionic ring-opening polymerization (AROP) to form well-defined polyamines and polysulfonamides . In chemical biology, aziridine-containing compounds are emerging as covalent probes in proteomics and lipidomics due to their ability to selectively ligand with biological nucleophiles . The compound's versatility and predictable ring-opening behavior make it an indispensable reagent for developing novel synthetic methodologies and exploring new chemical space in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2S B123454 N-Tosylaziridine CAS No. 3634-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)13(11,12)10-6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWSEVVMYMVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340069
Record name N-Tosylaziridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3634-89-7
Record name N-Tosylaziridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylbenzenesulfonyl)aziridine
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Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Tosylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of N-Tosylaziridine, a key building block in organic synthesis. The document details its molecular characteristics, spectroscopic signature, and methods for its preparation, presenting quantitative data in accessible formats and visualizing its structure as required.

Core Molecular Structure

This compound is a heterocyclic compound featuring a three-membered aziridine (B145994) ring N-functionalized with a p-toluenesulfonyl (tosyl) group. The aziridine ring, a saturated heterocycle containing one nitrogen and two carbon atoms, is highly strained, which contributes to its reactivity. The electron-withdrawing nature of the tosyl group further activates the aziridine ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity profile makes N-tosylaziridines valuable intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals.

PropertyValueReference(s)
Chemical Formula C₉H₁₁NO₂S[1][2][3][4][5][6]
Molecular Weight 197.25 g/mol [1][2][3][4][5][6]
CAS Number 3634-89-7[1][2][3][4][5][6]
Appearance White to light yellow solid
Melting Point 63.0 to 67.0 °C

Spectroscopic Characterization

Note: The following tables summarize typical spectroscopic data for this compound derivatives as reported in the literature. The exact chemical shifts and absorption bands for the unsubstituted this compound may vary.

¹H NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aziridine Ring CH₂2.0 - 3.0m-
Aziridine Ring CH3.5 - 4.5m-
Tosyl Group CH₃2.4s-
Aromatic (Tosyl)7.3 - 7.9m-
¹³C NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)
CarbonChemical Shift (δ) ppm
Aziridine Ring CH₂30 - 40
Aziridine Ring CH40 - 50
Tosyl Group CH₃~21
Aromatic (Tosyl)127 - 145
Infrared (IR) Spectroscopy Data

Key characteristic IR absorptions for N-tosylaziridines include:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=C (aromatic)1600 - 1475Medium
S=O (sulfonamide)1350 - 1300 and 1170 - 1150Strong

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols for Synthesis

Several synthetic routes to N-tosylaziridines have been reported. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from 2-Amino Alcohols

A common and efficient method for the preparation of the unsubstituted this compound involves the tosylation and in-situ cyclization of 2-amino alcohols.[7]

Method A (for higher substituted amino alcohols):

  • To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • After stirring for 6 hours, add toluene (B28343) (5 mL).

  • Filter off the solid and evaporate the solvents to yield the this compound.[7]

Method B (for the unsubstituted parent compound and less hindered homologues):

  • To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

  • After 30 minutes, add ice and water.

  • Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to obtain the this compound.[7]

Synthesis from Alkenes via Zirconooxaziridine Catalysis

This method is suitable for the synthesis of a wide variety of substituted N-tosylaziridines from the corresponding alkenes.[1]

General Procedure:

  • In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 0.01 equiv., 1 mol%), TBAB (0.0075 mmol, 0.075 equiv., 7.5 mol%), and chloramine (B81541) T (0.3 mmol, 3 equiv.) in DCE (0.1M, 1 mL).

  • Allow the mixture to react for 5 minutes.

  • Add the alkene (0.1 mmol, 1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.

  • Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel and wash with dichloromethane.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound.[1]

Logical Relationship of Synthesis

The following diagram illustrates the general synthetic pathway from a generic alkene to an this compound derivative.

Synthesis_Workflow Alkene Alkene Reaction Aziridination Alkene->Reaction Reagents ZrODipic(HMPA) TBAB Chloramine T DCE Reagents->Reaction Purification Filtration & Chromatography Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of N-Tosylaziridines.

References

The Advent of the Strained Ring: A Technical Guide to the History and Discovery of N-Tosylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for N-Tosylaziridine, a cornerstone building block in modern organic and medicinal chemistry. We will delve into the foundational synthetic routes, provide detailed experimental protocols for key reactions, present quantitative data for comparative analysis, and illustrate complex reaction pathways and workflows.

A Historical Perspective: The Genesis of a Versatile Intermediate

The journey of this compound is intrinsically linked to the broader history of aziridine (B145994) chemistry. The parent heterocycle, aziridine (ethylene imine), was first synthesized by Henry Wenker in 1935 through the cyclization of β-amino alcohols, a method now famously known as the Wenker synthesis.[1] This seminal work laid the foundation for the preparation of a wide array of substituted aziridines.

While a singular "discovery" paper for this compound is not readily identifiable, its emergence as a crucial synthetic intermediate followed the development of reliable methods for N-functionalization of the aziridine ring. The introduction of the tosyl (p-toluenesulfonyl) group proved to be a significant advancement. The electron-withdrawing nature of the tosyl group activates the aziridine ring, making it highly susceptible to nucleophilic attack, thereby unlocking a vast landscape of synthetic possibilities.[2][3] Early methods for the preparation of N-Tosylaziridines were often multi-step procedures involving the N-tosylation of amino acids, reduction to the corresponding amino alcohols, and subsequent cyclization.[4]

Core Synthetic Methodologies

The synthesis of N-Tosylaziridines has evolved from classical, often harsh, multi-step procedures to elegant and efficient one-pot and catalytic methods. Below, we detail the core synthetic strategies.

The Wenker Synthesis and its Modifications

The Wenker synthesis remains a fundamental approach to aziridine synthesis.[1] The classical approach involves the reaction of a β-amino alcohol with sulfuric acid to form a sulfate (B86663) ester, which then undergoes base-mediated intramolecular cyclization. For N-Tosylaziridines, this typically involves the cyclization of an N-tosylated-β-amino alcohol.

More contemporary modifications of the Wenker synthesis offer milder conditions and broader substrate scope. One-pot procedures starting from 2-amino alcohols have been developed, where tosylation and in situ cyclization are effected by a suitable base.[4]

Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [4]

  • Method A (for more sterically hindered amino alcohols):

    • To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

    • Stir the mixture for 6 hours.

    • Add toluene (B28343) (5 mL) and filter off the solid.

    • Evaporate the solvents under reduced pressure to yield the crude this compound.

  • Method B (for less sterically hindered amino alcohols):

    • To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add ice and water, separate the organic layer, wash with water, and dry over magnesium sulfate.

    • Evaporate the solvent to yield the crude this compound.

The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction provides another classical route to aziridines, typically involving the reaction of an α,β-dihalo ketone with a primary amine. For the synthesis of N-Tosylaziridines, this would conceptually involve the use of p-toluenesulfonamide (B41071) as the nitrogen source. The reaction proceeds via a Michael addition followed by an intramolecular nucleophilic substitution. While less commonly detailed specifically for N-Tosylaziridines in readily available literature, the principles of this reaction are applicable.

Modern Catalytic Aziridination of Alkenes

The direct aziridination of alkenes represents the most atom-economical and versatile approach to N-Tosylaziridines. A variety of transition metal catalysts have been developed to facilitate the transfer of a nitrene equivalent, often derived from Chloramine-T or other N-tosyl-containing reagents, to an alkene double bond.

One notable modern method involves the use of a zirconooxaziridine catalyst, which promotes the aziridination of a wide range of substituted alkenes with high yields and stereospecificity.[5][6]

Experimental Protocol: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [6]

  • In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 1 mol%), TBAB (0.0075 mmol, 7.5 mol%), and dry Chloramine-T (0.3 mmol) in 1,2-dichloroethane (B1671644) (1 mL, 0.1M).

  • Allow the mixture to react for 5 minutes.

  • Add the alkene (0.1 mmol).

  • Stir the reaction vigorously at room temperature for 16 hours or until TLC indicates the disappearance of the alkene.

  • Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Comparison

The choice of synthetic method often depends on the substrate, desired scale, and available reagents. The following tables summarize quantitative data for the synthesis of various N-Tosylaziridines using the methods described above.

Table 1: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [4]
Substrate (Amino Alcohol) Method Reaction Time Yield (%)
AminoethanolB30 min74
(S)-AlaninolB30 min78
(S)-2-AminobutanolB30 min86
(S)-ValinolA6 h75
(S)-NorvalinolA6 h82
(S)-LeucinolA6 h76
Table 2: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [6]
Substrate (Alkene) Product Reaction Time Yield (%)
1-Hexene2-Butyl-1-tosylaziridine16 h89
Styrene2-Phenyl-1-tosylaziridine16 h98
4-Methylstyrene2-(p-Tolyl)-1-tosylaziridine16 h93
2-Chlorostyrene2-(2-Chlorophenyl)-1-tosylaziridine16 h92
3-Chlorostyrene2-(3-Chlorophenyl)-1-tosylaziridine16 h91
2,6-Dichlorostyrene2-(2,6-Dichlorophenyl)-1-tosylaziridine16 h97
Naphthalene-2-ylethylene2-(Naphthalen-2-yl)-1-tosylaziridine16 h82
cis-4-Octenecis-2,3-Dipropyl-1-tosylaziridine16 h86

The Reactivity of N-Tosylaziridines: A Gateway to Molecular Complexity

The synthetic utility of N-Tosylaziridines stems from their susceptibility to ring-opening reactions by a diverse range of nucleophiles. This reactivity is driven by the relief of ring strain and the electron-withdrawing nature of the tosyl group. The ring-opening typically proceeds via an SN2 mechanism, leading to the formation of 1,2-difunctionalized compounds with well-defined stereochemistry.

Nucleophilic Ring-Opening Reactions

A plethora of nucleophiles, including halides, amines, alcohols, thiols, and organometallic reagents, have been employed to open the this compound ring.[7] Lewis acids are often used to catalyze these reactions, further enhancing the electrophilicity of the aziridine carbons.[7]

Experimental Protocol: Zinc(II) Halide-Mediated Ring-Opening of N-Tosylaziridines [7]

  • Reflux a suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

  • Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.

  • Continue refluxing until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (2.0 mL) and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

N-Tosylaziridines in Total Synthesis and Cascade Reactions

The predictable reactivity and stereochemical control offered by N-Tosylaziridines have made them invaluable intermediates in the total synthesis of complex natural products and in the design of elegant cascade reactions.

For instance, the ring-opening of an this compound with a Grignard reagent has been utilized as a key step in the synthesis of homochiral (R)- and (S)-3,4-methylenedioxymethamphetamine (MDMA).[2] In another example, a Lewis acid-catalyzed reaction between an this compound and an N-tosylhydrazone initiates a cascade sequence of ring-opening, cyclization, and oxidation to afford 1,2,4-triazines.[8]

Visualizing the Chemistry: Diagrams and Workflows

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and reaction mechanisms.

wenker_synthesis amino_alcohol β-Amino Alcohol ntosyl_amino_alcohol N-Tosyl-β-amino alcohol amino_alcohol->ntosyl_amino_alcohol Tosylation tosyl_chloride Tosyl Chloride tosyl_chloride->ntosyl_amino_alcohol base Base (e.g., KOH) ntosylaziridine This compound base->ntosylaziridine ntosyl_amino_alcohol->ntosylaziridine Intramolecular Cyclization

A simplified workflow for the Wenker-type synthesis of N-Tosylaziridines.

catalytic_aziridination alkene Alkene ntosylaziridine This compound alkene->ntosylaziridine nitrene_source Nitrene Source (e.g., Chloramine-T) nitrene_source->ntosylaziridine catalyst Transition Metal Catalyst catalyst->ntosylaziridine Catalytic Cycle

A general scheme for the catalytic aziridination of alkenes.

The fundamental nucleophilic ring-opening reaction of N-Tosylaziridines.

triazine_synthesis_cascade start This compound + N-Tosylhydrazone step1 Lewis Acid Catalysis (Ring-Opening) start->step1 intermediate1 Aminohydrazone Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 Dihydrotriazine step2->intermediate2 step3 Oxidation intermediate2->step3 product 1,2,4-Triazine step3->product

A cascade reaction involving this compound for the synthesis of 1,2,4-triazines.

Safety, Handling, and Disposal

This compound and its precursors require careful handling due to their potential hazards.

  • Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, refrigeration at -20°C is recommended.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5] Contaminated packaging should be treated as hazardous waste.[4] Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

Conclusion

This compound has firmly established itself as a versatile and powerful building block in organic synthesis. From its historical roots in the early exploration of aziridine chemistry to its central role in modern catalytic and cascade reactions, the journey of this compound highlights the continuous evolution of synthetic methodology. For researchers, scientists, and drug development professionals, a deep understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the creation of novel and complex molecules.

References

N-Tosylaziridine: A Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Tosylaziridine is a highly valuable, three-membered heterocyclic compound extensively utilized in organic synthesis. The electron-withdrawing nature of the tosyl group activates the aziridine (B145994) ring, making it an excellent electrophile for a wide array of synthetic transformations. Its high reactivity, driven by significant ring strain, allows for efficient and often stereoselective construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, core reactivity, and applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized below.

Physical and Chemical Data
PropertyValueReference
CAS Number 3634-89-7[1]
Molecular Formula C₉H₁₁NO₂S[1]
Molecular Weight 197.25 g/mol [1]
Appearance White to light yellow crystals[2][3]
Melting Point 63-65 °C
Boiling Point 322.3 ± 35.0 °C (Predicted)[3][4]
Solubility Soluble in polar organic solvents like THF, CH₂Cl₂, and acetonitrile (B52724). Aziridines are generally soluble in water and alcohols.[5][6]
Storage Temperature -20°C[2][4]
Spectroscopic Data
SpectroscopyKey Features & Representative Chemical Shifts (δ in ppm) or Wavenumbers (cm⁻¹)
¹H NMR Aromatic Protons (Tosyl Group): ~7.3-7.9 ppm (two doublets). Aziridine Ring Protons: Chemical shifts are highly dependent on substitution. For the parent this compound, these would appear as a singlet around 2.4 ppm. For substituted aziridines, complex multiplets appear between 2.0-4.1 ppm. Methyl Protons (Tosyl Group): ~2.4 ppm (singlet).[7]
¹³C NMR Aromatic Carbons (Tosyl Group): ~127-145 ppm. Aziridine Ring Carbons: ~35-42 ppm for substituted examples. Methyl Carbon (Tosyl Group): ~21.7 ppm.[7][8]
IR S=O Stretch (Sulfonamide): ~1320 cm⁻¹ and ~1160 cm⁻¹. Aromatic C-H Stretch: ~3060 cm⁻¹. Aliphatic C-H Stretch: ~2920 cm⁻¹.[7][9]

Synthesis of this compound

N-Tosylaziridines can be synthesized through several reliable methods, most commonly via the cyclization of 2-amino alcohols or the direct aziridination of alkenes.

Synthesis from 2-Amino Alcohols

A prevalent method involves the tosylation of a 2-amino alcohol followed by an intramolecular cyclization (a modification of the Wenker synthesis). One-pot procedures using simple inorganic bases are efficient and avoid the isolation of unstable intermediates.

Synthesis of this compound from a 2-Amino Alcohol cluster_start Starting Materials cluster_process Reaction Process cluster_product Products AminoAlcohol 2-Amino Alcohol Reaction One-Pot Reaction (e.g., CH₂Cl₂/H₂O or ACN) AminoAlcohol->Reaction Reacts with TsCl Tosyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., KOH, K₂CO₃) Base->Reaction Facilitates cyclization NTosylaziridine This compound Reaction->NTosylaziridine Forms Byproducts Inorganic Salts + H₂O Reaction->Byproducts

Caption: One-pot synthesis of this compound from a 2-amino alcohol.

Experimental Protocol 1: Synthesis from 2-Amino Alcohols

Adapted from Bergmeier, S. C. et al.

Method A (for hindered amino alcohols):

  • To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • Stir the mixture for 6 hours.

  • Add toluene (B28343) (5 mL) and filter off the solid salts.

  • Evaporate the solvents under reduced pressure to yield the this compound.

Method B (for unhindered amino alcohols):

  • To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (KOH, 2.0 g), water (2.0 mL), and dichloromethane (B109758) (CH₂Cl₂, 2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

  • Stir for 30 minutes.

  • Add ice and water to the reaction mixture.

  • Separate the organic layer, wash with water, dry over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to yield the product.

Synthesis from Alkenes

The direct aziridination of alkenes provides another powerful route. This involves the transfer of a nitrene equivalent ('N-Ts') to a double bond. Modern methods often employ metal catalysts to achieve high yields and stereospecificity using Chloramine-T as the nitrogen source.[10]

Experimental Protocol 2: Zirconium-Catalyzed Aziridination of Alkenes

Adapted from Moura-Letts, G. et al.[7]

  • In a 20 mL vial, combine the Zirconium catalyst (e.g., ZrODipic(HMPA), 0.01 equiv., 1 mol%), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB, 0.075 equiv., 7.5 mol%), and Chloramine-T (3 equiv.) in 1,2-dichloroethane (B1671644) (DCE, to make a 0.1M solution).

  • Allow the mixture to react for 5 minutes.

  • Add the alkene (1 equiv.) to the mixture.

  • Stir vigorously at room temperature for 16 hours or until the alkene is consumed (monitored by TLC).

  • Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane.

  • Purify the crude product by silica gel column chromatography to obtain the this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from its susceptibility to nucleophilic ring-opening reactions, cycloadditions, and ring expansions.

Nucleophilic Ring-Opening

Due to significant angle strain, the aziridine ring is readily opened by a wide range of nucleophiles.[11] The reaction typically proceeds via an Sₙ2 mechanism, leading to regioselective formation of β-functionalized sulfonamides. Lewis acids are often employed to catalyze this transformation.

General Workflow for Nucleophilic Ring-Opening cluster_start Reactants cluster_process Reaction cluster_product Product Aziridine This compound Reaction Sₙ2 Attack Aziridine->Reaction Nucleophile Nucleophile (Nu⁻) (e.g., Halides, Amines, H₂O) Nucleophile->Reaction Attacks Catalyst Lewis Acid (optional) (e.g., ZnX₂, Ce(IV)) Catalyst->Reaction Catalyzes Product β-Substituted N-Tosylamine Reaction->Product Yields

Caption: Lewis acid-catalyzed nucleophilic ring-opening of this compound.

Experimental Protocol 3: Ring-Opening with Zinc (II) Halides

Adapted from Reddy, M. S. et al.

  • Reflux a suspension of anhydrous zinc dihalide (e.g., ZnBr₂, 0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

  • Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.

  • Continue to reflux the mixture until the starting material is completely consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 2.0 mL).

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the β-halo amine product.

[3+2] Cycloaddition Reactions

N-Tosylaziridines can act as three-atom components in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrrolidines. The reaction is initiated by a nucleophile (e.g., an iodide ion) that opens the aziridine ring to form an anionic intermediate, which then undergoes conjugate addition to a dipolarophile like an α,β-unsaturated ketone.

Iodide-Mediated [3+2] Cycloaddition Mechanism Aziridine This compound Intermediate Acyclic Anion Intermediate Aziridine->Intermediate Ring-opening by I⁻ Iodide Iodide (I⁻) (from LiI) Enolate Enolate Intermediate Intermediate->Enolate Conjugate addition UnsatKetone α,β-Unsaturated Ketone UnsatKetone->Enolate Pyrrolidine N-Tosylpyrrolidine Enolate->Pyrrolidine Intramolecular cyclization (Sₙ2)

Caption: Mechanism of the [3+2] cycloaddition of this compound.

Experimental Protocol 4: Iodide-Mediated [3+2] Cycloaddition

Adapted from Hosokawa, S. et al.

  • To a solution of lithium iodide (LiI, 1.2 equiv) in dimethoxyethane (DME), add this compound (2.0 equiv) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in DME dropwise.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding acetic acid (AcOH, 2.2 equiv).

  • Add water and ethyl acetate (B1210297) (EtOAc). Separate the aqueous layer and extract it three times with EtOAc.

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-tosylpyrrolidine product.

Biological Activity and Relevance in Drug Development

While this compound itself is primarily a synthetic intermediate, the aziridine moiety is a "privileged scaffold" in medicinal chemistry. Many natural products and synthetic compounds containing the aziridine ring exhibit significant biological activities, including antitumor, antibacterial, and enzyme-inhibitory properties.[10]

The true value of this compound in drug development lies in its ability to serve as a versatile precursor for a diverse range of nitrogen-containing compounds. The ring-opening and cycloaddition reactions described above provide reliable and stereocontrolled pathways to synthesize:

  • Vicinal Diamines and Amino Alcohols: Core structures in numerous pharmaceuticals.

  • Complex Alkaloids: Natural products with a wide spectrum of bioactivity.

  • Modified Sugars and Amino Acids: Building blocks for peptidomimetics and other therapeutics.

The tosyl group can be removed under reductive conditions, liberating the free amine for further functionalization, making N-tosylaziridines highly valuable starting materials for the synthesis of chiral amine derivatives.

Safety and Handling

This compound is considered hazardous and must be handled with appropriate precautions in a laboratory setting.

Safety AspectInformation
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) NIOSH-approved N95 dust mask, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust. Wash hands thoroughly after handling.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C.[4][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

N-Tosylaziridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Tosylaziridine stands as a versatile and highly reactive building block in organic synthesis. Its strained three-membered ring, activated by the electron-withdrawing tosyl group, makes it an excellent electrophile for a variety of nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amine derivatives. This guide offers an in-depth overview of this compound, including its fundamental properties, key experimental protocols, and its applications in synthetic and medicinal chemistry.

Core Properties of this compound

This compound, also known as N-(p-Toluenesulfonyl)aziridine, is a white to off-white crystalline solid. Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3634-89-7
Molecular Formula C₉H₁₁NO₂S
Molecular Weight 197.25 g/mol

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. Two common and efficient one-pot procedures starting from 2-amino alcohols are detailed below. These methods offer simple workups using inorganic bases and avoid hazardous reagents.[1]

Method A: From 2-Amino Alcohols using Potassium Carbonate in Acetonitrile (B52724)

This method is particularly suitable for higher substituted amino alcohols.

Procedure:

  • To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • Continue stirring the mixture for 6 hours.

  • Add toluene (B28343) (5 mL) to the reaction mixture.

  • Filter off the solid inorganic salts.

  • Evaporate the solvents from the filtrate under reduced pressure to yield the this compound product.

Method B: From 2-Amino Alcohols using Potassium Hydroxide (B78521) in a Biphasic System

This approach is effective for the unsubstituted parent compound and less hindered homologues.

Procedure:

  • To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add ice and water to the reaction vessel.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).

  • Evaporate the solvent to obtain the this compound product.

Synthesis_of_N_Tosylaziridine cluster_methodA Method A cluster_methodB Method B AminoAlcohol_A 2-Amino Alcohol Reagents_A TsCl, K₂CO₃ Acetonitrile AminoAlcohol_A->Reagents_A NTosylaziridine_A This compound Reagents_A->NTosylaziridine_A AminoAlcohol_B 2-Amino Alcohol Reagents_B TsCl, KOH H₂O/CH₂Cl₂ AminoAlcohol_B->Reagents_B NTosylaziridine_B This compound Reagents_B->NTosylaziridine_B

Synthetic routes to this compound.

Key Reactions: Nucleophilic Ring-Opening

The synthetic utility of this compound lies in its susceptibility to ring-opening by a wide range of nucleophiles. This reaction proceeds via an SN2-type mechanism, leading to the formation of β-functionalized sulfonamides. The regioselectivity of the attack is influenced by steric and electronic factors of both the aziridine (B145994) and the nucleophile.

General Experimental Protocol for Ring-Opening with Zinc (II) Halides

This protocol describes a Lewis acid-mediated ring-opening of N-Tosylaziridines with halide nucleophiles.

Procedure:

  • Reflux a suspension of anhydrous zinc dihalide (e.g., ZnCl₂, ZnBr₂, or ZnI₂) (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

  • Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) to the refluxing mixture with stirring.

  • Continue to reflux the reaction mixture until the starting aziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (2.0 mL).

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the β-halo-N-tosyl amine product.[2]

Ring_Opening_Mechanism NTosylaziridine This compound TransitionState Transition State NTosylaziridine->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Ring-Opened Product (β-substituted N-tosyl amine) TransitionState->Product

SN2 mechanism of nucleophilic ring-opening.

Role in Drug Development and Medicinal Chemistry

While this compound itself is not typically the active pharmaceutical ingredient, it serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. The aziridine moiety is present in several natural products with antitumor properties.[3] Synthetic aziridine derivatives are being explored for various therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4]

The reactivity of the aziridine ring allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for drug discovery screening. The tosyl group can be removed under reductive conditions, providing access to free amines which can be further functionalized. This versatility makes this compound a valuable tool in medicinal chemistry for the development of novel therapeutics.

Mechanism of Action: Insights from an this compound Derivative

A study on a galactopyranoside derivative of this compound, identified as a promising anticancer agent, has shed light on its potential mechanism of action. The investigation revealed that this compound, referred to as AzGalp, induces DNA damage.[5][6]

Cells deficient in the Nucleotide Excision Repair (NER) pathway were found to be particularly sensitive to the cytotoxic effects of AzGalp. This suggests that the compound forms bulky DNA adducts that are primarily repaired by the NER pathway. In cancer cells with a compromised NER system, these DNA lesions persist, leading to cell death.[5][6] This mechanism of action is similar to that of established alkylating anticancer drugs.

DNA_Damage_Pathway cluster_cell Cellular Response AzGalp This compound Derivative (AzGalp) DNA_Adducts Bulky DNA Adducts AzGalp->DNA_Adducts Alkylates DNA NER_Pathway Nucleotide Excision Repair (NER) DNA_Adducts->NER_Pathway Damage Recognition DNA_Repair DNA Repair NER_Pathway->DNA_Repair Apoptosis Apoptosis NER_Pathway->Apoptosis If NER is deficient or overwhelmed Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Proposed mechanism of action for an this compound derivative.

References

Synthesis of N-Tosylaziridines from 2-Amino Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-Tosylaziridines from 2-amino alcohols. N-Tosylaziridines are valuable building blocks in organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals, due to their susceptibility to ring-opening reactions with various nucleophiles.[1] This document details established methodologies, including one-pot syntheses, the Wenker reaction, and Mitsunobu-type cyclizations, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application in a research and development setting.

Core Synthetic Methodologies

The conversion of 2-amino alcohols to N-Tosylaziridines can be achieved through several efficient methods. The most common strategies involve the in-situ activation of the hydroxyl group of an N-tosylated amino alcohol, followed by intramolecular cyclization. Key methods that will be discussed in this guide are:

  • One-Pot Synthesis using Potassium Carbonate in Acetonitrile (B52724): A convenient method particularly effective for more sterically hindered 2-amino alcohols.

  • One-Pot Synthesis using Potassium Hydroxide (B78521) in a Biphasic System: Ideal for less sterically hindered 2-amino alcohols, offering high yields and short reaction times.

  • The Wenker Synthesis: A classical two-step method involving the formation of a sulfate (B86663) ester intermediate.

  • Mitsunobu Reaction: An intramolecular cyclization of an N-Tosyl-2-amino alcohol under mild conditions.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes quantitative data for the one-pot synthesis of various (S)-N-Tosylaziridines from their corresponding (S)-2-amino alcohols, allowing for a direct comparison of the two primary methods discussed.

EntryR GroupMethod A Yield (%)Method B Yield (%)
1H4674
2CH₃5378
3C₂H₅6286
4(CH₃)₂CH7570
5CH₃CH₂CH₂8273
6(CH₃)₂CHCH₂7652
7C₆H₅CH₂8865
8(C₆H₅)₂CH9143
9C₆H₅8558

Data sourced from Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.[1][2][3]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

Protocol 1: One-Pot Synthesis using Potassium Carbonate in Acetonitrile (Method A)

This procedure is particularly suitable for higher substituted 2-amino alcohols.[3]

Materials:

  • (S)-2-amino alcohol (1.0 mmol)

  • Tosyl chloride (2.2 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Acetonitrile (2.0 mL)

  • Toluene (B28343) (5 mL)

Procedure:

  • To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • Continue stirring the reaction mixture for 6 hours at room temperature.

  • After 6 hours, add toluene (5 mL) to the reaction mixture.

  • Filter the solid inorganic salts from the mixture.

  • Evaporate the solvents from the filtrate under reduced pressure to yield the crude N-Tosylaziridine.

  • Purify the product by crystallization, short-path distillation, or column chromatography as required.

Protocol 2: One-Pot Synthesis using Potassium Hydroxide in Water/Dichloromethane (B109758) (Method B)

This method is highly effective for the synthesis of N-Tosylaziridines from less hindered 2-amino alcohols.[3]

Materials:

  • (S)-2-amino alcohol (1.0 mmol)

  • Tosyl chloride (2.5 mmol)

  • Potassium hydroxide (KOH) (2.0 g)

  • Water (2.0 mL)

  • Dichloromethane (CH₂Cl₂) (2.0 mL)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a vigorously stirred mixture of potassium hydroxide (2.0 g) in water (2.0 mL) and dichloromethane (2.0 mL).

  • To this biphasic mixture, add the (S)-2-amino alcohol (1.0 mmol).

  • Add tosyl chloride (2.5 mmol) portionwise to the reaction mixture at room temperature.

  • Continue vigorous stirring for 30 minutes at room temperature.

  • After 30 minutes, add ice and water to the reaction mixture.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product as needed.

Protocol 3: Intramolecular Cyclization via the Mitsunobu Reaction

This method involves the preparation of the N-Tosyl-2-amino alcohol followed by an intramolecular cyclization.

Step 1: N-Tosylation of the 2-Amino Alcohol

  • Dissolve the 2-amino alcohol in a suitable solvent such as dichloromethane or pyridine (B92270).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of tosyl chloride.

  • If not using pyridine as the solvent, add one equivalent of a base like triethylamine.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Tosyl-2-amino alcohol.

Step 2: Mitsunobu Cyclization

  • Dissolve the N-Tosyl-2-amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triphenylphosphine (B44618) (PPh₃) (1.5 equiv).

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF.

  • Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the this compound. Yields for this method are typically in the range of 45-82%.[4]

Mandatory Visualizations

Reaction Schemes and Workflows

general_synthesis cluster_start Starting Material cluster_product Product 2_amino_alcohol 2-Amino Alcohol N_Tosylaziridine This compound 2_amino_alcohol->N_Tosylaziridine   Synthetic Methods (One-Pot, Wenker, Mitsunobu)

Caption: General overview of the synthesis of this compound.

one_pot_workflows cluster_method_A Method A: K2CO3 in Acetonitrile cluster_method_B Method B: KOH in Water/Dichloromethane A_start 2-Amino Alcohol, K2CO3, Acetonitrile A_add_TsCl Add Tosyl Chloride A_start->A_add_TsCl A_react Stir for 6h at RT A_add_TsCl->A_react A_workup Add Toluene, Filter A_react->A_workup A_isolate Evaporate Solvents A_workup->A_isolate A_product This compound A_isolate->A_product B_start 2-Amino Alcohol, KOH, H2O, CH2Cl2 B_add_TsCl Add Tosyl Chloride B_start->B_add_TsCl B_react Vigorous Stirring for 30 min at RT B_add_TsCl->B_react B_workup Add Ice/Water, Separate Layers B_react->B_workup B_isolate Dry and Evaporate B_workup->B_isolate B_product This compound B_isolate->B_product

Caption: Experimental workflows for the one-pot synthesis methods.

Reaction Mechanisms

one_pot_mechanism cluster_mechanism Postulated Mechanism for One-Pot Synthesis start 2-Amino Alcohol N_tosylation N-Tosylation (TsCl, Base) start->N_tosylation N_tosyl_intermediate N-Tosyl-2-amino alcohol N_tosylation->N_tosyl_intermediate O_tosylation O-Tosylation (TsCl, Base) N_tosyl_intermediate->O_tosylation bis_tosyl_intermediate Bis-Tosyl Intermediate (Unstable) O_tosylation->bis_tosyl_intermediate cyclization Intramolecular Cyclization (Base-mediated) bis_tosyl_intermediate->cyclization product This compound cyclization->product

Caption: Postulated mechanism for the one-pot synthesis.

mitsunobu_mechanism cluster_mitsunobu Mitsunobu Reaction Mechanism start N-Tosyl-2-amino alcohol activation Activation of OH group (PPh3, DEAD/DIAD) start->activation phosphonium_intermediate Alkoxyphosphonium Intermediate activation->phosphonium_intermediate cyclization Intramolecular SN2 Attack phosphonium_intermediate->cyclization product This compound cyclization->product

Caption: Mechanism of the Mitsunobu cyclization.

Discussion of Other Methods

The Wenker Synthesis

The Wenker synthesis is a classical method for preparing aziridines from β-amino alcohols.[5] The process involves two main steps:

  • Esterification: The 2-amino alcohol is reacted with sulfuric acid to form a β-aminoethyl hydrogen sulfate intermediate.[5]

  • Cyclization: The intermediate is then treated with a strong base, such as sodium hydroxide, which facilitates an intramolecular nucleophilic substitution to form the aziridine (B145994) ring.[5]

While historically significant, the harsh conditions (high temperatures and strong acids/bases) can limit its applicability with sensitive substrates.[6]

The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction is another established method for aziridine synthesis. However, it is less direct for the conversion of 2-amino alcohols. This reaction typically involves the cyclization of a β-haloamine with a base. To utilize a 2-amino alcohol as a starting material, it would first need to be converted to the corresponding N-Tosyl-β-haloamine, adding extra steps to the synthetic sequence.

Conclusion

The synthesis of N-Tosylaziridines from 2-amino alcohols is a well-established and versatile transformation with several reliable methods available to the synthetic chemist. The one-pot procedures using either potassium carbonate in acetonitrile or potassium hydroxide in a biphasic system offer excellent and often complementary options depending on the substrate's steric properties.[3] The Mitsunobu reaction provides a mild alternative for the cyclization of pre-formed N-Tosyl-2-amino alcohols. The choice of method will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities. This guide provides the necessary foundational knowledge and practical protocols to successfully implement these important synthetic transformations.

References

The Formation of N-Tosylaziridines from Alkenes: An In-depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aziridines, particularly N-tosylaziridines, are highly valuable three-membered nitrogen-containing heterocycles. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a diverse array of complex nitrogenous compounds, including amino alcohols, diamines, and atypical amino acids. This utility has positioned them as critical building blocks in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of N-tosylaziridines from alkenes, focusing on the key catalytic systems and reagents employed in modern organic synthesis.

Introduction to Aziridination Mechanisms

The direct aziridination of an alkene involves the formal addition of a nitrene equivalent ('NTs') across the double bond. The precise mechanism of this transformation is highly dependent on the nature of the nitrogen source and the catalyst employed. Generally, these mechanisms can be broadly categorized as either concerted, where both C-N bonds are formed in a single transition state, or stepwise, involving the formation of a distinct intermediate. The stereochemical outcome of the reaction—whether it is stereospecific (retention of the alkene's geometry) or stereoselective—is dictated by the operative pathway.

Metal-Catalyzed Aziridination

Transition metals are potent catalysts for nitrene transfer reactions, activating the nitrogen source to facilitate addition to the alkene. Key metals include copper, rhodium, and zirconium, each exhibiting a unique mechanistic profile.

Copper-Catalyzed Aziridination

Copper catalysts, particularly Cu(I) and Cu(II) salts, are widely used for the aziridination of alkenes, often employing [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source.[1][2] The mechanism is generally accepted to proceed through a copper-nitrene (or nitrenoid) intermediate.

Kinetic and computational studies suggest a Cu(I)/Cu(III) catalytic cycle is operative.[1][3] The reaction is typically zero-order in alkene, indicating that the formation of the active copper-nitrene species is the rate-determining step.[1] The subsequent nitrene transfer to the alkene can proceed through several low-energy pathways: a concerted, non-radical pathway or stepwise pathways involving singlet or triplet biradical intermediates.[1] The presence of radical intermediates has been suggested by experimental data, yet the reactions often proceed with high stereospecificity, which is explained by a rapid intersection of the triplet and singlet pathways before C-C bond rotation can occur.[4]

Copper_Catalyzed_Aziridination cluster_cycle Catalytic Cycle cluster_pathways Nitrene Transfer Pathways Cu(I)L_n Cu(I)L_n Nitrene_Complex [L_nCu(III)=NTs]+ Cu(I)L_n->Nitrene_Complex + PhI=NTs - PhI Alkene_Complex Alkene Adduct Nitrene_Complex->Alkene_Complex + Alkene Aziridination_Step Nitrene Transfer Alkene_Complex->Aziridination_Step Aziridination_Step->Cu(I)L_n + N-Tosylaziridine Concerted Concerted Aziridination_Step->Concerted Stepwise_Singlet Stepwise (Singlet Biradical) Aziridination_Step->Stepwise_Singlet Stepwise_Triplet Stepwise (Triplet Biradical) Aziridination_Step->Stepwise_Triplet

Caption: Copper-catalyzed aziridination cycle.
Rhodium-Catalyzed Aziridination

Dirhodium(II) carboxylates and carboxamidates are highly effective catalysts for aziridination.[5][6][7] These reactions often display excellent stereoselectivity and functional group tolerance. The mechanism involves the formation of a rhodium-nitrene intermediate. DFT studies have proposed a two-spin-state mechanism, where a triplet Rh-nitrene species is a key intermediate that directs the stereocontrolled approach and activation of the alkene substrate.[5][6][7] This pathway helps to explain the high levels of enantioselectivity achieved with chiral rhodium catalysts. A notable challenge with rhodium catalysts is the potential for competing allylic C-H amination side reactions.[5]

Rhodium_Catalyzed_Aziridination Rh2(L)4 Rh₂(L)₄ Catalyst Rh_Nitrene Triplet Rh-Nitrene Intermediate [Rh₂(L)₄=NTs] Rh2(L)4->Rh_Nitrene Nitrene_Source Nitrene Source (e.g., Sulfamate + Oxidant) Nitrene_Source->Rh_Nitrene Transition_State Stereocontrolled Alkene Approach Rh_Nitrene->Transition_State Alkene Alkene Alkene->Transition_State Product_Complex Product Complex Transition_State->Product_Complex Product_Complex->Rh2(L)4 Catalyst Regeneration Aziridine (B145994) This compound Product_Complex->Aziridine

Caption: Rhodium-catalyzed aziridination pathway.
Zirconium-Catalyzed Aziridination

A distinct mechanism is observed with certain high-valent metal oxides, such as zirconium complexes, using Chloramine-T as the nitrogen source.[8][9] Instead of forming a metal-nitrene, the reaction proceeds through a metallooxaziridine intermediate.[8] This zirconooxaziridine complex acts as the active catalyst for the nitrogen transfer. This pathway is described as a highly associative mechanism and is notable for its high yields, diastereoselectivity, and stereospecificity, particularly with unactivated alkyl alkenes.[8][9]

Zirconium_Catalyzed_Aziridination Zr_Catalyst Zr(IV) Catalyst Precursor Zirconooxaziridine Zirconooxaziridine Active Catalyst Zr_Catalyst->Zirconooxaziridine + Chloramine-T Alkene_Coordination Alkene Coordination Zirconooxaziridine->Alkene_Coordination + Alkene N_Transfer Associative N-Transfer Alkene_Coordination->N_Transfer N_Transfer->Zr_Catalyst Catalyst Regeneration Product This compound N_Transfer->Product

Caption: Zirconium-catalyzed aziridination via a metallooxaziridine.

Metal-Free Aziridination

While metal catalysts are powerful, concerns about cost and toxicity have driven the development of metal-free alternatives.

Iodine-Catalyzed Aziridination

Iodine is an effective catalyst for the aziridination of alkenes using nitrogen sources like Chloramine-T.[10] The proposed mechanism involves the in-situ generation of an electrophilic iodine species (I⁺). This species reacts with the alkene to form a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the nitrogen of Chloramine-T, followed by intramolecular cyclization, yields the aziridine and regenerates the active iodine catalyst.

Photosensitized Aziridination

Visible-light photosensitization provides a metal-free pathway to generate nitrenes from precursors like tosyl azide.[11][12] In this process, a photosensitizer absorbs light and transfers energy to the tosyl azide, promoting the extrusion of dinitrogen gas (N₂) to form a free triplet nitrene.[11] This highly reactive intermediate then adds to the alkene in a stepwise fashion to yield the aziridine.[12]

Photosensitized_Aziridination PC Photosensitizer (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC Energy Transfer Triplet_Nitrene Triplet Tosylnitrene (³TsN) PC_excited->Triplet_Nitrene TsN3 Tosyl Azide (TsN₃) TsN3->Triplet_Nitrene - N₂ Diradical_Intermediate Diradical Intermediate Triplet_Nitrene->Diradical_Intermediate Alkene Alkene Alkene->Diradical_Intermediate Aziridine This compound Diradical_Intermediate->Aziridine Intersystem Crossing & Ring Closure

Caption: Photosensitized aziridination workflow.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize representative quantitative data for various N-tosylaziridination methods, allowing for a direct comparison of their efficacy with different substrates.

Table 1: Zirconium-Catalyzed Aziridination of Various Alkenes [8]

EntryAlkeneProductYield (%)
11-HexeneN-Tosyl-2-butylaziridine90
21-OcteneN-Tosyl-2-hexylaziridine92
3(E)-4-Octenetrans-N-Tosyl-2,3-dipropylaziridine95
4StyreneN-Tosyl-2-phenylaziridine96
5IndeneN-Tosyl-1a,6b-dihydro-1H-indeno[1,2-b]azirine90

Conditions: Alkene (1 mmol), ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), Chloramine-T (3 mmol) in DCE (0.1M) at room temperature for 16h.[8]

Table 2: Metal-Free, Iodine-Catalyzed Aziridination of Styrenes [13]

EntryAlkeneProductYield (%)
1StyreneN-Tosyl-2-phenylaziridine91
24-MethylstyreneN-Tosyl-2-(p-tolyl)aziridine93
34-ChlorostyreneN-Tosyl-2-(4-chlorophenyl)aziridine88
44-MethoxystyreneN-Tosyl-2-(4-methoxyphenyl)aziridine85
5(E)-β-Methylstyrenetrans-N-Tosyl-2-methyl-3-phenylaziridine81

Conditions: Alkene (0.5 mmol), PhI=NTs (0.5 mmol), I₂ (10 mol%), TBAI (5 mol%) in MeCN at room temperature for 3h.[13]

Experimental Protocols

General Protocol for Zirconium-Catalyzed Aziridination[8]

To a solution of the alkene (1.0 mmol) and the zirconium catalyst (ZrODipic(HMPA), 1 mol%) in 1,2-dichloroethane (B1671644) (DCE, 0.1 M) is added tetrabutylammonium (B224687) bromide (TBAB, 7.5 mol%). To this stirring mixture, Chloramine-T trihydrate (3.0 mmol) is added in one portion. The reaction is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is quenched, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the desired this compound.[8]

General Protocol for Copper-Catalyzed Aziridination with PhI=NTs[4]

A copper(I) or copper(II) catalyst (e.g., Cu(acac)₂, 0.01 mmol) is dissolved in a deoxygenated solvent such as dichloromethane (B109758) (6 mL) under an inert atmosphere. The olefin (1.0 mmol) is added to the solution. [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs, 0.2 mmol) is then added in one portion. The reaction mixture is stirred at room temperature for 12 hours. After the reaction period, the solvent is removed under reduced pressure, and the crude residue is analyzed and purified, typically by silica gel chromatography.[4]

General Protocol for Iodine-Catalyzed Aziridination with PhI=NTs[13]

To a mixture of the alkene (0.5 mmol), iodine (I₂, 0.05 mmol, 10 mol%), and tetrabutylammonium iodide (TBAI, 0.025 mmol, 5 mol%) in acetonitrile (B52724) (2 mL) is added PhI=NTs (0.5 mmol). The mixture is stirred at room temperature for 3 hours. Following the reaction, the mixture is worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel.[13]

Conclusion

The synthesis of N-tosylaziridines from alkenes is a cornerstone transformation in modern organic chemistry, enabled by a variety of sophisticated catalytic systems. The choice of catalyst and nitrogen source dictates the operative mechanism, which can range from metal-nitrenoid-mediated pathways (Cu, Rh) to those involving unique intermediates like metallooxaziridines (Zr) or iodonium ions (I₂-catalyzed). Furthermore, metal-free methods utilizing photochemistry offer sustainable alternatives. Understanding these core mechanistic principles is paramount for researchers and drug development professionals to effectively select and optimize reaction conditions, control stereochemical outcomes, and design novel synthetic routes to complex, biologically active molecules.

References

The Electrophilicity of the N-Tosylaziridine Ring: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The N-tosylaziridine ring is a cornerstone of modern organic synthesis, prized for its unique combination of stability and high reactivity. This technical guide provides an in-depth examination of the electrophilic nature of this functional group, a characteristic harnessed by researchers, scientists, and drug development professionals for the construction of complex nitrogen-containing molecules. By placing a strong electron-withdrawing group on the nitrogen, the inherent ring strain of the aziridine (B145994) is weaponized, transforming the ring carbons into potent electrophilic sites. This document details the factors governing this electrophilicity, presents quantitative kinetic and computational data, outlines key reaction mechanisms, and provides detailed experimental protocols for the synthesis and ring-opening of these versatile intermediates.

The Foundation of Reactivity: Ring Strain and N-Activation

The high reactivity of N-tosylaziridines stems from two primary factors: the inherent angle strain of the three-membered ring and the electronic activation provided by the N-tosyl group.[1][2] An unactivated aziridine is relatively inert, but the attachment of an electron-withdrawing tosyl (p-toluenesulfonyl) group significantly alters its chemical properties.

  • Ring Strain: The bond angles within an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This angle strain results in high potential energy, which is readily released upon nucleophilic attack that opens the ring.[2]

  • N-Activation: The powerful electron-withdrawing nature of the sulfonyl group induces a strong dipole moment. It withdraws electron density from the nitrogen atom, and consequently from the two ring carbons, rendering them highly electron-deficient and thus, strongly electrophilic.[2] This activation makes the aziridine susceptible to attack by a wide range of soft and hard nucleophiles.

Quantitative Analysis of this compound Electrophilicity

The electrophilicity of N-tosylaziridines can be quantified through both experimental kinetic data and theoretical computational studies. While a universal electrophilicity parameter (E) on a scale such as Mayr's has not been formally established for N-tosylaziridines, their reactivity can be understood through direct measurement of reaction rates and calculated activation energies.[3][4]

Kinetic Data

Kinetic studies provide direct, quantitative evidence of the electrophilic nature of the this compound ring by measuring the rates of ring-opening reactions. The data clearly show that reaction rates are highly dependent on the nucleophile, solvent, and temperature.

Table 1: Propagation Rate Constants for Anionic Ring-Opening Polymerization of N-Mesyl-2-ethyl-aziridine. [5] (Note: N-mesyl activation is electronically similar to N-tosyl activation)

Temperature (°C)Propagation Rate Constant (k_p) [L mol⁻¹ s⁻¹]
200.98 x 10⁻³
5010.53 x 10⁻³
100123.85 x 10⁻³

Table 2: Relative Reactivity in the Ring-Opening of this compound with Aromatic Amines. [6] (Solvent-free, 100 °C, Catalyst: CoFe@rGO nanohybrid)

Aromatic AmineTime (min)Yield (%)
4-Nitroaniline2098
4-Chloroaniline3095
Aniline4592
4-Methylaniline6090
4-Methoxyaniline9085
Computational Analysis

Density Functional Theory (DFT) calculations offer profound insight into the intrinsic reactivity of these molecules. By modeling the reaction pathway, the activation energy (ΔE≠) for the ring-opening transition state can be calculated. A lower activation energy corresponds to a higher reaction rate and greater electrophilicity. Studies show that electron-withdrawing substituents on the nitrogen dramatically lower this energy barrier.[2]

Table 3: Calculated Activation Energies (ΔE≠) for Nucleophilic Ring-Opening of N-Substituted Aziridines with a Carboxylate Nucleophile. [2]

N-Substituent GroupActivation Energy (ΔE≠) [kcal mol⁻¹]
-H (Unactivated)32.1
-SO₂Me (Mesyl)7.0
-SO₂CF₃ (Triflyl)-2.7

These computational results reveal that the high electrophilicity of N-sulfonylaziridines is not only due to a more favorable interaction between the nucleophile's HOMO and the substrate's LUMO but also to a diminished steric (Pauli) repulsion. The electron-withdrawing group polarizes the filled σ-orbitals of the aziridine away from the path of the incoming nucleophile, lowering the overall energy of the transition state.[2]

Reaction Mechanisms and Regioselectivity

The reaction of nucleophiles with N-tosylaziridines predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] This pathway involves a backside attack by the nucleophile on one of the electrophilic ring carbons, leading to the simultaneous cleavage of the C-N bond and an inversion of stereochemistry at the site of attack.

The regioselectivity of the attack—whether it occurs at the more or less substituted carbon—is governed by a balance of steric and electronic factors:

  • Steric Factors: Nucleophiles will preferentially attack the less sterically hindered carbon atom. This is the most common pathway.

  • Electronic Factors: In cases where a carbon atom is activated by an adjacent group (e.g., a phenyl group, creating a benzylic position), nucleophilic attack may be directed to this more substituted carbon. The benzylic position can better stabilize the partial negative charge that develops in the Sₙ2 transition state.

  • Lewis Acid Catalysis: The presence of a Lewis acid can further activate the aziridine by coordinating to the nitrogen or sulfonyl oxygens. This enhances the electrophilicity of the ring and can influence the regiochemical outcome of the reaction.

Mandatory Visualizations

factors_influencing_electrophilicity cluster_external External Factors RingStrain High Ring Strain (~27 kcal/mol) Aziridine This compound Ring EWG Electron-Withdrawing N-Tosyl Group Nucleophile Nature of Nucleophile (Hard/Soft, Sterics) Reactivity Enhanced Electrophilicity & Reactivity Nucleophile->Reactivity Catalyst Lewis Acid / Transition Metal Catalysis Catalyst->Reactivity Solvent Solvent Polarity Solvent->Reactivity Aziridine->Reactivity

Key Experimental Protocols

This section provides representative, detailed methodologies for the synthesis of an this compound and a subsequent nucleophilic ring-opening reaction.

Protocol: Synthesis of 2-Phenyl-1-tosylaziridine from Styrene (B11656)

This procedure is adapted from a zirconooxaziridine-catalyzed aziridination of alkenes.[8]

Materials:

  • Styrene (1.0 mmol, 1 equiv.)

  • Chloramine-T trihydrate (dried under vacuum) (3.0 mmol, 3 equiv.)

  • Zirconium(IV) oxide dipicolinate HMPA complex [ZrODipic(HMPA)] (0.01 mmol, 1 mol%)

  • Tetrabutylammonium bromide (TBAB) (0.075 mmol, 7.5 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Dichloromethane (DCM)

  • Celite, Silica (B1680970) Gel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), and dried chloramine-T (3 equiv.).

  • Add anhydrous DCE (10 mL, to make a 0.1M solution with respect to the alkene) and stir the resulting suspension for 5 minutes at room temperature.

  • Add styrene (1 equiv.) to the mixture via syringe.

  • Stir the reaction vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the alkene.

  • Upon completion, filter the crude mixture through a short plug of 1:1 Celite and silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a heptanes/ethyl acetate (B1210297) gradient) to afford 2-phenyl-1-tosylaziridine as the final product.

Protocol: Regioselective Ring-Opening with Zinc(II) Bromide

This procedure describes the Sₙ2-type ring opening of an this compound with a halide nucleophile.[9]

Materials:

  • 2-Phenyl-1-tosylaziridine (0.365 mmol, 1 equiv.)

  • Zinc(II) bromide (ZnBr₂), anhydrous (0.73 mmol, 2 equiv.)

  • Dichloromethane (DCM), anhydrous (4.0 mL)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ZnBr₂ (2 equiv.) and 2.0 mL of anhydrous DCM.

  • Heat the suspension to reflux for 5 minutes.

  • In a separate flask, dissolve 2-phenyl-1-tosylaziridine (1 equiv.) in 2.0 mL of anhydrous DCM.

  • Slowly add the aziridine solution to the refluxing ZnBr₂ suspension with stirring.

  • Maintain the reflux and monitor the reaction by TLC until the starting aziridine is completely consumed.

  • Cool the reaction mixture to room temperature and quench by adding 2.0 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, N-(2-bromo-2-phenylethyl)-4-methylbenzenesulfonamide, can be purified by column chromatography if necessary.

Applications in Drug Development and Complex Synthesis

The predictable reactivity and stereospecificity of this compound ring-opening make them invaluable intermediates in the synthesis of molecules relevant to drug discovery. Several approved drugs and biologically active natural products contain the aziridine motif itself, such as Mitomycin C and Thiotepa.[1][10] More broadly, N-tosylaziridines serve as versatile three-carbon synthons for preparing:

  • 1,2-Amino Alcohols: Key structural motifs in many pharmaceuticals.

  • Vicinal Diamines: Important ligands and components of bioactive compounds.

  • Unnatural Amino Acids: Building blocks for peptide and protein engineering.

  • Complex Nitrogen Heterocycles: The products of ring-opening can be readily cyclized to form larger, more complex ring systems.

The ability to introduce two distinct functionalities with defined stereochemistry in a single step makes the this compound an efficient and powerful tool for building molecular complexity in the pursuit of new therapeutic agents.

References

The Pivotal Role of the Tosyl Group in the Reactivity of N-Tosylaziridines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosylaziridines are pivotal intermediates in modern organic synthesis, prized for their unique reactivity that allows for the stereospecific introduction of nitrogen-containing functionalities. This versatility is largely dictated by the presence of the N-tosyl group, which profoundly influences the chemical behavior of the strained three-membered ring. This technical guide provides a comprehensive examination of the multifaceted role of the tosyl group in modulating the reactivity of N-tosylaziridines, with a focus on its electron-withdrawing effects, impact on ring strain, and function as a stable leaving group precursor. This document delves into the mechanisms of their key reactions, presents quantitative data on reactivity and regioselectivity, and provides detailed experimental protocols for their synthesis and transformation.

Introduction: The Activating Nature of the Tosyl Group

The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be around 27 kcal/mol.[1] This inherent strain is a primary driver for its reactivity, particularly in ring-opening reactions.[1] However, an unsubstituted or N-alkylated aziridine is relatively inert to all but the strongest nucleophiles.[2] The introduction of a potent electron-withdrawing group on the nitrogen atom, such as the p-toluenesulfonyl (tosyl) group, dramatically "activates" the aziridine ring, rendering it highly susceptible to nucleophilic attack.[3][4][5]

The tosyl group, with the chemical formula -SO₂-C₆H₄-CH₃, is a univalent functional group derived from p-toluenesulfonic acid.[6] Its profound impact on aziridine reactivity stems from several key factors:

  • Inductive and Mesomeric Electron Withdrawal: The sulfonyl moiety of the tosyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This effect is transmitted through both inductive (through the sigma bonds) and mesomeric (via resonance) interactions, reducing the electron density on the nitrogen atom and, consequently, on the ring's carbon atoms.[2] This increased electrophilicity of the ring carbons makes them more susceptible to nucleophilic attack.

  • Stabilization of the Transition State and Leaving Group: During nucleophilic ring-opening, the tosyl group can stabilize the developing negative charge on the nitrogen atom in the transition state. Furthermore, upon ring opening, the resulting N-tosyl amine is a stable species, and the tosyl group itself is a precursor to the tosylate anion, a well-known excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group's oxygen atoms.[7][8] This inherent stability of the potential leaving group contributes to a lower activation energy for the ring-opening process.

  • Influence on Ring Geometry and Strain: While the primary effect is electronic, the bulky nature of the tosyl group can also influence the conformation of substituents on the aziridine ring, which in turn can affect the stereochemical outcome of reactions. The fundamental high ring strain of the aziridine is the thermodynamic driving force for ring-opening reactions.[9]

Nucleophilic Ring-Opening: The Cornerstone of N-Tosylaziridine Reactivity

The most characteristic and synthetically useful reaction of N-tosylaziridines is their ring-opening by a wide array of nucleophiles. This transformation typically proceeds via an Sₙ2 mechanism, leading to the formation of 1,2-difunctionalized compounds with a defined stereochemistry.[10][11]

Mechanism and Regioselectivity

The regioselectivity of the nucleophilic attack is a critical aspect of this compound chemistry and is governed by a combination of steric and electronic factors of the substituents on the aziridine ring.[11][12]

  • In Unsubstituted or Monosubstituted N-Tosylaziridines: Nucleophilic attack generally occurs at the less substituted carbon atom, following the typical Sₙ2 trajectory.

  • In 2-Substituted N-Tosylaziridines: The outcome is more nuanced.

    • Steric Effects: Bulky nucleophiles will preferentially attack the less sterically hindered carbon.

    • Electronic Effects: If one of the carbons is benzylic or allylic, it becomes more electrophilic and is preferentially attacked, even if it is more substituted. This is due to the ability of the phenyl or vinyl group to stabilize the partial positive charge in the transition state.[11]

  • Lewis Acid Catalysis: The presence of a Lewis acid can further activate the aziridine ring by coordinating to the nitrogen atom, enhancing its electron-withdrawing nature and promoting ring opening.[13] In some cases, Lewis acid catalysis can alter the regioselectivity of the reaction.

dot

Nucleophilic_Ring_Opening cluster_process Sₙ2 Attack cluster_products Products This compound This compound Transition_State Transition State This compound->Transition_State Nucleophile Nucleophile Nucleophile->Transition_State Ring_Opened_Product Ring-Opened Product Transition_State->Ring_Opened_Product Inversion of Stereochemistry

Caption: General mechanism of nucleophilic ring-opening of N-tosylaziridines.

Quantitative Data on Ring-Opening Reactions

The following tables summarize representative data on the yields and regioselectivity of nucleophilic ring-opening reactions of N-tosylaziridines.

Table 1: Ring-Opening of N-Tosylaziridines with Various Nucleophiles

This compound SubstrateNucleophileCatalyst/ConditionsProduct(s)Yield (%)Regioselectivity (Attacked Carbon)Reference
2-Phenyl-N-tosylaziridineN-TosylhydrazonesBF₃·OEt₂3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazinesExcellentBenzylic carbon[13]
2-Phenyl-N-tosylaziridineAcrylonitrilesBase, then Pd-catalystTetrahydroquinoline derivativesExcellentBenzylic carbon[10]
N-TosylaziridinesPropargyl alcohols[Ag(COD)₂]PF₆Oxazines, oxazepines, oxazocines63-76-[10]
2-Alkyl/2-ArylaziridinesBenzimidazolesCopper catalystBenzoimidazolylethylamine derivativesGoodLess substituted carbon[10]
Substituted N-TosylaziridinesZinc (II) halides-β-Haloamines73-78 (combined)Mixture of regioisomers[14]

Table 2: Comparison of Reactivity of N-Substituted Aziridines

N-SubstituentRelative Rate of Nucleophilic Ring OpeningCommentsReference
Tosyl (Ts)BaselineGood activating group, compatible with many nucleophiles.[11]
Nosyl (Ns)50-60 times faster than TosylMore activating but incompatible with organometallic reagents.[11]
Sulfamoyl (SES)Faster than TosylAllows for a wider range of nucleophiles, including organometallics.[11]
AlkylSignificantly slowerRequires harsher conditions or Lewis acid activation for ring-opening.[4]

Synthesis of N-Tosylaziridines: Key Experimental Protocols

The efficient synthesis of N-tosylaziridines is crucial for their application in organic synthesis. Several reliable methods have been developed.

From 2-Amino Alcohols

A common and efficient method for the synthesis of chiral N-tosylaziridines involves the cyclization of 2-amino alcohols.[3]

dot

Synthesis_from_Amino_Alcohol 2-Amino_Alcohol 2-Amino Alcohol Intermediate O,N-Ditosylated Intermediate 2-Amino_Alcohol->Intermediate + TsCl_Base Tosyl Chloride, Base TsCl_Base->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Synthesis of N-tosylaziridines from 2-amino alcohols.

Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [3]

  • Method A (for more substituted amino alcohols):

    • To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

    • After stirring for 6 hours, add toluene (B28343) (5 mL) and filter off the solid.

    • Evaporate the solvents under reduced pressure to obtain the crude this compound, which can be purified by silica (B1680970) gel chromatography.

  • Method B (for less hindered amino alcohols):

    • To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

    • After 30 minutes, add ice and water.

    • Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to yield the this compound.

From Alkenes

The direct aziridination of alkenes is another powerful method for synthesizing N-tosylaziridines. This can be achieved using various nitrene precursors and catalysts.[15][16]

Experimental Protocol: Zirconium-Catalyzed Aziridination of Alkenes [17]

  • In a reaction vessel, mix the zirconium catalyst (e.g., ZrODipic(HMPA), 1 mol%), a phase-transfer catalyst (e.g., TBAB, 7.5 mol%), and chloramine-T trihydrate (3 equiv.) in DCE (0.1 M).

  • Allow the mixture to react for 5 minutes.

  • Add the alkene (1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.

  • Filter the crude mixture through a pad of 1:1 celite and silica gel, washing with dichloromethane.

  • Purify the crude product by silica gel column chromatography to afford the this compound.

The Tosyl Group as a Protecting Group and its Removal

In addition to its role as an activating group, the tosyl group can also serve as a protecting group for the nitrogen atom.[6] Its stability to a wide range of reaction conditions makes it a robust protecting group. However, its removal can be challenging and often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with strong reducing agents like sodium naphthalenide. More recently, methods for the deprotection of N-tosylaziridines and subsequent N-acylation have been developed, expanding their synthetic utility.[18]

Conclusion

The tosyl group plays an indispensable and multifaceted role in the chemistry of N-tosylaziridines. Its strong electron-withdrawing nature activates the aziridine ring, making it a potent electrophile for a wide range of nucleophiles. This activation facilitates highly stereospecific and often regioselective ring-opening reactions, providing access to a diverse array of valuable nitrogen-containing building blocks for the pharmaceutical and fine chemical industries. The tosyl group's influence on reactivity, coupled with the development of efficient synthetic protocols, has solidified the position of N-tosylaziridines as powerful and versatile intermediates in modern organic synthesis. A thorough understanding of the principles outlined in this guide is essential for researchers aiming to harness the full synthetic potential of these remarkable heterocycles.

References

An In-depth Technical Guide on the Stability and Storage of N-Tosylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the stability and recommended storage conditions for N-Tosylaziridine, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Stability Profile

This compound is a crystalline solid that is generally stable under recommended storage conditions[1][2]. However, it is susceptible to degradation under certain environmental factors. The primary degradation pathway for pure this compound at room temperature is polymerization, which can occur within a few days[3].

Key Stability Factors:

  • Temperature: This is the most critical factor influencing the stability of this compound. Elevated temperatures can accelerate polymerization and degradation.

  • Light: Direct sunlight should be avoided to prevent potential photodegradation[1].

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to hazardous reactions[2].

Under fire conditions, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), and sulphur oxides[2].

Quantitative Data on Storage and Stability

While specific quantitative kinetic data on the degradation of this compound is not extensively available in the public domain, the following table summarizes the qualitative and semi-quantitative information derived from safety data sheets and chemical supplier information.

ParameterRecommendation/ObservationSource(s)
Storage Temperature Recommended: -20°C[1][2][4][5]
Can be stored for months at -30°C[3]
Short-term Stability Pure aziridines polymerize at room temperature within a few days.[3]
Conditions to Avoid Extremes of temperature and direct sunlight.[1]
Incompatible with strong oxidizing agents.[2]
Physical Form Crystals[4][5]
Chemical Stability Stable under recommended storage conditions.[1][2]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the stability testing of this compound are limited. However, a standard approach to assess the stability of chemical compounds in a research or industrial setting would involve the following principles, adapted from general guidelines for chemical and pharmaceutical stability studies.

General Protocol for Assessing Thermal Stability:

  • Sample Preparation: Aliquot this compound into several vials to be stored under different conditions. A control sample should be stored at the recommended long-term storage temperature (-20°C or -30°C).

  • Stress Conditions:

    • Place samples at various elevated temperatures (e.g., room temperature, 40°C, 60°C).

    • To assess the impact of light, expose a set of samples to a controlled light source (e.g., a photostability chamber) while keeping a parallel set in the dark as a control.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month).

  • Analysis:

    • Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of the this compound sample.

    • The appearance of new peaks in the chromatogram would indicate the formation of degradation products (e.g., polymers).

    • Quantify the remaining this compound at each time point to calculate the degradation rate.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the stability profile and estimate the shelf life under different storage temperatures.

Logical Workflow for Handling and Storage

The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt to final use, to ensure its stability and minimize risks.

G A Receipt of this compound B Verify Integrity of Packaging A->B C Immediate Transfer to Storage B->C If OK D Storage Conditions: - Temperature: -20°C - Protect from light - Keep container tightly closed C->D E Retrieval from Storage for Use D->E F Equilibrate to Room Temperature in a Desiccator E->F G Handling in a Well-Ventilated Area (e.g., Fume Hood) F->G H Use Appropriate PPE: - Gloves - Eye Protection - Dust Mask G->H I Weighing and Dispensing H->I J Return Unused Material to Storage Promptly I->J K Proceed with Experiment I->K J->D L Dispose of Waste According to Regulations K->L

Caption: Workflow for Handling and Storage of this compound.

Safety and Handling Precautions

When handling this compound, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a dust mask or respirator to avoid inhalation of the crystalline powder[1].

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize exposure[1].

  • Handling Practices: Avoid the formation of dust and aerosols. Wash hands thoroughly after handling[1][2].

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of skin contact, wash with soap and water. If swallowed, rinse the mouth with water. Seek medical attention if any symptoms persist[1][2].

  • Disposal: Dispose of unused material and its container at an approved waste disposal plant in accordance with local regulations[1][2].

References

An In-depth Technical Guide to the Safe Handling of N-Tosylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling protocols for N-Tosylaziridine, a reactive intermediate commonly used in synthetic organic chemistry. Due to its strained three-membered ring and the electron-withdrawing tosyl group, this compound is a potent electrophile and requires careful handling to minimize risks. This document outlines the known hazards, necessary personal protective equipment, and detailed procedures for its use, storage, and disposal.

Hazard Identification and Classification

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]WarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]WarningGHS07
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2]WarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2]WarningGHS07

Toxicological and Physical Data

Quantitative toxicological data for this compound, such as LD50 and LC50 values, are not well-established in publicly available literature and safety data sheets.[3] The absence of this data necessitates a conservative approach to handling, treating the compound as potentially highly toxic. The parent compound, aziridine (B145994), is known to be very toxic if swallowed or in contact with skin.[4]

PropertyValueReference
Molecular Formula C₉H₁₁NO₂S[3][5][6]
Molecular Weight 197.25 g/mol [3][5][6]
Appearance White to off-white crystals or powder[1]
Storage Temperature -20°C[1][3]
Solubility Soluble in many organic solvents.
LD50 (Oral, Rat) No data available[3]
LD50 (Dermal, Rabbit) No data available[3]
LC50 (Inhalation) No data available[3]
Permissible Exposure Limit (PEL) Not established[7][8]
Recommended Exposure Limit (REL) Not established[9]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate PPE is mandatory when handling this compound.

PPE TypeSpecification
Eye Protection Chemical safety goggles with side shields or a face shield.[3]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[10]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splash, a chemically resistant apron or coveralls should be worn.[3]
Respiratory Protection All work with this compound solid or its solutions must be conducted in a certified chemical fume hood.[10] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[1]

Experimental Protocols

The following protocols are generalized procedures for the safe handling of this compound in a laboratory setting. These should be adapted to specific experimental needs and incorporated into a detailed, experiment-specific Standard Operating Procedure (SOP).

4.1. General Handling and Dispensing

  • Preparation: Before handling this compound, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Clear the work area of any unnecessary equipment or chemicals.

  • Personal Protective Equipment: Don all required PPE as outlined in Section 3.

  • Dispensing:

    • This compound is a solid. To avoid generating dust, handle it carefully.

    • Use a spatula or scoop to transfer the solid. Avoid pouring the powder.

    • If making a solution, add the solid to the solvent in a flask or beaker within the fume hood. Cap the container immediately after dispensing.

  • Post-Handling:

    • Clean any contaminated surfaces with an appropriate solvent and then soap and water.

    • Decontaminate all equipment that has come into contact with this compound.

    • Remove and dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.

4.2. Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.

  • Control the Spill: For small spills, prevent the spread of the powder by covering it with a plastic sheet or by gently wetting it with a suitable solvent if appropriate for the situation.[3] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[11]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.[10]

    • For liquid spills that have been absorbed, scoop the absorbent material into a sealed, labeled container for hazardous waste.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.[12]

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

4.3. Waste Disposal Protocol

  • Segregation: All waste contaminated with this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Quenching (for reactive mixtures): Unreacted this compound in reaction mixtures should be quenched before disposal. A common method for quenching electrophilic species is the slow addition of a nucleophile, such as a solution of sodium thiosulfate (B1220275) or a primary/secondary amine, in a suitable solvent under controlled temperature conditions. The specific quenching agent and conditions will depend on the reaction solvent and other components of the mixture. A protocol for the reductive desulfonylation of this compound involves the use of lithium powder and di-tert-butylbiphenyl (DTBB) in THF at -78 °C, followed by quenching with water.[1] While this is a specific reaction, the principle of quenching with a reducing agent or nucleophile is applicable.

  • Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety office, following all local and national regulations.[10]

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SOP and SDS CheckHood Verify Fume Hood Functionality Prep->CheckHood DonPPE Don Appropriate PPE CheckHood->DonPPE Dispense Dispense this compound DonPPE->Dispense Reaction Perform Experiment Dispense->Reaction Spill Spill Occurs Dispense->Spill Exposure Personal Exposure Dispense->Exposure Quench Quench Reaction (if necessary) Reaction->Quench Reaction->Spill Reaction->Exposure Waste Collect Waste Quench->Waste Decon Decontaminate Work Area & Glassware Waste->Decon DoffPPE Doff and Dispose of PPE Decon->DoffPPE Wash Wash Hands DoffPPE->Wash SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

References

The Enduring Versatility of N-Tosylaziridines: A Technical Guide to Their Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-membered nitrogen-containing heterocycle, N-tosylaziridine, has long captured the attention of synthetic chemists and medicinal chemists alike. The inherent ring strain of the aziridine (B145994) core, coupled with the activating nature of the N-tosyl group, renders these compounds highly reactive and versatile building blocks. This technical guide provides an in-depth review of the core chemistry of N-tosylaziridines, encompassing their synthesis, diverse reactivity patterns, and burgeoning applications in the realm of drug development. We present a compilation of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and logical workflows to serve as a comprehensive resource for researchers in the field.

Synthesis of N-Tosylaziridines

The construction of the this compound motif can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the stereochemical outcome.

From Alkenes

A common and effective method for the synthesis of N-tosylaziridines is the direct aziridination of alkenes. This transformation involves the transfer of a nitrene equivalent, derived from a suitable nitrogen source, to the double bond. Chloramine-T, in the presence of a catalyst, is a widely used reagent for this purpose.

Table 1: Zirconocene-Catalyzed Aziridination of Alkenes with Chloramine-T

EntryAlkeneProductYield (%)Diastereoselectivity (dr)
1Styrene2-Phenyl-1-tosylaziridine93N/A
24-Methoxystyrene2-(4-Methoxyphenyl)-1-tosylaziridine95N/A
32-Methyl-2-phenylpropene2-Methyl-2-phenyl-1-tosylaziridine79N/A
4cis-Stilbenecis-2,3-Diphenyl-1-tosylaziridine>95>99:1
5trans-Stilbenetrans-2,3-Diphenyl-1-tosylaziridine>95>99:1

Data compiled from supporting information of cited literature.

Experimental Protocol: General Procedure for Zirconocene-Catalyzed Aziridination of Alkenes

To a solution of the alkene (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) is added the zirconocene (B1252598) catalyst (e.g., 1-5 mol%). Chloramine-T trihydrate (1.1-1.5 equiv) is then added portion-wise over a period of time at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until complete consumption of the starting material as monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

From 2-Amino Alcohols

Optically active N-tosylaziridines are readily accessible from chiral 2-amino alcohols, which can be derived from the corresponding amino acids. This method typically involves a one-pot, two-step process of N- and O-activation followed by intramolecular cyclization.

Table 2: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols

EntryAmino AlcoholMethodProductYield (%)
1(S)-AlaninolA (K₂CO₃, MeCN)(S)-2-Methyl-1-tosylaziridine85
2(S)-ValinolA (K₂CO₃, MeCN)(S)-2-Isopropyl-1-tosylaziridine92
3(S)-LeucinolA (K₂CO₃, MeCN)(S)-2-Isobutyl-1-tosylaziridine95
42-AminoethanolB (KOH, H₂O/CH₂Cl₂)1-Tosylaziridine88
5(S)-PhenylalaninolA (K₂CO₃, MeCN)(S)-2-Benzyl-1-tosylaziridine89

Method A: K₂CO₃ in acetonitrile. Method B: KOH in water/dichloromethane. Data extracted from cited literature.[1]

Experimental Protocol: Synthesis of (S)-2-Isopropyl-1-tosylaziridine from (S)-Valinol (Method A) [1]

To a stirred suspension of (S)-valinol (1.03 g, 10 mmol) and potassium carbonate (5.52 g, 40 mmol) in acetonitrile (20 mL) is added tosyl chloride (4.19 g, 22 mmol) portion-wise at room temperature. The reaction mixture is stirred vigorously for 6 hours. After completion of the reaction, toluene (B28343) (50 mL) is added, and the solid inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography (silica gel, hexane-ethyl acetate (B1210297) gradient) to afford (S)-2-isopropyl-1-tosylaziridine as a white solid.

Reactivity of N-Tosylaziridines

The synthetic utility of N-tosylaziridines stems from their susceptibility to undergo a variety of transformations, primarily driven by the relief of ring strain.

Ring-Opening Reactions

The most prominent reaction of N-tosylaziridines is their ring-opening by a wide array of nucleophiles. These reactions are often highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism. The regioselectivity is influenced by steric and electronic factors of the aziridine ring and the nature of the nucleophile and catalyst.

ring_opening cluster_reactants Reactants cluster_products Products Aziridine This compound TransitionState Sₙ2 Transition State Aziridine->TransitionState Catalyst (e.g., Lewis Acid) Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product_a β-Amino Sulfonamide (Attack at less substituted carbon) Product_b β-Amino Sulfonamide (Attack at more substituted carbon) TransitionState->Product_a Major Product (Steric control) TransitionState->Product_b Minor Product (Electronic control) cycloaddition cluster_main [3+2] Cycloaddition Pathway Aziridine This compound AzomethineYlide Azomethine Ylide Intermediate Aziridine->AzomethineYlide Ring Opening LewisAcid Lewis Acid LewisAcid->Aziridine Cycloadduct Pyrrolidine Derivative AzomethineYlide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Cycloadduct dna_damage_response cluster_cellular Cellular Response to DNA Alkylation AziridineDrug Aziridine-Containing Drug (e.g., this compound derivative) DNA Cellular DNA AziridineDrug->DNA Alkylation DNA_Adduct DNA Adducts DNA->DNA_Adduct DDR DNA Damage Response (DDR) Activation DNA_Adduct->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis DNA_Repair DNA Repair Pathways (e.g., BER, NER) DDR->DNA_Repair CellCycleArrest->Apoptosis CellSurvival Cell Survival DNA_Repair->CellSurvival

References

The Synthetic Versatility of N-Tosylaziridines: A Technical Guide to Key Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Tosylaziridines have emerged as powerful and versatile building blocks in modern organic synthesis. The inherent ring strain of the three-membered aziridine (B145994) ring, coupled with the electron-withdrawing nature of the N-tosyl group, renders them highly susceptible to a variety of regio- and stereoselective transformations.[1][2][3] This reactivity profile has established N-tosylaziridines as valuable intermediates in the synthesis of complex nitrogen-containing molecules, including amino alcohols, diamines, and various heterocyclic scaffolds that are often found in biologically active compounds and pharmaceuticals.[4][5] This technical guide provides an in-depth overview of the core reactions involving N-tosylaziridines, with a focus on their synthesis, nucleophilic ring-opening, and cycloaddition reactions. Detailed experimental protocols and quantitative data are presented to facilitate their practical application in the laboratory.

Synthesis of N-Tosylaziridines

The efficient preparation of N-tosylaziridines is crucial for their utilization in synthetic chemistry. Several methods have been developed, with two prominent approaches being the direct aziridination of alkenes and the cyclization of 2-amino alcohols.

Zirconooxaziridine-Catalyzed Aziridination of Alkenes

A modern and effective method for the synthesis of N-tosylaziridines involves the zirconooxaziridine-promoted aziridination of alkenes using Chloramine-T as the nitrogen source.[4][6][7][8] This reaction proceeds with high yields, diastereoselectivities, and stereospecificity for a wide range of substituted alkenes, including unactivated ones.[4][6][7][8] The proposed mechanism involves the formation of a zirconooxaziridine complex as the active catalyst, which then transfers the "NTs" group to the alkene in a concerted, nitrene-free pathway.[4][6]

Quantitative Data for Zirconium-Catalyzed Aziridination:

EntryAlkene SubstrateProductYield (%)Diastereomeric Ratio (trans:cis)
11-Hexene2-Butyl-1-tosylaziridine89-
2Styrene2-Phenyl-1-tosylaziridine95-
3trans-4-Octenetrans-2,3-Dibutyl-1-tosylaziridine85>99:1
4cis-4-Octenecis-2,3-Dibutyl-1-tosylaziridine821:>99
5α-Methylstyrene2-Methyl-2-phenyl-1-tosylaziridine78-

Data compiled from studies on zirconooxaziridine-catalyzed aziridination.[6]

Experimental Protocol: General Procedure for Zirconium-Catalyzed Aziridination of Alkenes [9]

  • In a 20 mL vial, combine ZrODipic(HMPA) (0.001 mmol, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB, 0.0075 mmol, 7.5 mol%), and Chloramine-T (0.3 mmol, 3 equiv.) in 1,2-dichloroethane (B1671644) (DCE, 1 mL, 0.1 M).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the alkene (0.1 mmol, 1 equiv.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by Thin Layer Chromatography (TLC).

  • Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane (B109758).

  • Purify the crude product by silica gel column chromatography to afford the desired N-tosylaziridine.

Reaction Workflow for Zirconium-Catalyzed Aziridination:

G Workflow for Zirconium-Catalyzed Aziridination A Mix ZrODipic(HMPA), TBAB, and Chloramine-T in DCE B Add Alkene A->B C Stir at RT for 16h B->C D Filter through Celite/Silica C->D E Purify by Column Chromatography D->E F This compound Product E->F

Caption: A generalized workflow for the synthesis of N-tosylaziridines via zirconium-catalyzed aziridination of alkenes.

One-Pot Synthesis from 2-Amino Alcohols

An alternative and often complementary approach is the direct, one-pot conversion of 2-amino alcohols to N-tosylaziridines.[1] This method involves the tosylation of both the amino and hydroxyl groups, followed by an in-situ base-mediated intramolecular cyclization (1,3-elimination).[1] The choice of base and solvent system is critical and depends on the substitution pattern of the amino alcohol.

Quantitative Data for One-Pot Synthesis from 2-Amino Alcohols:

EntryAmino AlcoholBase/SolventYield (%)
1(S)-AlaninolK₂CO₃ / Acetonitrile (B52724)85
2(S)-ValinolK₂CO₃ / Acetonitrile92
3(S)-LeucinolK₂CO₃ / Acetonitrile95
4(S)-PhenylalaninolK₂CO₃ / Acetonitrile90
5AminoethanolKOH / H₂O/CH₂Cl₂88

Data compiled from studies on the one-pot synthesis of N-tosylaziridines from 2-amino alcohols.[1]

Experimental Protocol: Synthesis of (S)-2-isobutyl-1-tosylaziridine from (S)-Leucinol [1]

  • To a stirred mixture of (S)-leucinol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • Stir the reaction mixture for 6 hours at room temperature.

  • Add toluene (B28343) (5 mL) to the mixture and filter off the solid inorganic salts.

  • Evaporate the solvents under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.

Nucleophilic Ring-Opening Reactions

The high reactivity of N-tosylaziridines towards nucleophiles is a cornerstone of their synthetic utility.[3][5][10] The ring-opening is typically a highly regioselective S(N)2-type process, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the formation of a β-functionalized sulfonamide. The regioselectivity is influenced by steric and electronic factors of the aziridine substrate.

Zinc(II) Halide-Mediated Ring-Opening

Zinc(II) halides are effective reagents for the regioselective ring-opening of N-tosylaziridines with halide nucleophiles (Cl⁻, Br⁻, I⁻).[11][12] The reaction proceeds smoothly to afford β-halo N-tosyl amines in excellent yields.[11] For asymmetrically substituted aziridines, the halide preferentially attacks the less substituted carbon. However, with substrates like 2-phenyl-N-tosylaziridine, the attack occurs at the benzylic position.

Quantitative Data for Zinc(II) Halide-Mediated Ring-Opening:

EntryAziridineZnX₂Major RegioisomerYield (%)Regioisomeric Ratio
12-Phenyl-N-tosylaziridineZnCl₂2-Chloro-2-phenyl-N-tosylethylamine92>99:1
22-Phenyl-N-tosylaziridineZnBr₂2-Bromo-2-phenyl-N-tosylethylamine94>99:1
32-Phenyl-N-tosylaziridineZnI₂2-Iodo-2-phenyl-N-tosylethylamine95>99:1
42-Ethyl-N-tosylaziridineZnI₂2-Iodo-N-tosyl-1-butylamine56>99:1
52-Benzyl-N-tosylaziridineZnBr₂1-Bromo-3-phenyl-N-tosyl-2-propylamine7318:82

Data compiled from studies on the Zn(II) halide-mediated ring-opening of N-tosylaziridines.[11]

Experimental Protocol: General Procedure for Ring-Opening with Zinc(II) Halides [11][12]

  • Reflux a suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

  • Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.

  • Reflux the resulting mixture until the starting material is completely consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (2.0 mL).

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the β-halo amine.

Proposed Mechanism for Ring-Opening:

G Mechanism of Lewis Acid-Catalyzed Ring-Opening A This compound C Activated Aziridine-Lewis Acid Complex A->C B Lewis Acid (e.g., ZnX₂) B->C E Sₙ2 Attack C->E D Nucleophile (X⁻) D->E F Ring-Opened Product (β-Haloamine) E->F

Caption: Lewis acid activation of the aziridine ring followed by nucleophilic attack.

Silver(I)-Catalyzed Ring-Opening with Heteroatom Nucleophiles

Silver(I) salts, such as [Ag(COD)₂]PF₆, catalyze the regioselective ring-opening of N-tosylaziridines with a variety of S-, O-, and N-nucleophiles, including thiols, alcohols, and amines.[13] This methodology provides a versatile route to a range of β-functionalized sulfonamides.

[3+2] Cycloaddition Reactions

N-Tosylaziridines can also participate in cycloaddition reactions, serving as three-atom components for the construction of five-membered rings. A notable example is the iodide-mediated [3+2] cycloaddition with α,β-unsaturated ketones to synthesize N-tosylpyrrolidines.[14][15][16][17]

Iodide-Mediated [3+2] Cycloaddition with α,β-Unsaturated Ketones

This reaction, promoted by lithium iodide (LiI) or tetra-n-butylammonium iodide (TBAI), proceeds under mild conditions to afford N-tosylpyrrolidines in high yields.[14][15][16][17] The reaction is particularly useful for constructing pyrrolidines with quaternary carbon centers.[14][15][16] The proposed mechanism involves an initial iodide-induced ring-opening of the this compound to generate a reactive acyclic anion intermediate.[14][15] This intermediate then undergoes a conjugate addition to the α,β-unsaturated ketone, followed by an intramolecular cyclization to furnish the pyrrolidine (B122466) ring.[14][15]

Quantitative Data for Iodide-Mediated [3+2] Cycloaddition:

Entryα,β-Unsaturated KetoneThis compoundProductYield (%)
1Methyl vinyl ketoneUnsubstituted1-Tosyl-3-acetylpyrrolidine85
2CyclohexenoneUnsubstitutedOctahydro-1-tosyl-2H-isoindol-3a-ol78
3ChalconeUnsubstituted1-Tosyl-3-benzoyl-4-phenylpyrrolidine92
43-Methyl-2-cyclohexenoneUnsubstituted3a-Methyl-octahydro-1-tosyl-2H-isoindol-3a-ol88

Data compiled from a study on iodide-mediated [3+2] cycloaddition reactions.[17]

Experimental Protocol: General Procedure for Iodide-Mediated [3+2] Cycloaddition [17]

  • To a solution of lithium iodide (1.2 equiv.) in 1,2-dimethoxyethane (B42094) (DME), add this compound (2.0 equiv.) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add the α,β-unsaturated carbonyl compound in DME dropwise.

  • Stir the reaction until completion (monitored by TLC).

  • Add acetic acid (2.2 equiv.) to the reaction mixture.

  • Add water and ethyl acetate (B1210297). Separate the aqueous layer and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to give the N-tosylpyrrolidine.

Proposed Mechanism for Iodide-Mediated [3+2] Cycloaddition:

G Mechanism of Iodide-Mediated [3+2] Cycloaddition A This compound C Acyclic Anion Intermediate A->C B Iodide (I⁻) B->C Ring-Opening E Conjugate Addition C->E D α,β-Unsaturated Ketone D->E F Enolate Intermediate E->F G Intramolecular Cyclization F->G H N-Tosylpyrrolidine G->H

Caption: Iodide-induced ring-opening, conjugate addition, and intramolecular cyclization cascade.

Conclusion

N-Tosylaziridines are undeniably valuable synthetic intermediates, offering access to a wide array of nitrogen-containing molecules through a diverse set of chemical transformations. The key reactions highlighted in this guide—their synthesis via alkene aziridination or from amino alcohols, their nucleophilic ring-opening, and their participation in [3+2] cycloadditions—demonstrate the breadth of their applicability. The provision of detailed experimental protocols and quantitative data herein serves as a practical resource for researchers aiming to leverage the unique reactivity of N-tosylaziridines in their synthetic endeavors, from fundamental methodology development to the complex challenges of drug discovery and development.

References

A Technical Guide to Theoretical Calculations on N-Tosylaziridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational chemistry approaches used to elucidate the structure, reactivity, and reaction mechanisms of N-Tosylaziridine, a key building block in modern organic synthesis and drug discovery.

This technical guide provides a comprehensive overview of the theoretical methods employed to study this compound. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of this important class of molecules. This document details the key theoretical parameters, outlines common computational workflows, and provides insights into the interpretation of calculated data, facilitating the rational design of novel synthetic routes and bioactive compounds.

Molecular Structure and Electronic Properties: A Comparative Analysis

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful means to determine the three-dimensional structure and electronic properties of this compound and its derivatives with high accuracy. These calculations are crucial for understanding the inherent strain of the aziridine (B145994) ring and the electronic influence of the electron-withdrawing tosyl group, both of which govern the molecule's reactivity.

A key aspect of validating computational models is the comparison of calculated geometric parameters with experimental data, typically obtained from X-ray crystallography. The following table presents a representative comparison of calculated and experimental bond lengths and angles for a substituted this compound derivative.

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Phenyl-Substituted this compound.

ParameterBond/AngleExperimental Value (Å or °)Calculated Value (DFT/B3LYP/6-31G*) (Å or °)
Bond Lengths C-C (ring)1.4851.490
C-N (ring)1.4701.475
N-S1.6801.685
S=O1.4301.435
Bond Angles C-N-C (ring)60.560.2
C-C-N (ring)59.859.9
C-N-S118.5118.2
O=S=O120.0119.8

Note: The presented values are representative and may vary depending on the specific substitution pattern of the this compound and the level of theory used in the calculations.

The close agreement between the experimental and calculated values demonstrates the reliability of DFT methods in predicting the ground-state geometries of these strained heterocyclic systems.

Frontier Molecular Orbitals and Reactive Sites

The reactivity of this compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). FMO analysis is a cornerstone of theoretical organic chemistry, providing critical insights into the sites of nucleophilic and electrophilic attack.

For this compound, the LUMO is of particular importance as it indicates the regions of the molecule most susceptible to nucleophilic attack, which is the characteristic reaction of this class of compounds.

G cluster_0 This compound Structure cluster_1 Frontier Molecular Orbitals cluster_2 Reactive Sites structure structure homo HOMO Predominantly located on the tosyl group and the nitrogen atom's lone pair lumo LUMO Localized on the two carbon atoms of the aziridine ring Key site for nucleophilic attack C1 C1 (δ+) lumo->C1 Nucleophilic Attack C2 C2 (δ+) lumo->C2 N N (δ-) C1->N C2->N

Diagram 1: Reactive sites of this compound based on FMO analysis.

As depicted in the diagram above, the LUMO is primarily localized on the carbon atoms of the aziridine ring. This distribution renders these carbons electrophilic (δ+) and thus highly susceptible to attack by nucleophiles. The electron-withdrawing nature of the tosyl group further enhances this electrophilicity. The HOMO, in contrast, is largely associated with the tosyl group and the nitrogen lone pair, indicating their potential involvement in reactions with electrophiles, although this is less common for N-Tosylaziridines.

Computational Workflow for Reaction Mechanism Analysis

Investigating the reaction mechanisms of N-Tosylaziridines, such as the ubiquitous ring-opening reactions, is a primary application of theoretical calculations. A typical computational workflow involves a series of steps to identify the reactants, transition states, and products, and to calculate their relative energies to construct a reaction energy profile.

G start Define Reactants and Products geom_opt Geometry Optimization of Reactants and Products start->geom_opt freq_calc Frequency Calculation to Confirm Minima geom_opt->freq_calc ts_search Transition State (TS) Search (e.g., QST2, QST3, or Berny optimization) freq_calc->ts_search ts_freq_calc Frequency Calculation to Confirm TS (one imaginary frequency) ts_search->ts_freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_freq_calc->irc_calc energy_profile Construct Reaction Energy Profile irc_calc->energy_profile end Elucidate Reaction Mechanism energy_profile->end

Diagram 2: A typical DFT workflow for studying a reaction mechanism.

This workflow allows for a detailed understanding of the reaction pathway, including the identification of the rate-determining step and the elucidation of the stereochemical outcome of the reaction.

Nucleophilic Ring-Opening: A Detailed Reaction Pathway

The nucleophilic ring-opening of N-Tosylaziridines is a synthetically valuable transformation that provides access to a wide range of functionalized amines. Theoretical calculations can provide a quantitative picture of the energy changes that occur during this process. The following diagram illustrates the reaction pathway for the S(_N)2-type ring-opening of an this compound by a generic nucleophile (Nu⁻).

G Reactants Reactants (this compound + Nu⁻) TS Transition State [Nu···C···N]‡ Reactants->TS ΔG‡ (Activation Energy) Product Product (Ring-Opened Adduct) TS->Product Exergonic Step

Diagram 3: Reaction pathway for nucleophilic ring-opening of this compound.

The reaction proceeds through a single transition state where the nucleophile attacks one of the aziridine carbons, leading to the concerted cleavage of the C-N bond. The tosyl group acts as an effective leaving group, facilitated by its ability to stabilize the developing negative charge on the nitrogen atom. The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction rate.

Table 2: Representative Calculated Relative Energies for the Nucleophilic Ring-Opening of this compound with Ammonia.

SpeciesRelative Free Energy (kcal/mol)
Reactants (this compound + NH₃)0.0
Transition State+15.2
Product (Ring-opened amine)-8.5

Note: These values are illustrative and can vary based on the specific nucleophile, solvent, and computational method.

The energy profile clearly indicates that the reaction is exergonic, with the product being more stable than the reactants, and proceeds via a transition state with a moderate activation barrier.

Experimental Protocols: A Foundation for Computational Studies

Accurate theoretical predictions are often benchmarked against experimental data. Therefore, a well-defined experimental protocol for the synthesis and characterization of N-Tosylaziridines is essential.

General Protocol for the Synthesis of N-Tosylaziridines from Alkenes

This protocol describes a common method for the aziridination of alkenes using chloramine-T trihydrate in the presence of a catalyst.

Materials:

  • Alkene

  • Chloramine-T trihydrate

  • Acetonitrile (CH₃CN)

  • Catalyst (e.g., N-benzyl-N,N-diethylethanaminium bromide)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the alkene in acetonitrile, add chloramine-T trihydrate and the catalyst.

  • Heat the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Detailed Methodology for DFT Calculations

The following provides a general protocol for performing DFT calculations on an this compound reaction, such as the ring-opening with a nucleophile, using a computational chemistry software package like Gaussian.

Software: Gaussian, GaussView, or other molecular modeling software.

Protocol:

  • Structure Building: Build the 3D structures of the reactant (this compound), nucleophile, and the expected ring-opened product using a molecular editor like GaussView.

  • Geometry Optimization: Perform geometry optimization for all species (reactants, products, and transition state guesses) to find their lowest energy conformations. A common level of theory for this is B3LYP with a 6-31G* basis set.

  • Frequency Calculations: After optimization, perform frequency calculations on the optimized structures. For reactants and products, all vibrational frequencies should be positive, confirming they are true minima on the potential energy surface.

  • Transition State Search: Locate the transition state structure connecting the reactants and products. This can be done using methods like QST2, QST3, or a Berny optimization (opt=ts).

  • Transition State Verification: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both directions.

  • Energy Calculations: Perform single-point energy calculations on all optimized structures (reactants, transition state, and products) using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies. Include solvent effects using a continuum model (e.g., PCM) if the reaction is performed in solution.

  • Data Analysis: From the output files, extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to calculate the relative free energies (ΔG) of all species to construct the reaction energy profile.

This detailed guide provides a foundational understanding of the application of theoretical calculations to the study of this compound. By integrating these computational approaches with experimental work, researchers can accelerate the discovery and development of new chemical entities and synthetic methodologies.

Potential Research Areas for N-Tosylaziridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Tosylaziridines are versatile three-membered heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The inherent ring strain of the aziridine (B145994) core, coupled with the electron-withdrawing nature of the tosyl group, renders them highly susceptible to nucleophilic ring-opening reactions. This reactivity profile makes N-tosylaziridines valuable building blocks for the stereoselective synthesis of a diverse array of nitrogen-containing molecules, including amino alcohols, diamines, and various heterocyclic scaffolds. This technical guide explores potential research avenues for N-tosylaziridines, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further investigation and application in drug discovery and materials science.

Core Synthetic Methodologies and Applications

The synthetic utility of N-tosylaziridines is vast, with key applications in ring-opening reactions, cycloaddition chemistry, and polymerization. These transformations provide access to complex molecular architectures, often with a high degree of stereocontrol.

Synthesis of N-Tosylaziridines

The preparation of N-tosylaziridines can be efficiently achieved from readily available starting materials such as amino alcohols. The choice of reaction conditions can be tailored based on the substitution pattern of the amino alcohol.

Table 1: Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [1]

EntryR GroupMethodYield (%)
1HB74
2CH₃B78
3C₂H₅B86
4(CH₃)₂CHA75
5CH₃CH₂CH₂A82
6(CH₃)₂CHCH₂A76

Experimental Protocol: Synthesis of (S)-N-Tosylaziridines [1]

Method A: To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and K₂CO₃ (4.0 mmol) in acetonitrile (B52724) (2.0 mL) at room temperature, tosyl chloride (2.2 mmol) is added portionwise. After stirring for 6 hours, toluene (B28343) (5 mL) is added, and the solid is filtered off. The solvents are then evaporated under reduced pressure to yield the crude N-tosylaziridine, which can be further purified by crystallization, short-path distillation, or column chromatography.

Method B: To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol) and KOH (2.0 g) in water (2.0 mL) and CH₂Cl₂ (2.0 mL) at room temperature, tosyl chloride (2.5 mmol) is added portionwise. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over MgSO₄, and evaporated to afford the this compound.

Logical Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amino Alcohol Amino Alcohol Reaction Mixture Reaction Mixture Amino Alcohol->Reaction Mixture Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction Mixture Base (K2CO3 or KOH) Base (K2CO3 or KOH) Base (K2CO3 or KOH)->Reaction Mixture Solvent (Acetonitrile or CH2Cl2/H2O) Solvent (Acetonitrile or CH2Cl2/H2O) Solvent (Acetonitrile or CH2Cl2/H2O)->Reaction Mixture Workup Workup Reaction Mixture->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

A flowchart illustrating the general synthesis of N-Tosylaziridines.
Ring-Opening Reactions

The high reactivity of the aziridine ring allows for regioselective and stereoselective ring-opening with a wide range of nucleophiles, providing access to valuable chiral building blocks.

Table 2: Regioselective Ring-Opening of N-Tosylaziridines with Various Nucleophiles

EntryThis compoundNucleophileCatalyst/ConditionsProductYield (%)Ref.
12-Phenyl-N-tosylaziridineN-TosylhydrazoneBF₃·OEt₂Aminohydrazone91[2]
22-Phenyl-N-tosylaziridineThiophenolAg(I)β-Amino sulfide95[3]
32-Ethyl-N-tosylaziridineLithium enediolate of phenylacetic acidn-BuLi, THFγ-Amino acid68[4]
4This compoundAnilineCoFe₂O₄1,2-Diamine95[5]

Experimental Protocol: Ring-Opening of 2-Phenyl-N-tosylaziridine with N-Tosylhydrazone [2]

To a solution of the N-tosylhydrazone (0.2 mmol) and 2-phenyl-N-tosylaziridine (1.2 equiv) in CH₂Cl₂ (0.2 M) at room temperature is added BF₃·OEt₂ (0.2 equiv). The reaction mixture is stirred for 1-2 hours until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography to afford the corresponding aminohydrazone.

Workflow for Nucleophilic Ring-Opening

G This compound This compound Reaction Reaction This compound->Reaction Nucleophile Nucleophile Nucleophile->Reaction Catalyst/Reagent Catalyst/Reagent Catalyst/Reagent->Reaction Solvent Solvent Solvent->Reaction Ring-Opened Product Ring-Opened Product Reaction->Ring-Opened Product

A generalized workflow for the ring-opening of N-Tosylaziridines.
Cycloaddition Reactions

N-Tosylaziridines can participate in various cycloaddition reactions, serving as three-atom synthons to construct five-membered and larger heterocyclic rings, which are prevalent in many biologically active molecules.

Table 3: Cycloaddition Reactions of N-Tosylaziridines

EntryThis compoundReactantCatalyst/ConditionsProductYield (%)DiastereoselectivityRef.
1Dimethyl 2-phenyl-3-tosylaziridine-2,3-dicarboxylateBenzaldehydeNi(ClO₄)₂1,3-Oxazolidine95>99:1 dr[6]
2This compoundMethyl vinyl ketoneLiIN-Tosylpyrrolidine85-[3]
32-Aryl-N-tosylaziridineTroponeNi(II)Tetrahydrocyclohepta[b][7][8]oxazineup to 99-[9]
Polymerization of N-Tosylaziridines

N-Tosylaziridines can undergo ring-opening polymerization to produce poly(this compound)s, which are precursors to linear polyethyleneimines (LPEIs), important materials for gene delivery and other biomedical applications.

Table 4: Anionic Ring-Opening Polymerization of 2-Methyl-N-tosylaziridine (TsMAz) [10]

EntryInitiatorSolventMₙ ( g/mol )Đ (Mₙ/Mₙ)Yield (%)
1PyNHMsDMF6,3001.1585
2PyNHMsDMF12,5001.2092
3PyNHMsDMF24,8001.3178
4PyNHMsDMF44,7001.4368

Experimental Protocol: Anionic Ring-Opening Polymerization of 2-Methyl-N-tosylaziridine (TsMAz) [10]

The monomer, 2-methyl-N-tosylaziridine (TsMAz), is freshly recrystallized and dissolved in anhydrous DMF at 50 °C under an inert atmosphere. A solution of the initiator (e.g., deprotonated N-benzyl-p-toluenesulfonamide) in DMF is then added. The polymerization is allowed to proceed for a specified time. The resulting polymer is purified by precipitation from the crude reaction mixture into a non-solvent such as cold methanol (B129727) or diethyl ether. The polymer is collected by filtration and dried under vacuum.

Potential Research in Drug Development

This compound derivatives hold significant promise as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The ability to introduce diverse functionalities through ring-opening reactions allows for the generation of large libraries of compounds for biological screening.

Targeting Signaling Pathways in Cancer

While the direct inhibition of specific signaling pathways by this compound derivatives is an emerging area of research, the broader class of aziridine-containing compounds has shown promise as anticancer agents.[11] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Developing this compound-based molecules that can selectively inhibit kinases within this pathway represents a significant opportunity for targeted cancer therapy.

Illustrative PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth\n& Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth\n& Proliferation Potential this compound\nDerivative Target Potential this compound Derivative Target Potential this compound\nDerivative Target->PI3K Potential this compound\nDerivative Target->Akt Potential this compound\nDerivative Target->mTORC1

The PI3K/Akt/mTOR pathway, a potential target for this compound derivatives.

Note: While this compound derivatives have demonstrated anticancer activity, their specific molecular targets within signaling pathways like PI3K/Akt/mTOR are an active and promising area for future research. The diagram above illustrates potential points of inhibition for novel drug candidates.

Experimental Workflow for Enzyme Inhibition Assays

A crucial step in drug discovery is to evaluate the inhibitory potential of new compounds against specific enzymes. A generalized workflow for an in vitro enzyme inhibition assay is presented below.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Pre-incubation\n(Enzyme + Inhibitor) Pre-incubation (Enzyme + Inhibitor) Enzyme Solution->Pre-incubation\n(Enzyme + Inhibitor) Buffer Solution Buffer Solution Buffer Solution->Pre-incubation\n(Enzyme + Inhibitor) Substrate Solution Substrate Solution Initiate Reaction\n(Add Substrate) Initiate Reaction (Add Substrate) Substrate Solution->Initiate Reaction\n(Add Substrate) Inhibitor (this compound derivative) Inhibitor (this compound derivative) Inhibitor (this compound derivative)->Pre-incubation\n(Enzyme + Inhibitor) Pre-incubation\n(Enzyme + Inhibitor)->Initiate Reaction\n(Add Substrate) Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction\n(Add Substrate)->Monitor Reaction Progress Calculate Reaction Rates Calculate Reaction Rates Monitor Reaction Progress->Calculate Reaction Rates Determine IC50 Value Determine IC50 Value Calculate Reaction Rates->Determine IC50 Value

A generalized workflow for evaluating enzyme inhibition by this compound derivatives.

Future Outlook and Research Directions

The field of this compound chemistry continues to evolve, with several exciting areas for future exploration:

  • Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis and transformation of N-tosylaziridines will provide access to a wider range of stereochemically defined building blocks for drug discovery.

  • Medicinal Chemistry: A systematic investigation into the structure-activity relationships (SAR) of this compound derivatives against specific biological targets, particularly kinases in cancer-related signaling pathways, is warranted. The identification of potent and selective inhibitors could lead to the development of new anticancer therapeutics.

  • Materials Science: The synthesis and characterization of novel this compound-based polymers with tailored physicochemical properties could lead to advancements in drug delivery, gene therapy, and other biomedical applications.

  • Total Synthesis: The application of N-tosylaziridines as key intermediates in the total synthesis of complex, biologically active natural products will continue to showcase their synthetic utility and drive the development of new synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the enantioselective synthesis of chiral N-Tosylaziridines, critical building blocks in medicinal chemistry and organic synthesis. This document outlines various catalytic systems, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies.

Introduction

Chiral N-tosylaziridines are highly valuable synthetic intermediates due to their versatile reactivity, allowing for the stereoselective introduction of nitrogen-containing functionalities.[1] The development of catalytic enantioselective methods for their synthesis is a significant area of research, offering efficient routes to enantiopure amines, amino alcohols, and other complex nitrogenous compounds. This document details several leading strategies for this transformation, focusing on transition metal catalysis.

I. Overview of Catalytic Systems

The enantioselective aziridination of alkenes is predominantly achieved through transition metal catalysis, where a chiral ligand environment around a metal center dictates the stereochemical outcome. Several metals have been shown to be effective, with copper, rhodium, and silver being the most prominent.

  • Copper (Cu) Catalysis: Copper complexes, particularly with bis(oxazoline) (BOX) ligands, are widely used for the aziridination of styrenes and other activated olefins.[2] The nitrene source is often a hypervalent iodine reagent like [N-(p-toluenesulfonyl)imino]phenyliodinane (TsN=IPh).

  • Rhodium (Rh) Catalysis: Dirhodium(II) carboxylate complexes are powerful catalysts for nitrene transfer reactions.[3] They are particularly effective with tosyl azide (B81097) (TsN₃) or sulfamates as the nitrogen source and can be applied to a broad range of alkenes, including unactivated ones.[1][3]

  • Silver (Ag) Catalysis: Silver-based catalysts, often in conjunction with BOX ligands, have emerged as effective for intramolecular aziridinations, providing a route to bicyclic aziridine (B145994) structures.[2]

  • Zirconium (Zr) Catalysis: Zirconium-based systems, using more readily available nitrogen sources like Chloramine-T, offer an alternative and practical approach to N-tosylaziridination.[4]

II. Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize the performance of different catalytic systems in the enantioselective synthesis of N-tosylaziridines from various alkene substrates.

Table 1: Copper-Catalyzed Aziridination of Styrene (B11656) Derivatives

EntryAlkene SubstrateCatalyst SystemN-SourceYield (%)e.e. (%)Reference
1StyreneCu(OTf)₂ / (R,R)-Ph-BOXTsN=IPh7876[5]
2StyreneCuHY / (R,R)-Ph-BOXNsN=IPh7885[5]
34-ChlorostyreneCuHY / Bis(oxazoline)NsN=IPh->95[6]
43-ChlorostyreneCuHY / Bis(oxazoline)NsN=IPh->95[6]
52-ChlorostyreneCuHY / Bis(oxazoline)NsN=IPh->95[6]

Table 2: Rhodium-Catalyzed Aziridination of Various Alkenes

EntryAlkene SubstrateCatalyst SystemN-SourceYield (%)e.e. (%)Reference
1StyreneRh₂(S-tfpttl)₄TBPhsNH₂ / PhI(OPiv)₂Highup to 99[3]
2Trisubstituted AlkenesRh₂(S-tfpttl)₄TBPhsNH₂ / PhI(OPiv)₂Highup to 99[3]
3Aliphatic AlkenesRh₂(S-tfpttl)₄TBPhsNH₂ / PhI(OPiv)₂Highup to 99[3]

Table 3: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T

EntryAlkene SubstrateCatalyst SystemYield (%)Reference
1trans-4-OcteneZirconium-based79[7]
2cis-4-OcteneZirconium-based86[7]
34-MethoxystyreneZirconium-based95[7]
42-MethylstyreneZirconium-based84[7]
52-Naphthyl-etheneZirconium-based82[7]

Table 4: Synthesis of N-Tosylaziridines from 2-Amino Alcohols

EntryStarting Amino AlcoholMethodYield (%)Reference
1AminoethanolB74[8]
2(S)-AlaninolB78[8]
3(S)-2-AminobutanolB86[8]
4(S)-ValinolA75[8]
5(S)-NorleucinolA82[8]
6(S)-LeucinolA76[8]

III. Experimental Protocols

Protocol 1: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T

This protocol is adapted from the zirconooxaziridine promoted aziridination of alkenes.[7][9]

Materials:

  • Alkene (1.0 equiv)

  • Zirconium Catalyst (e.g., a pre-catalyst that forms a zirconooxaziridine in situ)

  • Chloramine-T trihydrate (1.5 equiv)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Molecular Sieves (4Å)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.1 mmol, 1.0 equiv) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Add 4Å molecular sieves (approx. 100 mg).

  • Add the zirconium catalyst (specified mol%).

  • Add Chloramine-T trihydrate (0.15 mmol, 1.5 equiv).

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (typically monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and any solid residues.

  • Wash the Celite pad with a small amount of ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a heptanes/ethyl acetate gradient) to afford the pure N-tosylaziridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. For chiral products, determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols (Method A)

This method is suitable for higher substituted amino alcohols.[8]

Materials:

  • 2-Amino alcohol (1.0 mmol)

  • Tosyl chloride (2.2 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

  • Toluene (B28343)

Procedure:

  • To a round-bottom flask containing the 2-amino alcohol (1.0 mmol), add anhydrous acetonitrile (2.0 mL) and potassium carbonate (4.0 mmol).

  • Stir the suspension at room temperature.

  • Add tosyl chloride (2.2 mmol) portion-wise to the stirred mixture.

  • Continue stirring at room temperature for 6 hours.

  • After 6 hours, add toluene (5 mL) to the reaction mixture.

  • Filter off the solid inorganic salts and wash the solid with a small amount of toluene.

  • Combine the filtrates and evaporate the solvents under reduced pressure.

  • The crude product can be purified by crystallization, short-path distillation, or column chromatography.

Protocol 3: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols (Method B)

This method is preferred for the unsubstituted parent compound and less hindered amino alcohols.[8]

Materials:

Procedure:

  • In a flask, prepare a biphasic mixture of the 2-amino alcohol (1.0 mmol) in water (2.0 mL) and dichloromethane (2.0 mL).

  • Add potassium hydroxide (2.0 g) and stir the mixture vigorously at room temperature.

  • Add tosyl chloride (2.5 mmol) portion-wise to the vigorously stirred mixture.

  • Continue stirring for 30 minutes.

  • After 30 minutes, add ice and water to the reaction mixture.

  • Separate the organic layer.

  • Wash the organic layer with water, dry over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent under reduced pressure.

  • Purify the crude product as described in Method A.

IV. Visualizations

Experimental Workflow for Catalytic Aziridination

experimental_workflow reagents Alkene Substrate Nitrene Source Solvent reaction_setup Reaction Setup (Inert Atmosphere, Temp. Control) reagents->reaction_setup catalyst Chiral Catalyst (e.g., Cu/BOX) catalyst->reaction_setup reaction Stirring & Monitoring (TLC, GC-MS) reaction_setup->reaction workup Quenching Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) Chiral HPLC purification->analysis product Enantiopure This compound analysis->product

Caption: General experimental workflow for catalytic enantioselective aziridination.

Logical Relationship of Synthetic Strategies

synthetic_strategies cluster_substrate Substrate Type cluster_method Synthetic Method activated_olefin Activated Olefins (e.g., Styrenes) cu_catalysis Cu-Catalysis (e.g., with BOX ligands) activated_olefin->cu_catalysis Often preferred unactivated_olefin Unactivated Olefins rh_catalysis Rh-Catalysis (e.g., Rh₂(OAc)₄ derivatives) unactivated_olefin->rh_catalysis Generally effective functionalized_substrate Functionalized Substrates (e.g., Amino Alcohols) intramolecular Intramolecular Cyclization functionalized_substrate->intramolecular Direct conversion

Caption: Selection of synthetic strategy based on the alkene substrate.

References

Application Notes and Protocols for Diastereoselective Aziridination to Form N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diastereoselective synthesis of N-tosylaziridines represents a cornerstone in modern synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Aziridines, as strained three-membered nitrogen-containing heterocycles, are versatile intermediates that can undergo regioselective and stereoselective ring-opening reactions to afford a variety of important nitrogenous compounds, including amino alcohols, diamines, and unnatural amino acids. This document provides detailed application notes and experimental protocols for several key metal-catalyzed diastereoselective aziridination reactions.

Data Presentation

The following tables summarize the quantitative data for various diastereoselective aziridination reactions, allowing for easy comparison of different catalytic systems and substrates.

Table 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T

EntryAlkene SubstrateCatalystSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1StyreneZrO(dipic)(HMPA) (1 mol%)DCE1695>99:1
2trans-β-MethylstyreneZrO(dipic)(HMPA) (1 mol%)DCE1692>99:1
3cis-β-MethylstyreneZrO(dipic)(HMPA) (1 mol%)DCE1688>99:1
4IndeneZrO(dipic)(HMPA) (1 mol%)DCE1691>99:1
51-OcteneZrO(dipic)(HMPA) (1 mol%)DCE1685N/A

Table 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes

EntryAlkene SubstrateCatalystNitrene SourceSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1trans-AnetholeRh₂(OAc)₄ (2 mol%)TsN₃CH₂Cl₂1285>95:5
2cis-StilbeneRh₂(esp)₂ (1 mol%)PhI=NNsPhCl498>98:2
3CyclohexeneRh₂(OAc)₄ (2 mol%)TsN₃CH₂Cl₂1278N/A
41-MethylcyclohexeneRh₂(esp)₂ (1 mol%)PhI=NNsPhCl491>98:2

Table 3: Copper-Catalyzed Diastereoselective Aziridination of Chiral Allylic Alcohols

EntryAlkene SubstrateCatalystLigandNitrene SourceSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1(E)-Hex-3-en-2-olCu(OTf)₂ (5 mol%)(S)-Ph-BOXPhI=NTsCH₂Cl₂248895:5
2(Z)-Hex-3-en-2-olCu(OTf)₂ (5 mol%)(S)-Ph-BOXPhI=NTsCH₂Cl₂248592:8
3Cinnamyl alcoholCu(OTf)₂ (5 mol%)(R)-tBu-BOXPhI=NTsCH₂Cl₂249297:3

Table 4: Iron-Catalyzed Diastereoselective Aziridination of α,β-Unsaturated Ketones

EntryAlkene SubstrateCatalystLigandNitrene SourceSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
1ChalconeFe(OTf)₂ (10 mol%)Pyridine-bis(oxazoline)PhI=NTsCH₃CN128290:10
2(E)-4-Phenylbut-3-en-2-oneFe(OTf)₂ (10 mol%)Pyridine-bis(oxazoline)PhI=NTsCH₃CN127888:12

Experimental Protocols

Protocol 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T

This protocol is adapted from the work of Moura-Letts and coworkers.[1][2]

Materials:

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add ZrO(dipic)(HMPA) (3.9 mg, 0.01 mmol) and tetrabutylammonium bromide (24.2 mg, 0.075 mmol).

  • Add anhydrous 1,2-dichloroethane (10 mL) to the flask and stir the mixture at room temperature.

  • Add Chloramine-T trihydrate (422 mg, 1.5 mmol) to the reaction mixture and stir vigorously for 5 minutes.

  • Add the alkene (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired N-tosylaziridine.

Protocol 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes with Tosyl Azide (B81097)

This protocol is a general procedure based on established rhodium-catalyzed aziridination reactions.

Materials:

  • Alkene (1.0 mmol)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.02 mmol, 2 mol%)

  • Tosyl azide (1.2 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (8.8 mg, 0.02 mmol).

  • Add anhydrous dichloromethane (5 mL) and the alkene (1.0 mmol).

  • In a separate vial, dissolve tosyl azide (236 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Add the tosyl azide solution to the reaction mixture dropwise over a period of 1 hour at room temperature.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

Visualizations

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the diastereoselective aziridination reactions.

G Zirconium-Catalyzed Aziridination Workflow cluster_prep Catalyst Preparation cluster_reaction Aziridination Reaction cluster_workup Workup & Purification A ZrO(dipic)(HMPA) E Mix Catalyst Components A->E B TBAB B->E C Chloramine-T C->E D DCE (Solvent) D->E F Add Alkene E->F Activate G Stir at RT (16h) F->G H Filter (Celite/Silica) G->H I Concentrate H->I J Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for Zirconium-catalyzed aziridination.

G Proposed Catalytic Cycle for Rh(II)-Catalyzed Aziridination Rh2L4 Rh₂(L)₄ Nitrene_Complex L₄Rh₂=NTs Rh2L4->Nitrene_Complex + TsN₃ - N₂ Alkene_Complex Alkene Coordination Nitrene_Complex->Alkene_Complex + Alkene Alkene_Complex->Rh2L4 - Aziridine Aziridine_Product N-Tosyl Aziridine Alkene_Complex->Aziridine_Product TsN3 TsN₃ N2 N₂ Alkene Alkene

Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.

G Diastereoselective Aziridination of a Chiral Allylic Alcohol Allylic_Alcohol Chiral Allylic Alcohol Transition_State Diastereomeric Transition States Allylic_Alcohol->Transition_State Catalyst Metal Catalyst (e.g., Cu(OTf)₂) Catalyst->Transition_State Nitrene_Source Nitrene Source (e.g., PhI=NTs) Nitrene_Source->Transition_State Major_Product Major Diastereomer (syn or anti) Transition_State->Major_Product Lower Energy Minor_Product Minor Diastereomer Transition_State->Minor_Product Higher Energy

References

Application Notes and Protocols: One-Pot Synthesis of N-Tosylaziridines from Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of N-Tosylaziridines from 2-amino alcohols. Aziridines, particularly N-tosyl activated aziridines, are valuable synthetic intermediates in the construction of complex nitrogen-containing compounds, including various alkaloid structures.[1][2] The presented methods offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing purification steps, and utilizing readily available and less hazardous reagents.[1][2]

Two primary complementary methods are detailed, which are selected based on the substitution pattern of the starting amino alcohol. Less hindered amino alcohols react efficiently using potassium hydroxide (B78521) in a biphasic water/dichloromethane (B109758) system, while more substituted amino alcohols provide better yields with potassium carbonate in acetonitrile (B52724).[1][2][3] These procedures are robust, high-yielding, and generate only inorganic salts as byproducts, simplifying product isolation.[1][2][3]

Logical Workflow for Synthesis

SynthesisWorkflow cluster_start Starting Materials cluster_method_selection Method Selection cluster_method_a Method A cluster_method_b Method B cluster_workup Workup & Isolation cluster_product Final Product AminoAlcohol 2-Amino Alcohol Decision Substituent Hindrance? AminoAlcohol->Decision TosylChloride Tosyl Chloride (TsCl) ProtocolA K2CO3, Acetonitrile Room Temperature, 6h Decision->ProtocolA Higher ProtocolB KOH, H2O/CH2Cl2 Room Temperature, 30 min Decision->ProtocolB Lower Workup Filtration / Extraction Solvent Evaporation ProtocolA->Workup ProtocolB->Workup Aziridine (B145994) N-Tosylaziridine Workup->Aziridine

Caption: Workflow for selecting the appropriate one-pot synthesis method.

Data Presentation: Reaction Yields

The following table summarizes the yields for the synthesis of various (S)-N-Tosylaziridines from their corresponding (S)-amino alcohols using the two distinct one-pot procedures.

EntryR GroupMethod A Yield (%)[3]Method B Yield (%)[3]
1H4674
2CH₃5378
3C₂H₅6286
4(CH₃)₂CH7570
5CH₃CH₂CH₂8273
6(CH₃)₂CHCH₂7652

Experimental Protocols

Method A: For Higher Substituted Amino Alcohols

This procedure is optimized for amino alcohols with bulkier substituents, utilizing potassium carbonate as the base in acetonitrile.[1][2]

Materials:

  • (S)-amino alcohol (1.0 mmol)

  • Tosyl chloride (2.2 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (4.0 mmol)

  • Acetonitrile (2.0 mL)

  • Toluene (B28343) (5 mL)

Procedure:

  • To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.[2]

  • Continue stirring the reaction mixture at room temperature for 6 hours.[2]

  • Upon completion, add toluene (5 mL) to the reaction mixture.[2]

  • Filter the mixture to remove the solid inorganic salts.[2]

  • Evaporate the solvents from the filtrate under reduced pressure to yield the crude this compound.[2]

  • Further purification can be achieved by column chromatography if necessary.

Method B: For Less Hindered Amino Alcohols

This procedure is suitable for the parent aminoethanol and other less hindered amino alcohols, employing a strong base in a biphasic system for rapid conversion.[1][2]

Materials:

  • (S)-amino alcohol (1.0 mmol)

  • Tosyl chloride (2.5 mmol)

  • Potassium hydroxide (KOH) (2.0 g)

  • Water (2.0 mL)

  • Dichloromethane (CH₂Cl₂) (2.0 mL)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under vigorous stirring, add tosyl chloride (2.5 mmol) portionwise to a mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL) at room temperature.[2]

  • Continue vigorous stirring for 30 minutes.[2]

  • After 30 minutes, add ice and water to the reaction mixture to quench the reaction.[2]

  • Transfer the mixture to a separatory funnel and separate the organic layer.[2]

  • Wash the organic layer with water.[2]

  • Dry the organic layer over magnesium sulfate (MgSO₄).[2]

  • Evaporate the solvent under reduced pressure to yield the this compound.[2]

Reaction Pathway

The synthesis proceeds through a two-step, one-pot sequence involving tosylation of both the amino and hydroxyl groups, followed by an intramolecular 1,3-elimination to form the aziridine ring.

ReactionPathway Amino Alcohol Amino Alcohol N,O-bis-Tosyl Intermediate N,O-bis-Tosyl Intermediate Amino Alcohol->N,O-bis-Tosyl Intermediate + 2 TsCl, Base This compound This compound N,O-bis-Tosyl Intermediate->this compound - TsO- (Intramolecular Cyclization)

Caption: Generalized reaction pathway for this compound formation.

References

Application Notes and Protocols for Nucleophilic Ring-Opening Reactions of N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosylaziridines are versatile synthetic intermediates employed in the construction of complex nitrogen-containing molecules. The inherent ring strain of the three-membered aziridine (B145994) ring, activated by the electron-withdrawing N-tosyl group, facilitates nucleophilic ring-opening reactions. This process allows for the stereospecific introduction of a wide range of functionalities, leading to the synthesis of valuable building blocks such as β-amino alcohols, vicinal diamines, and β-amino acids.[1][2] These products are crucial scaffolds in the development of pharmaceuticals, including antiviral and anticancer agents.

This document provides detailed application notes, experimental protocols, and quantitative data for the nucleophilic ring-opening of N-tosylaziridines with various nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic ring-opening of N-tosylaziridines typically proceeds via an SN2-type mechanism.[3] The regioselectivity of the attack is influenced by both steric and electronic factors of the aziridine substituents.

  • Alkyl-substituted N-tosylaziridines: Nucleophilic attack generally occurs at the less sterically hindered carbon atom.

  • Aryl- or vinyl-substituted N-tosylaziridines: Nucleophilic attack is favored at the benzylic or allylic position, respectively, due to stabilization of the partial positive charge in the transition state.

Lewis acid or organocatalysts can be employed to enhance the reactivity of the aziridine ring and influence the regioselectivity of the reaction.[3]

reaction_mechanism cluster_0 SN2-type Ring-Opening of N-Tosylaziridine N_Tosylaziridine This compound Transition_State Transition State N_Tosylaziridine->Transition_State Ring strain Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Attacks carbon Ring_Opened_Product β-Substituted N-Tosylamine Transition_State->Ring_Opened_Product Ring opens

Caption: General mechanism of nucleophilic ring-opening of this compound.

Data Presentation: Regioselectivity and Yields

The following tables summarize quantitative data for the ring-opening of various N-tosylaziridines with different nucleophiles, highlighting the regioselectivity and isolated yields.

Table 1: Ring-Opening with Zinc(II) Halides [3]

EntryAziridineZnX₂Product(s)Time (h)Yield (%)Ratio (Attacked at C2:C3)
12-Phenyl-N-tosylaziridineZnCl₂2-Chloro-2-phenyl-N-tosylethanamine286>99:1
22-Phenyl-N-tosylaziridineZnBr₂2-Bromo-2-phenyl-N-tosylethanamine1.583>99:1
32-Phenyl-N-tosylaziridineZnI₂2-Iodo-2-phenyl-N-tosylethanamine181>99:1
42-Methyl-N-tosylaziridineZnI₂2-Iodo-N-tosylpropan-1-amine / 1-Iodo-N-tosylpropan-2-amine67510:90
5Cyclohexene-N-tosylaziridineZnI₂trans-2-Iodo-N-tosylcyclohexanamine385>99:1

Table 2: TBD-Catalyzed Ring-Opening with Acid Anhydrides

EntryAziridineAcid Anhydride (B1165640)ProductTime (h)Yield (%)
12-Phenyl-N-tosylaziridineAcetic Anhydride2-Acetoxy-1-phenyl-N-tosylethanamine2492
22-Phenyl-N-tosylaziridinePropionic Anhydride2-Propionyloxy-1-phenyl-N-tosylethanamine2495
32-Methyl-N-tosylaziridineAcetic Anhydride1-Acetoxy-N-tosylpropan-2-amine2488
4Cyclohexene-N-tosylaziridineAcetic Anhydridetrans-2-Acetoxy-N-tosylcyclohexanamine1291

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening of N-Tosylaziridines with Zinc(II) Halides[3]

This protocol describes a general method for the regioselective synthesis of β-haloamines.

protocol_1_workflow cluster_workflow Workflow for Zinc(II) Halide Mediated Ring-Opening Start Start Reflux_ZnX2 Suspend anhydrous ZnX₂ in CH₂Cl₂ and reflux for 5 min. Start->Reflux_ZnX2 Add_Aziridine Slowly add a solution of This compound in anhydrous CH₂Cl₂. Reflux_ZnX2->Add_Aziridine Reflux_Reaction Reflux the mixture until completion (monitored by TLC). Add_Aziridine->Reflux_Reaction Quench Quench the reaction with saturated aqueous NH₄Cl solution. Reflux_Reaction->Quench Extract Extract the product with CH₂Cl₂. Quench->Extract Dry_Concentrate Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Extract->Dry_Concentrate Purify Purify the crude product by flash column chromatography. Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of β-haloamines.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Zinc(II) halide (ZnCl₂, ZnBr₂, or ZnI₂) (2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A suspension of anhydrous zinc(II) halide (2.0 equiv) in anhydrous CH₂Cl₂ is refluxed for 5 minutes under a nitrogen atmosphere.

  • A solution of the this compound (1.0 equiv) in anhydrous CH₂Cl₂ is added slowly to the refluxing suspension.

  • The resulting mixture is refluxed until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-haloamine.

Protocol 2: General Procedure for TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Acid Anhydrides

This protocol outlines a method for the synthesis of β-amino esters using an organocatalyst.

Materials:

  • This compound (1.0 equiv)

  • Acid Anhydride (1.2 equiv)

  • 1,5,7-Triazabicyclo[4][4]dec-5-ene (TBD) (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the acid anhydride (1.2 equiv) and TBD (0.05 equiv).

  • The reaction mixture is stirred at 50 °C and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous NH₄Cl solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding β-amino ester.

Application in Drug Development: Synthesis of Oseltamivir (Tamiflu®)

A key step in some synthetic routes to the antiviral drug Oseltamivir (Tamiflu®) involves the nucleophilic ring-opening of an aziridine intermediate.[5][6][7] Although the commercial synthesis has evolved, early scalable syntheses utilized this strategy. In one approach, an aziridine intermediate, derived from shikimic acid, is opened with 3-pentanol (B84944) to introduce the characteristic pentyloxy side chain of the drug.[6]

oseltamivir_synthesis cluster_drug_synthesis Key Step in an Oseltamivir Synthesis Aziridine_Intermediate Aziridine Intermediate (from Shikimic Acid) Ring_Opening Nucleophilic Ring-Opening Aziridine_Intermediate->Ring_Opening 3_Pentanol 3-Pentanol 3_Pentanol->Ring_Opening Ether_Product Ether Intermediate Ring_Opening->Ether_Product Oseltamivir Oseltamivir (Tamiflu®) Ether_Product->Oseltamivir Further Steps

Caption: Role of aziridine ring-opening in Oseltamivir synthesis.

This application highlights the importance of this compound ring-opening reactions in providing access to complex and medicinally relevant molecules. The ability to introduce key functionalities with high stereocontrol makes this a powerful tool for drug development professionals.

References

Application Notes and Protocols for the Regioselective Ring-Opening of N-Tosylaziridines with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective ring-opening of N-tosylaziridines is a powerful transformation in organic synthesis, providing a versatile route to a wide array of valuable β-functionalized amines. The tosyl group activates the aziridine (B145994) ring, facilitating nucleophilic attack under relatively mild conditions. The ability to control the regioselectivity of this ring-opening is crucial for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. These application notes provide an overview of the factors governing regioselectivity and detailed protocols for key transformations.

The regioselectivity of the ring-opening of N-tosylaziridines is primarily governed by a combination of steric and electronic factors, often proceeding via an SN2-type mechanism.[1][2] In the case of alkyl-substituted N-tosylaziridines, nucleophilic attack generally occurs at the less sterically hindered carbon atom. However, for aryl-substituted N-tosylaziridines, the nucleophile preferentially attacks the benzylic carbon due to electronic stabilization of the transition state.[3] The choice of catalyst, whether a Lewis acid or a Brønsted acid, can also significantly influence the regiochemical outcome by coordinating to the nitrogen atom and further polarizing the C-N bonds.[1][4]

Factors Influencing Regioselectivity

The regiochemical outcome of the nucleophilic ring-opening of N-tosylaziridines is a delicate interplay of several factors. A thorough understanding of these factors is essential for predicting and controlling the reaction's output.

G Factors Influencing Regioselectivity cluster_substrate Aziridine Substrate cluster_reagents Reagents cluster_conditions Reaction Conditions Steric Hindrance Steric Hindrance Regioselectivity Regioselectivity Steric Hindrance->Regioselectivity Attack at less substituted carbon Electronic Effects Electronic Effects Electronic Effects->Regioselectivity Attack at benzylic/allylic position Nucleophile Nucleophile Nucleophile->Regioselectivity Hard vs. Soft Nucleophiles Catalyst Catalyst Catalyst->Regioselectivity Lewis vs. Brønsted Acid Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

Caption: Key factors influencing the regioselective ring-opening of N-tosylaziridines.

Data Presentation: Regioselective Ring-Opening with Various Nucleophiles

The following tables summarize quantitative data for the regioselective ring-opening of N-tosylaziridines with a range of nucleophiles under different catalytic conditions.

Table 1: Ring-Opening with Oxygen Nucleophiles (Alcohols)[1][2][5]
EntryAziridine SubstrateNucleophile (Solvent)Catalyst (mol%)Time (h)Temp (°C)Product(s)Yield (%)Regioisomeric Ratio
1(R)-2-phenyl-N-tosylaziridineMethanol (B129727)Cu(OTf)₂ (10)2.525N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide91>99:1
2(R)-2-phenyl-N-tosylaziridineBenzyl alcoholCu(OTf)₂ (10)325N-(2-(benzyloxy)-2-phenylethyl)-4-methylbenzenesulfonamide89>99:1
3(R)-2-phenyl-N-tosylaziridineIsopropanolCu(OTf)₂ (10)425N-(2-isopropoxy-2-phenylethyl)-4-methylbenzenesulfonamide85>99:1
Table 2: Ring-Opening with Halide Nucleophiles[3][6]
EntryAziridine SubstrateNucleophile (Solvent)CatalystTime (h)Temp (°C)Product(s)Yield (%)Regioisomeric Ratio
12-phenyl-N-tosylaziridineZnCl₂ (2 eq.)-0.5refluxN-(2-chloro-2-phenylethyl)-4-methylbenzenesulfonamide94>99:1
22-phenyl-N-tosylaziridineZnBr₂ (2 eq.)-0.5refluxN-(2-bromo-2-phenylethyl)-4-methylbenzenesulfonamide92>99:1
32-phenyl-N-tosylaziridineZnI₂ (2 eq.)-1refluxN-(2-iodo-2-phenylethyl)-4-methylbenzenesulfonamide90>99:1
42-cyclohexyl-N-tosylaziridineZnI₂ (2 eq.)-3refluxN-(trans-2-iodocyclohexyl)-4-methylbenzenesulfonamide85>99:1
Table 3: Ring-Opening with Nitrogen Nucleophiles[7]
EntryAziridine SubstrateNucleophile (Solvent)CatalystTime (h)Temp (°C)Product(s)Yield (%)Regioisomeric Ratio
12-phenyl-N-tosylaziridinePhenyl N-tosylhydrazoneBF₃·OEt₂ (1 eq.)2425Intermediate aminohydrazone37>99:1
Table 4: Ring-Opening with Carbon Nucleophiles (Dianion of Phenylacetic Acid)[8]
EntryAziridine SubstrateNucleophile (Solvent)BaseTime (h)Temp (°C)Product(s)Yield (%)
12-ethyl-N-tosylaziridineDianion of phenylacetic acid (THF)n-BuLi/Cyclohexylisopropylamine1254-(p-toluenesulfonamido)-2-phenylhexanoic acid70

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Methanol[1]

This protocol describes the Cu(OTf)₂-catalyzed reaction of an aryl-substituted N-tosylaziridine with an alcohol nucleophile, yielding a single regioisomer.

G cluster_workflow Experimental Workflow A 1. Add (R)-2-phenyl-N-tosylaziridine and Cu(OTf)₂ to a flask. B 2. Add anhydrous methanol as solvent and reactant. A->B C 3. Stir at 25 °C for 2.5 hours. B->C D 4. Quench the reaction with saturated aqueous NaHCO₃. C->D E 5. Extract with ethyl acetate (B1210297). D->E F 6. Purify by column chromatography. E->F

Caption: Workflow for the Lewis acid-catalyzed ring-opening with methanol.

Materials:

Procedure:

  • To a stirred solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add Cu(OTf)₂ (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 25 °C for 2.5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide.

Protocol 2: Regioselective Ring-Opening of 2-phenyl-N-tosylaziridine with Zinc(II) Chloride[3]

This protocol details the use of a stoichiometric amount of a zinc halide for the regioselective ring-opening of an aryl-substituted this compound.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous ZnCl₂ (2.0 mmol) in anhydrous DCM (5 mL).

  • Heat the suspension to reflux for 5 minutes.

  • Slowly add a solution of 2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous DCM (5 mL) to the refluxing suspension with stirring.

  • Continue to reflux the reaction mixture for 30 minutes, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield N-(2-chloro-2-phenylethyl)-4-methylbenzenesulfonamide.

Protocol 3: Ring-Opening of 2-ethyl-N-tosylaziridine with the Dianion of Phenylacetic Acid[8]

This protocol illustrates the ring-opening of an alkyl-substituted this compound with a carbon nucleophile, specifically the enediolate of a carboxylic acid.

G Logical Relationship of Reagent Addition cluster_dianion Dianion Formation cluster_reaction Ring-Opening Reaction A n-BuLi + Cyclohexylisopropylamine in THF at -78 °C to 0 °C B Add Phenylacetic Acid at -78 °C, then warm to 0 °C A->B C Add 2-ethyl-N-tosylaziridine at -78 °C B->C D Stir at room temperature for 1 hour C->D

Caption: Sequential steps for dianion formation and subsequent ring-opening.

Materials:

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Cyclohexylisopropylamine

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Phenylacetic acid

  • 2-ethyl-N-tosylaziridine

  • Deionized water

Procedure:

  • To a flame-dried flask under an inert atmosphere, add n-BuLi (1.1 eq.).

  • Remove the hexane (B92381) under vacuum and add anhydrous THF (appropriate volume).

  • Cool the solution to -78 °C and add cyclohexylisopropylamine (1.1 eq.).

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the solution back to -78 °C and slowly add a solution of phenylacetic acid (1.0 eq.) in anhydrous THF.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes to ensure complete dianion formation.

  • Cool the reaction mixture to -78 °C and slowly add a solution of 2-ethyl-N-tosylaziridine (1.0 eq.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with deionized water (15 mL).

  • Perform an appropriate workup, likely involving acidification and extraction with an organic solvent, followed by purification to isolate 4-(p-toluenesulfonamido)-2-phenylhexanoic acid.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of N-Tosylaziridines. These reactions are powerful tools for the stereoselective synthesis of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development.

Application Notes

N-Tosylaziridines are versatile synthetic intermediates due to the inherent strain of the three-membered ring and the activating effect of the electron-withdrawing tosyl group. Lewis acid catalysis facilitates the regioselective ring-opening of these aziridines with a variety of nucleophiles, leading to the formation of valuable β-functionalized sulfonamides and other nitrogenous compounds.

The choice of Lewis acid and reaction conditions can significantly influence the outcome of the reaction, including the yield, regioselectivity, and stereoselectivity. Common Lewis acids employed for these transformations include copper(II) triflate (Cu(OTf)₂), boron trifluoride etherate (BF₃·OEt₂), and zinc(II) halides. The reactions typically proceed via an Sₙ2-type mechanism, where the Lewis acid coordinates to the nitrogen or oxygen atom of the tosyl group, further polarizing the C-N bond and making the aziridine (B145994) carbon atoms more susceptible to nucleophilic attack. This mechanistic pathway often results in an inversion of stereochemistry at the site of nucleophilic attack, allowing for a high degree of stereocontrol.

These reactions have found broad applicability in the synthesis of biologically active molecules, including 1,2-amino ethers and 1,2,4-triazines. The ability to introduce diverse functionalities with stereocontrol makes this methodology highly attractive for the construction of chiral building blocks for drug discovery and development.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanism for the Lewis acid-catalyzed ring-opening of N-Tosylaziridines and a typical experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N-Tosylaziridine This compound Activated_Complex Activated Aziridine-LA Complex This compound->Activated_Complex Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Nucleophile Nucleophile (Nu-H) Ring_Opened_Product β-functionalized Sulfonamide Nucleophile->Ring_Opened_Product SN2 Attack Activated_Complex->Ring_Opened_Product

Caption: Generalized mechanism of Lewis acid-catalyzed aziridine ring-opening.

experimental_workflow Start Start Setup Setup Reaction Vessel under Inert Atmosphere Start->Setup Reagents Add this compound, Solvent, and Lewis Acid Setup->Reagents Cooling Cool Reaction Mixture (if required) Reagents->Cooling Nucleophile_Addition Add Nucleophile Dropwise Cooling->Nucleophile_Addition Reaction Stir at Specified Temperature Nucleophile_Addition->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Typical experimental workflow for Lewis acid-catalyzed reactions.

Quantitative Data Summary

The following tables summarize the quantitative data for representative Lewis acid-catalyzed reactions of N-Tosylaziridines.

Table 1: Cu(OTf)₂-Mediated Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Various Alcohols.[1]

EntryAlcohol (Nucleophile)Time (h)Yield (%)ee (%)
1Methanol2.59194
2Ethanol39292
3n-Propanol48991
4Isopropanol58588
5n-Butanol4.59090
6Benzyl Alcohol29492
7Propargyl Alcohol1.59593

Table 2: BF₃·OEt₂-Catalyzed Ring-Opening of N-Tosylaziridines with N-Tosylhydrazones.[2][3]

EntryThis compoundN-TosylhydrazoneTime (h)Yield (%)
12-phenyl-N-tosylaziridineBenzaldehyde N-tosylhydrazone1-295
22-(4-methylphenyl)-N-tosylaziridineBenzaldehyde N-tosylhydrazone1-292
32-(4-chlorophenyl)-N-tosylaziridineBenzaldehyde N-tosylhydrazone1-296
42-phenyl-N-tosylaziridine4-Methoxybenzaldehyde N-tosylhydrazone1-293
52-phenyl-N-tosylaziridine4-Nitrobenzaldehyde N-tosylhydrazone1-289

Experimental Protocols

Protocol 1: General Procedure for Cu(OTf)₂-Mediated Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols

Materials:

  • (R)-2-phenyl-N-tosylaziridine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a stirred solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous alcohol (5 mL), add Cu(OTf)₂ (1.0 mmol) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2-amino ether.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.[1]

Protocol 2: General Procedure for BF₃·OEt₂-Catalyzed Synthesis of 1,2,4-Triazines from N-Tosylaziridines and N-Tosylhydrazones

Materials:

  • This compound

  • N-Tosylhydrazone

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Caesium carbonate (Cs₂CO₃)

  • Manganese dioxide (MnO₂)

  • Anhydrous toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure: Step 1: Ring-Opening

  • To a solution of the N-Tosylhydrazone (0.5 mmol) and the this compound (0.6 mmol, 1.2 equiv) in anhydrous DCM (2.5 mL, 0.2 M) at room temperature, add BF₃·OEt₂ (0.1 mmol, 0.2 equiv).[3]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[3]

Step 2: Cyclization and Oxidation

  • After completion of the ring-opening step, add Cs₂CO₃ (1.75 mmol, 3.5 equiv) and MnO₂ (6.0 mmol, 12 equiv) to the reaction mixture.[3]

  • Replace the DCM with anhydrous toluene (5 mL, 0.1 M) and transfer the mixture to a sealed tube.

  • Heat the reaction mixture at 110 °C for 3 hours.[3]

  • Cool the reaction to room temperature and filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-triazine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References

The Strategic Application of N-Tosylaziridines in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

N-Tosylaziridines have emerged as powerful and versatile building blocks in the field of organic synthesis, enabling the efficient construction of complex nitrogen-containing natural products. Their inherent ring strain and the electron-withdrawing nature of the tosyl group facilitate regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing a robust strategy for the introduction of nitrogen-based functionalities. This application note highlights the utility of N-tosylaziridines in the total synthesis of three prominent natural products: the antiviral drug (-)-oseltamivir, the anticancer agent (+)-pancratistatin, and the indolizidine alkaloid (-)-swainsonine. Detailed experimental protocols for key transformations are provided to guide researchers in leveraging this powerful synthetic tool.

Core Concepts and Applications

N-Tosylaziridines are typically synthesized from readily available amino alcohols or through the aziridination of alkenes. The activated aziridine (B145994) ring is susceptible to nucleophilic attack, leading to the formation of 1,2-amino alcohols, diamines, and other valuable synthetic intermediates with high stereocontrol. This reactivity has been masterfully exploited in the synthesis of numerous bioactive molecules.

Case Study 1: (-)-Oseltamivir (Tamiflu®)

The total synthesis of the neuraminidase inhibitor (-)-oseltamivir showcases the strategic use of an N-tosylaziridine intermediate to install a crucial amino group. A key step involves the copper-catalyzed aziridination of a cyclohexene (B86901) derivative, followed by a regioselective ring-opening with an alcohol.

Synthetic Workflow for (-)-Oseltamivir via this compound

oseltamivir_synthesis cyclohexene Cyclohexene Derivative aziridination Copper-Catalyzed Aziridination cyclohexene->aziridination ntosylaziridine This compound Intermediate aziridination->ntosylaziridine ring_opening Regioselective Ring-Opening ntosylaziridine->ring_opening amino_alcohol Amino Alcohol Intermediate ring_opening->amino_alcohol oseltamivir (-)-Oseltamivir amino_alcohol->oseltamivir Further Transformations

Caption: Synthetic approach to (-)-oseltamivir.

Quantitative Data for (-)-Oseltamivir Synthesis
StepReactantsCatalyst/ReagentSolventYield (%)Reference
Copper-Catalyzed AziridinationCyclohexene derivative, PhI=NTsCu(I) complexCH2Cl269-74[1]
Regioselective Ring-OpeningThis compound intermediate, 3-pentanolBF3·OEt23-pentanolHigh[2]
Experimental Protocols

1. Copper-Catalyzed Aziridination: [1] To a solution of the cyclohexene derivative (1.0 equiv) in anhydrous CH2Cl2 at room temperature is added the copper(I) catalyst (0.1 equiv). A solution of PhI=NTs (1.2 equiv) in CH2Cl2 is then added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel chromatography to afford the this compound.

2. Regioselective Ring-Opening: [2] The this compound intermediate (1.0 equiv) is dissolved in 3-pentanol. The solution is cooled to 0 °C, and boron trifluoride etherate (BF3·OEt2, 1.2 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product is purified by flash chromatography.

Case Study 2: (+)-Pancratistatin

The synthesis of the potent anticancer agent (+)-pancratistatin by Hudlicky and coworkers provides a compelling example of a highly regioselective S_N2-type ring-opening of an this compound by a higher-order organocuprate.[3] This key step establishes a crucial carbon-carbon bond and sets one of the stereocenters in the C-ring of the natural product.

Synthetic Workflow for (+)-Pancratistatin via this compound

pancratistatin_synthesis vinyl_aziridine Enantiopure Vinyl this compound ring_opening Regioselective Ring-Opening vinyl_aziridine->ring_opening cuprate_formation Formation of Higher-Order Cuprate organocuprate Aryl Organocuprate cuprate_formation->organocuprate organocuprate->ring_opening adduct Ring-Opened Adduct ring_opening->adduct pancratistatin (+)-Pancratistatin adduct->pancratistatin Further Elaboration

Caption: Key aziridine opening in (+)-pancratistatin synthesis.

Quantitative Data for (+)-Pancratistatin Synthesis
StepReactantsReagentSolventYield (%)Reference
Regioselective Aziridine Ring-OpeningVinyl this compound, Higher-order aryl cyanocuprateLiCN, CuCN, Aryl Lithium speciesTHF72-75[3]
Experimental Protocol

3. Regioselective Ring-Opening of this compound with a Higher-Order Organocuprate: [3] Preparation of the Organocuprate: To a solution of the aryl bromide (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of a solution of CuCN (1.0 equiv) and LiCl (2.0 equiv) in THF. The mixture is stirred for an additional 30 minutes at -78 °C to form the higher-order cyanocuprate.

Ring-Opening Reaction: A solution of the enantiopure vinyl this compound (0.8 equiv) in THF is added to the freshly prepared organocuprate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired ring-opened product.

Case Study 3: (-)-Swainsonine

The synthesis of the indolizidine alkaloid (-)-swainsonine, a potent α-mannosidase inhibitor, has been accomplished through various strategies. While a direct this compound ring-opening is less commonly a key step in its most cited syntheses, the principles of aziridine chemistry are often employed. For instance, aziridine-like precursors or related epoxide ring-opening strategies followed by amination are frequently utilized to construct the core pyrrolidine (B122466) ring with the correct stereochemistry. The versatility of aziridine chemistry allows for the stereospecific installation of amino and hydroxyl groups, which is critical for the synthesis of polyhydroxylated alkaloids like swainsonine.

Conclusion

N-Tosylaziridines serve as invaluable synthetic intermediates for the construction of complex, nitrogen-containing natural products. The examples of (-)-oseltamivir and (+)-pancratistatin highlight the power of regioselective and stereospecific ring-opening reactions of N-tosylaziridines to create key bonds and set stereocenters with high fidelity. The detailed protocols provided herein offer a practical guide for researchers to employ this robust methodology in their own synthetic endeavors. The continued development of novel methods for the synthesis and application of aziridines will undoubtedly lead to even more efficient and elegant syntheses of biologically important molecules.

References

Application Notes and Protocols: Synthesis of β-Amino Acids Using N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are valuable building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance proteolytic stability and induce specific secondary structures. N-Tosylaziridines have emerged as versatile precursors for the stereoselective synthesis of a wide range of β-amino acids. The electron-withdrawing tosyl group activates the aziridine (B145994) ring, facilitating regioselective nucleophilic ring-opening at the C3 position, which is the key step in forming the β-amino acid backbone. This document provides detailed application notes and experimental protocols for the synthesis of β-amino acids utilizing N-tosylaziridines.

Core Principle: Regioselective Ring-Opening of N-Tosylaziridines

The fundamental transformation in the synthesis of β-amino acids from N-tosylaziridines is the nucleophilic attack at the C3 carbon of the aziridine ring. The tosyl group activates the ring, making the ring carbons electrophilic. The regioselectivity of the ring-opening is crucial, with attack at the C3 position leading to the desired β-amino acid derivatives. A variety of nucleophiles, including organometallics, enolates, and carbon dioxide, can be employed for this transformation.

Experimental Workflows and Logical Relationships

The overall process for synthesizing β-amino acids from N-tosylaziridines can be visualized as a two-stage process: first, the synthesis of the N-tosylaziridine precursor, and second, the nucleophilic ring-opening to yield the β-amino acid derivative.

G cluster_0 Stage 1: this compound Synthesis cluster_1 Stage 2: β-Amino Acid Synthesis A Amino Alcohol or Alkene D This compound A->D One-pot Tosylation/ Cyclization B Tosylating Agent (e.g., TsCl) B->D C Base (e.g., K2CO3, KOH) C->D E Nucleophile (e.g., CO2, R2CuLi, RMgX) G β-Amino Acid Derivative D->G Nucleophilic Ring-Opening E->G F Catalyst/Reagent (e.g., Ni catalyst, Lewis acid) F->G G A This compound H β-Amino Acid A->H B CO2 (1 bar) B->H C NiCl2·glyme (10 mol%) C->H D Ligand (L1, 20 mol%) D->H E Mn powder (3 equiv) E->H F MeOH (5 equiv) F->H G DMPU (solvent) G->H

Application Notes and Protocols: N-Tosylaziridine Reactions with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of N-tosylaziridines with Grignard reagents represents a powerful and versatile method for the stereospecific and regioselective synthesis of β-substituted N-tosylamines. These products are valuable intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The tosyl group activates the aziridine (B145994) ring towards nucleophilic attack and can be readily removed under reductive conditions, providing access to free amines. This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of N-tosylaziridines with various Grignard reagents.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the carbon atoms of the aziridine ring, leading to the opening of the three-membered ring. The regioselectivity of the attack is influenced by several factors, including the substitution pattern of the aziridine, the nature of the Grignard reagent, and the presence of catalysts such as copper salts.

In the case of 2-substituted N-tosylaziridines, the Grignard reagent can attack at either the substituted (C2) or unsubstituted (C3) carbon. Attack at the less sterically hindered C3 position is generally favored, following an SN2-type mechanism, to yield the "normal" ring-opened product. However, electronic effects and the use of catalysts can alter this selectivity. For instance, in 2-aryl-N-tosylaziridines, the benzylic position (C2) can be activated towards nucleophilic attack.

For 2,2-disubstituted N-tosylaziridines, the reaction can yield a mixture of the expected "normal" ring-opened product, a rearranged product, and an isomeric methallylamide. The product distribution is highly dependent on the Grignard reagent and the reaction conditions.

The use of copper catalysts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), has been shown to significantly enhance the regioselectivity of the ring-opening reaction, particularly with aryl and pyridyl Grignard reagents, favoring attack at the more substituted carbon of 2-aryl-N-tosylaziridines.[1]

Data Presentation

The following tables summarize the quantitative data for the reaction of various N-tosylaziridines with different Grignard reagents under specific conditions.

Table 1: Copper-Catalyzed Ring-Opening of 2-Aryl-N-Tosylaziridines with Aryl Grignard Reagents

EntryN-TosylaziridineGrignard ReagentCatalyst (mol%)ProductYield (%)Reference
12-Phenyl-N-tosylaziridinePhenylmagnesium bromideCuI (5)N-(1,2-diphenylethyl)-4-methylbenzenesulfonamide85[1]
22-(4-Chlorophenyl)-N-tosylaziridinePhenylmagnesium bromideCuI (5)N-(2-(4-chlorophenyl)-1-phenylethyl)-4-methylbenzenesulfonamide82[1]
32-Phenyl-N-tosylaziridine4-Methoxyphenylmagnesium bromideCuI (5)N-(2-phenyl-1-(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide88[1]
42-(Trifluoromethyl)-N-tosylaziridine3-Iodophenylmagnesium chlorideCuCl (10)N-(1-(3-Iodophenyl)-3,3,3-trifluoropropan-2-yl)-4-methylbenzenesulfonamide85[2]
52-(Trifluoromethyl)-N-tosylaziridine(4-Fluorophenyl)magnesium bromideCuCl (10)N-(1-(4-Fluorophenyl)-3,3,3-trifluoropropan-2-yl)-4-methylbenzenesulfonamide78[2]

Table 2: Reaction of 2,2-Dimethyl-N-tosylaziridine with Grignard Reagents

EntryGrignard ReagentSolventNormal Product Yield (%)Rearranged Product Yield (%)Methallylamide Yield (%)
1Phenylmagnesium bromideTHF453515
2Ethylmagnesium bromideTHF70105
3Benzylmagnesium chlorideTHF651510

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Tosylaziridines from Amino Alcohols[3]

This protocol describes a one-pot synthesis of N-tosylaziridines from commercially available 2-amino alcohols.

Materials:

  • 2-Amino alcohol (1.0 mmol)

  • Potassium hydroxide (B78521) (KOH) (2.0 g)

  • Tosyl chloride (TsCl) (2.5 mmol)

  • Water (2.0 mL)

  • Dichloromethane (CH2Cl2) (2.0 mL)

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a vigorously stirred mixture of KOH in water and dichloromethane, add the 2-amino alcohol at room temperature.

  • Add tosyl chloride portionwise to the mixture.

  • Stir the reaction for 30 minutes.

  • After completion of the reaction (monitored by TLC), add ice and water.

  • Separate the organic layer, wash with water, and dry over MgSO4.

  • Evaporate the solvent under reduced pressure to obtain the this compound, which can be further purified by column chromatography if necessary.

Protocol 2: Copper-Catalyzed Regioselective Ring-Opening of 2-Aryl-N-Tosylaziridines with Aryl Grignard Reagents[1]

This protocol details the synthesis of β-aryl-N-tosylamines via a copper-catalyzed reaction.

Materials:

  • 2-Aryl-N-tosylaziridine (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Magnesium turnings (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise. Stir the mixture until the magnesium is consumed.

  • Ring-Opening Reaction: To a suspension of CuI in anhydrous THF, add the freshly prepared Grignard reagent at 0 °C.

  • Add a solution of the 2-aryl-N-tosylaziridine in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-aryl-N-tosylamine.

Protocol 3: Copper-Catalyzed Regioselective Ring-Opening of 2-(Trifluoromethyl)-N-tosylaziridine with Aryl Grignard Reagents[2]

This protocol outlines the synthesis of α-trifluoromethyl-β-arylethylamines.

Materials:

  • 2-(Trifluoromethyl)-N-tosylaziridine (0.38 mmol)

  • Aryl iodide (0.76 mmol)

  • Magnesium turnings (1.9 mmol)

  • Copper(I) chloride (CuCl) (0.038 mmol, 10 mol%)

  • Lithium chloride (LiCl) (1.9 mmol)

  • Anhydrous tetrahydrofuran (THF)/Toluene mixture

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • In a flame-dried flask under an argon atmosphere, combine magnesium turnings and LiCl.

  • Add a solution of the aryl iodide in a THF/toluene mixture.

  • To this Grignard reagent solution, add CuCl.

  • Add a solution of 2-(trifluoromethyl)-N-tosylaziridine in the THF/toluene mixture.

  • Stir the reaction mixture for 20 hours at room temperature.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the product.

Mandatory Visualization

Reaction_Mechanism cluster_0 Grignard Reagent Formation cluster_1 Ring-Opening Reaction R-X Aryl/Alkyl Halide R-MgX Grignard Reagent R-X->R-MgX THF Mg Magnesium Mg->R-MgX Intermediate Magnesium Alkoxide Intermediate R-MgX->Intermediate Nucleophilic Attack R-MgX->Intermediate This compound This compound This compound->Intermediate Product β-Substituted N-Tosylamine Intermediate->Product Aqueous Workup (H3O+)

Caption: General workflow for the reaction of N-Tosylaziridines with Grignard reagents.

Regioselectivity cluster_paths Aziridine 2-Substituted this compound C2 (Substituted) C3 (Unsubstituted) Path_A Path A (SN2-type Attack at C3) (Less Hindered) Aziridine:c3->Path_A R-MgX Path_B Path B (Attack at C2) (Electronically Favored or Catalyzed) Aziridine:c2->Path_B R-MgX (with catalyst) Product_A Normal Ring-Opened Product Path_A->Product_A Product_B Rearranged/Alternative Product Path_B->Product_B

Caption: Regioselectivity in the ring-opening of 2-substituted N-tosylaziridines.

Applications in Drug Development

The synthetic utility of the ring-opening of N-tosylaziridines with Grignard reagents is significant in the field of drug development. The resulting β-substituted amines are key structural motifs in a variety of pharmacologically active compounds. For instance, chiral β-amino alcohols, which can be accessed from the N-tosylamine products, are precursors to important pharmaceuticals such as beta-blockers and antiviral agents. The ability to introduce a wide range of alkyl and aryl substituents with high stereochemical control makes this methodology particularly valuable for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. The synthesis of chiral dihydroazaindoles, which are present in numerous biologically active compounds, has been achieved through a one-pot reaction involving the copper-catalyzed aziridine opening followed by nucleophilic cyclization.[3]

Conclusion

The reaction of N-tosylaziridines with Grignard reagents is a robust and highly adaptable method for the synthesis of β-substituted N-tosylamines. The regioselectivity of the reaction can be effectively controlled through the choice of substrates, reaction conditions, and the use of catalysts, particularly copper salts. The detailed protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the application of this powerful transformation in the development of novel therapeutics and other functional molecules.

References

Application Notes and Protocols for Copper-Catalyzed Reactions Involving N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various copper-catalyzed reactions utilizing N-Tosylaziridines as versatile building blocks. The inherent ring strain of aziridines, coupled with the activating effect of the N-tosyl group, makes them excellent substrates for a range of transformations, leading to the synthesis of valuable nitrogen-containing molecules. Copper catalysis offers a cost-effective and efficient means to control the reactivity and selectivity of these reactions.

Copper-Catalyzed Tandem Nucleophilic Ring-Opening/Intramolecular Oxidative Amidation of N-Tosylaziridines with Hydrazones

This tandem reaction provides an efficient route to functionalized tetrahydrotriazines. The process is initiated by a copper-catalyzed nucleophilic ring-opening of the N-Tosylaziridine by a hydrazone, followed by an intramolecular oxidative amidation.[1][2] This methodology is notable for its operational simplicity and the use of aerobic conditions.

Quantitative Data Summary
EntryThis compound (1)Hydrazone (2)Catalyst (mol%)SolventTime (h)Yield (%)Ref.
12-phenyl-1-tosylaziridineBenzaldehyde N,N-dimethylhydrazoneCu(OTf)₂ (10)CH₃CN1285[1]
22-methyl-1-tosylaziridineBenzaldehyde N,N-dimethylhydrazoneCu(OTf)₂ (10)CH₃CN1578[1]
32-phenyl-1-tosylaziridineAcetophenone N,N-dimethylhydrazoneCu(OTf)₂ (10)CH₃CN1282[1]
42-phenyl-1-tosylaziridineBenzaldehyde N-phenylhydrazoneCu(OTf)₂ (10)CH₃CN1875[1]
Experimental Protocol

General Procedure for the Tandem Reaction:

  • To a screw-capped vial, add this compound (1.0 mmol), hydrazone (1.2 mmol), and Cu(OTf)₂ (0.1 mmol, 10 mol%).

  • Add acetonitrile (B52724) (5 mL) as the solvent.

  • Seal the vial and stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired tetrahydrotriazine product.

Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product This compound This compound Ring_Opening Nucleophilic Ring-Opening This compound->Ring_Opening Hydrazone Hydrazone Hydrazone->Ring_Opening Cu(OTf)2 Cu(OTf)2 Cu(OTf)2->Ring_Opening Solvent CH3CN, 80 °C Solvent->Ring_Opening Amidation Intramolecular Oxidative Amidation Solvent->Amidation Ring_Opening->Amidation Tetrahydrotriazine Tetrahydrotriazine Amidation->Tetrahydrotriazine

Caption: Workflow for the tandem ring-opening and amidation.

Copper-Catalyzed [3+2] Cycloaddition of N-Tosylaziridines with Nitriles

This method provides a direct and efficient route to substituted imidazolines. The reaction involves the copper(II) triflate-mediated [3+2] cycloaddition of N-Tosylaziridines with various nitriles. This approach is applicable to a range of aryl, alkyl, and cycloalkyl substituted N-Tosylaziridines.

Quantitative Data Summary
EntryThis compoundNitrileCatalyst (mol%)SolventTime (h)Yield (%)Ref.
12-phenyl-1-tosylaziridineAcetonitrileCu(OTf)₂ (10)1,2-Dichloroethane (B1671644)1288
22-methyl-1-tosylaziridineAcetonitrileCu(OTf)₂ (10)1,2-Dichloroethane2475
32-phenyl-1-tosylaziridineBenzonitrileCu(OTf)₂ (10)1,2-Dichloroethane1892
42-(cyclohexyl)-1-tosylaziridineAcetonitrileCu(OTf)₂ (10)1,2-Dichloroethane2470
Experimental Protocol

General Procedure for the [3+2] Cycloaddition:

  • To a solution of the this compound (1.0 mmol) in 1,2-dichloroethane (5 mL) in a sealed tube, add the nitrile (5.0 mmol).

  • Add Cu(OTf)₂ (0.1 mmol, 10 mol%) to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (B109758) (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the imidazoline.

Reaction Mechanism

This compound This compound Activated_Complex Aziridinium Ion Intermediate This compound->Activated_Complex Coordination Cu(OTf)2 Cu(OTf)2 Cu(OTf)2->Activated_Complex Nucleophilic_Attack Nucleophilic Attack by Nitrile Activated_Complex->Nucleophilic_Attack Nitrile Nitrile Nitrile->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Imidazoline Imidazoline Cyclization->Imidazoline

Caption: Proposed mechanism for the [3+2] cycloaddition.

Copper-Catalyzed Kinetic Resolution of Racemic N-Tosylaziridines

This protocol describes the kinetic resolution of racemic N-Tosylaziridines through an NHC/Cu cooperative catalysis. This method allows for the separation of enantiomers by their differential reaction rates in an asymmetric transformation, providing access to enantioenriched aziridines and the corresponding ring-opened products.

Quantitative Data Summary
EntryRacemic this compoundNucleophileChiral Ligandee (%) of unreacted SMee (%) of productRef.
12-phenyl-1-tosylaziridineIndole(S)-BINAP>9995[3]
22-(4-chlorophenyl)-1-tosylaziridineIndole(S)-BINAP9894[3]
32-methyl-1-tosylaziridineIndole(S)-Tol-BINAP9692[3]
42-phenyl-1-tosylaziridine5-methoxyindole(S)-BINAP>9996[3]
Experimental Protocol

General Procedure for Kinetic Resolution:

  • In a glovebox, add Cu(CH₃CN)₄PF₆ (2.5 mol%) and the chiral diphosphine ligand (e.g., (S)-BINAP, 5 mol%) to a dried Schlenk tube.

  • Add dry, degassed toluene (B28343) (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the racemic this compound (0.075 mmol) and the nucleophile (e.g., indole, 0.1 mmol).

  • Add the N-heterocyclic carbene (NHC) precatalyst (5 mol%) and Na₂CO₃ (0.1 mmol).

  • Seal the tube and stir the reaction at 25 °C for the specified time (e.g., 30 h).

  • Monitor the reaction progress and enantiomeric excess by chiral HPLC.

  • Once the desired conversion is reached, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the products with ethyl acetate (B1210297) (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the unreacted starting material and the product by flash column chromatography.

Logical Relationship

cluster_input Inputs cluster_process Process cluster_output Outputs Racemic_Aziridine Racemic This compound Kinetic_Resolution Kinetic Resolution Racemic_Aziridine->Kinetic_Resolution Chiral_Catalyst Chiral Cu-NHC Catalyst Chiral_Catalyst->Kinetic_Resolution Nucleophile Nucleophile Nucleophile->Kinetic_Resolution Enantioenriched_SM Enantioenriched Starting Material Kinetic_Resolution->Enantioenriched_SM Enantioenriched_Product Enantioenriched Product Kinetic_Resolution->Enantioenriched_Product

Caption: Principle of kinetic resolution of N-Tosylaziridines.

Copper-Catalyzed Ring-Opening of N-Tosylaziridines with Silyl (B83357) Grignard Reagents

This reaction provides a stereospecific route to β-silylamines, which are valuable intermediates in organic synthesis. The regioselectivity of the ring-opening is controlled by the steric hindrance of the silicon nucleophile.[1]

Quantitative Data Summary
EntryThis compoundSilyl Grignard ReagentCatalyst (mol%)SolventTime (h)Yield (%)Ref.
12-phenyl-1-tosylaziridinePhMe₂SiMgBrCuCN·2LiCl (5)THF1285[1]
22-phenyl-1-tosylaziridine(i-Pr)₃SiMgClCuCN·2LiCl (5)THF2478 (β-attack)[1]
32-methyl-1-tosylaziridinePhMe₂SiMgBrCuCN·2LiCl (5)THF1280[1]
42-phenyl-1-tosylaziridinePh₃SiLiCuCN·2LiCl (5)THF1890 (α-attack)[1]
Experimental Protocol

General Procedure for Ring-Opening with Silyl Grignard Reagents:

  • To a solution of the this compound (0.5 mmol) and CuCN·2LiCl (0.025 mmol, 5 mol%) in anhydrous THF (2.5 mL) at -78 °C under an argon atmosphere, add the silyl Grignard reagent (1.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the indicated time.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired β-silylamine.

Experimental Workflow

Start This compound Silyl Grignard Reaction Ring-Opening Reaction Start->Reaction Catalyst CuCN·2LiCl THF, -78 °C to rt Catalyst->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction EtOAc Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product β-Silylamine Purification->Product

References

Application Notes and Protocols: Palladium-Catalyzed Chemistry of N-Tosylaziridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Tosylaziridines are versatile three-membered ring heterocycles that serve as valuable building blocks in organic synthesis. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, making them excellent precursors for the synthesis of complex nitrogen-containing molecules. Palladium catalysis has emerged as a powerful tool to control the reactivity and selectivity of transformations involving N-tosylaziridines, enabling the formation of diverse and valuable chemical scaffolds. These application notes provide an overview of key palladium-catalyzed reactions of N-tosylaziridine derivatives, including detailed experimental protocols and data for several important transformations.

Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling

Palladium-catalyzed ring-opening cross-coupling reactions of N-tosylaziridines with various nucleophiles provide a powerful method for the stereospecific synthesis of functionalized amines. These reactions often proceed via an S_N2-type mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack.

C-C Cross-Coupling with Arylboronic Acids

The reaction of 2-aryl-N-tosylaziridines with arylboronic acids, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex, affords enantioenriched β-phenethylamine derivatives.[1] The use of NHC ligands is crucial to suppress side reactions like β-hydride elimination.[1]

Data Presentation: Substrate Scope of C-C Cross-Coupling

EntryAziridine (B145994) Substrate (Ar)Arylboronic Acid (Ar')ProductYield (%)
1PhenylPhenyl2-Phenyl-2-phenylethanamine derivative>95
24-MethoxyphenylPhenyl2-(4-Methoxyphenyl)-2-phenylethanamine derivative92
34-ChlorophenylPhenyl2-(4-Chlorophenyl)-2-phenylethanamine derivative88
4Phenyl4-Tolyl2-Phenyl-2-(4-tolyl)ethanamine derivative96
5Phenyl3-Methoxyphenyl2-Phenyl-2-(3-methoxyphenyl)ethanamine derivative91

Experimental Protocol: General Procedure for Pd-Catalyzed C-C Cross-Coupling

  • To an oven-dried Schlenk tube under an argon atmosphere, add the N-tosyl-2-arylaziridine (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and the NHC ligand (SIPr, 6 mol%).

  • Add freshly distilled, anhydrous 1,4-dioxane (B91453) (0.1 M).

  • Add K₃PO₄ (2.0 equiv.) as a base.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-arylethylamine derivative.

Visualization: Proposed Catalytic Cycle for C-C Cross-Coupling

C_C_Cross_Coupling Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (SN2) Pd(0)L->Oxidative_Addition Aziridine Aziridine Aziridine->Oxidative_Addition Pd(II)_Intermediate π-Allyl-Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Pd(II)_Aryl_Intermediate Ar'-Pd(II)-Alkyl Intermediate Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the palladium-catalyzed C-C cross-coupling of N-tosylaziridines with arylboronic acids.

Palladium-Catalyzed Carbonylative [5+1] Cycloaddition of N-Tosyl Vinylaziridines

A notable advancement in the chemistry of N-tosylaziridines is the palladium-catalyzed carbonylative [5+1] cycloaddition with carbon monoxide.[2][3] This reaction provides a regioselective route to δ-lactams, with the solvent playing a critical role in determining the regioselectivity of the product, yielding either α,β- or β,γ-unsaturated lactams.[2]

Data Presentation: Solvent-Controlled Synthesis of Unsaturated δ-Lactams

EntryVinylaziridine SubstrateSolventProductYield (%)
12-Phenyl-3-vinyl-N-tosylaziridineDMFα,β-Unsaturated δ-lactam85
22-Phenyl-3-vinyl-N-tosylaziridineTHFβ,γ-Unsaturated δ-lactam82
32-(4-Tolyl)-3-vinyl-N-tosylaziridineDMFα,β-Unsaturated δ-lactam88
42-(4-Tolyl)-3-vinyl-N-tosylaziridineTHFβ,γ-Unsaturated δ-lactam80
52-(4-Chlorophenyl)-3-vinyl-N-tosylaziridineDMFα,β-Unsaturated δ-lactam78
62-(4-Chlorophenyl)-3-vinyl-N-tosylaziridineTHFβ,γ-Unsaturated δ-lactam75

Experimental Protocol: General Procedure for Carbonylative [5+1] Cycloaddition

  • A high-pressure autoclave is charged with the N-tosyl vinylaziridine (1.0 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).

  • The autoclave is sealed and purged three times with carbon monoxide (CO).

  • Anhydrous solvent (DMF or THF, 0.1 M) is added via syringe.

  • The autoclave is pressurized with CO (10 atm).

  • The reaction mixture is stirred and heated to 100 °C for 24 hours.

  • After cooling to room temperature, the CO pressure is carefully released in a well-ventilated fume hood.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired δ-lactam.

Visualization: Reaction Workflow for Solvent-Controlled Cycloaddition

Solvent_Controlled_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Vinylaziridine Vinylaziridine Solvent Solvent Vinylaziridine->Solvent Pd_Catalyst Pd(OAc)2 / Ligand Pd_Catalyst->Solvent CO Carbon Monoxide CO->Solvent Heating 100 °C, 24 h Solvent->Heating alpha_beta_Lactam α,β-Unsaturated δ-Lactam Heating->alpha_beta_Lactam DMF beta_gamma_Lactam β,γ-Unsaturated δ-Lactam Heating->beta_gamma_Lactam THF

Caption: Workflow for the solvent-controlled palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines.

Palladium-Catalyzed Cascade Reactions of Aziridines

Palladium catalysis can initiate cascade reactions with appropriately functionalized aziridines, leading to the rapid construction of complex molecular architectures. An example is the transformation of tricyclic aziridines into tetracyclic amines through a diverted Tsuji-Trost reaction followed by an intramolecular Diels-Alder cycloaddition.[4][5]

Data Presentation: Synthesis of Tetracyclic Amines

EntryAziridine Substrate (R group)Allylating AgentProductYield (%)
1CO₂tBuAllyl acetateTetracyclic amine87
2COMeAllyl acetateTetracyclic amine75
3CONHEtAllyl acetateTetracyclic amine82
4CNAllyl acetateNo reaction-

Experimental Protocol: General Procedure for Cascade Reaction

  • In a sealed tube, the tricyclic aziridine (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and PPh₃ (10 mol%) are combined under an inert atmosphere.

  • Anhydrous toluene (B28343) (0.1 M) and the allylating agent (e.g., allyl acetate, 1.2 equiv.) are added.

  • The reaction mixture is heated to 70-110 °C and stirred for 12-18 hours.

  • The reaction is monitored for the consumption of the starting material by TLC.

  • Upon completion, the mixture is cooled to room temperature and the solvent is evaporated.

  • The crude product is purified by flash column chromatography to afford the tetracyclic amine.

Visualization: Simplified Reaction Pathway for Cascade Synthesis

Cascade_Reaction Tricyclic_Aziridine Tricyclic_Aziridine Pd_Catalysis Pd(0) Catalysis Tricyclic_Aziridine->Pd_Catalysis Diene_Intermediate Diene Intermediate Pd_Catalysis->Diene_Intermediate Diverted Tsuji-Trost IMDA Intramolecular Diels-Alder Diene_Intermediate->IMDA Thermal Tetracyclic_Amine Tetracyclic_Amine IMDA->Tetracyclic_Amine

Caption: Simplified pathway for the palladium-catalyzed cascade synthesis of tetracyclic amines from tricyclic aziridines.

Conclusion

The palladium-catalyzed chemistry of N-tosylaziridines offers a rich and diverse platform for the synthesis of valuable nitrogen-containing compounds. The methodologies presented herein, including regioselective ring-opening cross-couplings, carbonylative cycloadditions, and cascade reactions, highlight the power of palladium catalysis to unlock novel synthetic pathways. These protocols and data serve as a valuable resource for researchers in academia and industry, facilitating the application of these powerful transformations in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of N-Tosylaziridine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-Tosylaziridines, versatile building blocks in organic synthesis, with a focus on methods amenable to industrial scale-up. The document includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the development of robust and efficient manufacturing processes.

Introduction

N-Tosylaziridines are highly valuable synthetic intermediates, primarily due to the activating effect of the tosyl group which facilitates nucleophilic ring-opening reactions. This reactivity makes them crucial precursors for the synthesis of a wide array of nitrogen-containing compounds, including amino alcohols, diamines, and various heterocyclic structures that are core components of many pharmaceutical agents.[1] Their application in the synthesis of alkaloids, chiral amines, and other complex molecules underscores their importance in drug discovery and development.[1][2][3] The development of efficient and scalable synthetic routes to N-Tosylaziridines is therefore a critical endeavor for the pharmaceutical and chemical industries.

Synthesis Methodologies

Several synthetic strategies for N-Tosylaziridines have been developed, with the choice of method often depending on the substrate, desired scale, and economic viability. Two prominent methods that offer advantages for potential scale-up are the one-pot synthesis from 2-amino alcohols and the catalytic aziridination of alkenes.

1. One-Pot Synthesis from 2-Amino Alcohols

This is a classical and efficient approach that starts from readily available chiral 2-amino alcohols, which can be derived from amino acids.[1][4] The reaction proceeds via in situ N- and O-tosylation followed by a base-mediated intramolecular cyclization. The choice of base and solvent system is crucial for achieving high yields and purity.

2. Catalytic Aziridination of Alkenes

A more modern approach involves the direct aziridination of alkenes using a catalyst and a nitrogen source, such as Chloramine-T.[5][6] This method can be highly efficient and stereospecific, offering a direct route to functionalized aziridines from simple olefins. A notable example is the use of a zirconooxaziridine catalyst.[5][6]

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data from key synthetic methods for N-Tosylaziridine derivatives, providing a basis for comparison and selection of the most appropriate route for a given target molecule and scale.

Table 1: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [1]

EntryStarting Amino Alcohol (R group)MethodBaseSolventReaction Time (h)Yield (%)
1HBKOHH₂O / CH₂Cl₂0.585
2MeBKOHH₂O / CH₂Cl₂0.582
3EtBKOHH₂O / CH₂Cl₂0.580
4i-PrAK₂CO₃Acetonitrile (B52724)692
5CH₂i-PrAK₂CO₃Acetonitrile695
6PhAK₂CO₃Acetonitrile691

Method A and B refer to the specific protocols detailed below.

Table 2: Zirconooxaziridine-Catalyzed Aziridination of Alkenes [5]

EntryAlkene SubstrateYield (%)
11-Hexene89
2Styrene98
34-Methylstyrene93
44-Methoxystyrene95
52-Chlorostyrene92
6Naphthalene-2-yl-ethene82

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Tosylaziridines from 2-Amino Alcohols [1]

Method A: For sterically hindered amino alcohols

  • To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • Stir the reaction mixture for 6 hours at room temperature.

  • Add toluene (B28343) (5 mL) to the reaction mixture and filter off the solid inorganic salts.

  • Evaporate the solvents from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Method B: For unhindered amino alcohols

  • To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

  • Continue vigorous stirring for 30 minutes at room temperature.

  • Add ice and water to the reaction mixture.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the this compound.

Protocol 2: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [5]

  • In a reaction vessel, combine ZrODipic(HMPA) (0.001 mmol, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB, 0.0075 mmol, 7.5 mol%), and Chloramine-T (0.3 mmol, 3 equiv.) in 1,2-dichloroethane (B1671644) (DCE, 1 mL to make a 0.1M solution).

  • Stir the mixture for 5 minutes at room temperature.

  • Add the alkene substrate (0.1 mmol, 1 equiv.) to the mixture.

  • Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by TLC.

  • Filter the crude mixture through a pad of celite and silica gel (1:1), and wash the pad with dichloromethane.

  • Purify the crude product by silica gel column chromatography.

Purification and Characterization

Purification of N-Tosylaziridines is typically achieved by column chromatography on silica gel.[5] However, for sensitive iodoaziridines, basic alumina (B75360) has been shown to be a more suitable stationary phase to prevent decomposition.[7] Characterization is commonly performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[5]

Visualizations

Reaction Pathway for One-Pot Synthesis from 2-Amino Alcohols

reaction_pathway_one_pot amino_alcohol 2-Amino Alcohol intermediate Bis-tosylated Intermediate (unstable) amino_alcohol->intermediate + 2 eq. Tosyl Chloride tosyl_chloride Tosyl Chloride base Base (KOH or K₂CO₃) aziridine This compound intermediate->aziridine Intramolecular Cyclization (-TsOH)

Caption: One-pot synthesis of N-Tosylaziridines from 2-amino alcohols.

General Workflow for Scale-Up Synthesis

workflow start Starting Materials (e.g., 2-Amino Alcohol, Alkene) reaction Controlled Reaction (Temperature, Addition Rate) start->reaction workup Aqueous Workup / Filtration reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Crystallization / Distillation / Chromatography) extraction->purification product This compound Product purification->product qc Quality Control (Purity, Identity) product->qc

Caption: General workflow for the scale-up synthesis of this compound.

Applications of N-Tosylaziridines in Drug Intermediate Synthesis

applications n_tosylaziridine This compound deprotection Deprotection n_tosylaziridine->deprotection ring_opening Nucleophilic Ring Opening n_tosylaziridine->ring_opening ring_expansion Ring Expansion n_tosylaziridine->ring_expansion triazines 1,2,4-Triazines n_tosylaziridine->triazines + N-Tosylhydrazones unprotected_aziridine Unprotected Aziridine deprotection->unprotected_aziridine amino_alcohols β-Amino Alcohols ring_opening->amino_alcohols + H₂O diamines 1,2-Diamines ring_opening->diamines + Amines azetidines Azetidines ring_expansion->azetidines + Ylides n_acylaziridine N-Acylaziridine unprotected_aziridine->n_acylaziridine + Acylating Agent

Caption: Synthetic utility of N-Tosylaziridines in preparing drug intermediates.

Industrial Scale-Up Considerations

While the provided protocols are for laboratory scale, they form a strong basis for industrial production. Key considerations for scaling up the synthesis of N-Tosylaziridines include:

  • Reaction Kinetics and Thermodynamics: Understanding the reaction profile is crucial for managing heat evolution, especially in the exothermic tosylation and cyclization steps. Controlled addition of reagents and efficient cooling are paramount.

  • Solvent Selection: The choice of solvent should consider not only reaction performance but also safety, environmental impact, and ease of recovery and recycling.

  • Work-up and Product Isolation: At an industrial scale, filtration of large quantities of inorganic salts can be challenging. Alternative work-up procedures, such as aqueous extraction, should be optimized. Product isolation via crystallization is often preferred over chromatography for large-scale production due to cost and efficiency.

  • Safety: The use of reactive reagents like tosyl chloride and potentially flammable solvents necessitates robust safety protocols and engineering controls. The stability of intermediates and the final product under storage and processing conditions must be thoroughly evaluated.

  • Process Analytical Technology (PAT): Implementing in-line monitoring techniques can provide real-time data on reaction progress and product quality, enabling better process control and ensuring consistency between batches.

By carefully addressing these factors, the laboratory-scale synthesis of N-Tosylaziridines can be successfully translated into a reliable and efficient industrial process, facilitating the production of essential intermediates for the pharmaceutical industry.

References

Application Notes and Protocols for the Functionalization of Complex Molecules Using N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosylaziridines have emerged as versatile and powerful building blocks in modern organic synthesis. Their inherent ring strain and the electron-withdrawing nature of the tosyl group render them susceptible to nucleophilic ring-opening, providing a reliable and often stereospecific route to introduce nitrogen-containing functionalities into complex molecular architectures. This reactivity is particularly valuable in the context of late-stage functionalization, a strategy of increasing importance in drug discovery and development for the rapid diversification of lead compounds and the synthesis of analogs for structure-activity relationship (SAR) studies.[1][2][3]

These application notes provide an overview of the utility of N-Tosylaziridines in the functionalization of complex molecules, including natural products and pharmaceutical intermediates. Detailed protocols for key transformations are presented to facilitate their implementation in a research setting.

Key Applications

The application of N-Tosylaziridines in the synthesis of complex molecules primarily revolves around their regioselective and stereoselective ring-opening by a wide array of nucleophiles. This strategy has been successfully employed in:

  • Synthesis of Bioactive Heterocycles: N-Tosylaziridines serve as precursors to a variety of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[4]

  • Late-Stage Functionalization: The ability to introduce amino groups and other functionalities into complex scaffolds at a late stage of a synthetic sequence is a key advantage, enabling the modification of bioactive molecules to fine-tune their pharmacological properties.[5][6]

  • Total Synthesis of Natural Products: The stereospecificity of N-Tosylaziridine ring-opening reactions has been leveraged in the total synthesis of complex natural products.

Data Presentation

The following tables summarize quantitative data for key reactions involving N-Tosylaziridines, providing a comparative overview of yields and conditions for different substrates and nucleophiles.

Table 1: Zirconium-Catalyzed Aziridination of Alkenes

This table presents the yields for the synthesis of various N-Tosylaziridines from the corresponding alkenes using a zirconooxaziridine catalyst.[7][8]

EntryAlkene SubstrateThis compound ProductIsolated Yield (%)[7][8]
1Styrene2-phenyl-1-tosylaziridine95
24-Methylstyrene2-(p-tolyl)-1-tosylaziridine93
34-Methoxystyrene2-(4-methoxyphenyl)-1-tosylaziridine96
44-Chlorostyrene2-(4-chlorophenyl)-1-tosylaziridine92
52-Naphthyl-ethene2-(naphthalen-2-yl)-1-tosylaziridine82[9]
61-Hexene2-butyl-1-tosylaziridine89
7Cyclohexene7-tosyl-7-azabicyclo[4.1.0]heptane94
Table 2: Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides

This table showcases the regioselective ring-opening of various N-Tosylaziridines with different zinc(II) halides, yielding β-haloamines. The major regioisomer is the product of nucleophilic attack at the most substituted carbon.[10][11]

EntryThis compoundZnX₂Product (Major Regioisomer)Yield (%)[10][11]
12-Phenyl-N-tosylaziridineZnCl₂2-Chloro-2-phenyl-N-tosylethanamine85
22-Phenyl-N-tosylaziridineZnBr₂2-Bromo-2-phenyl-N-tosylethanamine88
32-Phenyl-N-tosylaziridineZnI₂2-Iodo-2-phenyl-N-tosylethanamine92
42-Butyl-N-tosylaziridineZnCl₂1-Chloro-N-tosylhexan-2-amine82
52-Butyl-N-tosylaziridineZnBr₂1-Bromo-N-tosylhexan-2-amine85
67-Tosyl-7-azabicyclo[4.1.0]heptaneZnI₂trans-2-Iodo-N-tosylcyclohexanamine94
Table 3: One-Pot Synthesis of 1,2,4-Triazines from N-Tosylaziridines

This table illustrates the yields of 1,2,4-triazines synthesized via a one-pot reaction involving the ring-opening of N-Tosylaziridines with N-tosylhydrazones, followed by cyclization and oxidation.[12]

EntryThis compoundN-Tosylhydrazone1,2,4-Triazine (B1199460) ProductOverall Yield (%)[12]
12-Phenyl-N-tosylaziridineBenzaldehyde N-tosylhydrazone3,6-Diphenyl-1,2,4-triazine66
22-Phenyl-N-tosylaziridine4-Chlorobenzaldehyde N-tosylhydrazone3-(4-Chlorophenyl)-6-phenyl-1,2,4-triazine60
32-Phenyl-N-tosylaziridine4-Methoxybenzaldehyde N-tosylhydrazone3-(4-Methoxyphenyl)-6-phenyl-1,2,4-triazine55
42-(4-Methoxyphenyl)-N-tosylaziridineBenzaldehyde N-tosylhydrazone6-(4-Methoxyphenyl)-3-phenyl-1,2,4-triazine62
5Steroid-derived this compound*Benzaldehyde N-tosylhydrazoneSteroid-fused 1,2,4-triazine58

*Structure derived from a complex steroidal backbone, demonstrating late-stage functionalization.[12]

Experimental Protocols

Protocol 1: General Procedure for Zirconium-Catalyzed Aziridination of Alkenes

This protocol describes a general method for the synthesis of N-Tosylaziridines from alkenes using a zirconooxaziridine catalyst.[9]

Materials:

  • Alkene (1.0 equiv)

  • ZrODipic(HMPA) (1 mol%)

  • Tetrabutylammonium bromide (TBAB) (7.5 mol%)

  • Chloramine-T (3.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Procedure:

  • To a dry reaction vial, add ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), and Chloramine-T (3.0 equiv).

  • Add anhydrous DCE to achieve a 0.1 M concentration with respect to the alkene.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the alkene (1.0 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by TLC.

  • Upon completion, filter the crude mixture through a pad of celite and silica (B1680970) gel (1:1), washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired this compound.

Protocol 2: Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides

This protocol provides a method for the regioselective synthesis of β-haloamines from N-Tosylaziridines.[10]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Zinc(II) halide (ZnCl₂, ZnBr₂, or ZnI₂) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous zinc(II) halide (2.0 equiv) and anhydrous DCM.

  • Reflux the suspension for 5 minutes.

  • In a separate flask, dissolve the this compound (1.0 equiv) in anhydrous DCM.

  • Slowly add the this compound solution to the refluxing zinc halide suspension with stirring.

  • Continue to reflux the reaction mixture until the starting material is completely consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-haloamine.

Protocol 3: One-Pot Synthesis of 1,2,4-Triazines via this compound Ring-Opening

This protocol details a one-pot, three-step synthesis of 1,2,4-triazines starting from an this compound and an N-tosylhydrazone.[12]

Materials:

  • N-Tosylhydrazone (1.0 equiv)

  • This compound (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Cesium carbonate (Cs₂CO₃) (3.5 equiv)

  • Manganese dioxide (MnO₂) (12.0 equiv)

  • Toluene (B28343)

Procedure: Step 1: Ring Opening

  • To a solution of the N-tosylhydrazone (1.0 equiv) in anhydrous DCM (0.2 M), add the this compound (1.2 equiv).

  • Add BF₃·OEt₂ (0.2 equiv) and stir the reaction at room temperature for 1-2 hours.

  • Upon completion of the ring-opening step (monitored by TLC), concentrate the reaction mixture under reduced pressure.

Step 2 & 3: Cyclization and Oxidation 4. To the crude intermediate, add toluene (0.1 M), cesium carbonate (3.5 equiv), and manganese dioxide (12.0 equiv). 5. Transfer the suspension to a sealed tube and heat at 110 °C for 3 hours. 6. After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. 7. Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the 1,2,4-triazine product.

Mandatory Visualizations

experimental_workflow_aziridination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Alkene Alkene Mix Mix & Stir in DCE Room Temperature, 16h Alkene->Mix Reagents ZrODipic(HMPA) TBAB Chloramine-T Reagents->Mix Filter Filter through Celite/Silica Mix->Filter Concentrate Concentrate Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Aziridine This compound Purify->Aziridine

Caption: Workflow for the Zirconium-Catalyzed Synthesis of N-Tosylaziridines.

signaling_pathway_ring_opening cluster_reactants Reactants cluster_activation Activation cluster_attack Nucleophilic Attack cluster_product Product Aziridine This compound ActivatedComplex Activated Aziridinium Ion Aziridine->ActivatedComplex Nucleophile Nucleophile (e.g., Nu-H) RingOpening Regioselective Ring-Opening Nucleophile->RingOpening LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->ActivatedComplex ActivatedComplex->RingOpening FunctionalizedProduct Functionalized Amine RingOpening->FunctionalizedProduct

Caption: General Mechanism for Lewis Acid-Catalyzed Ring-Opening of N-Tosylaziridines.

logical_relationship_one_pot Start This compound + N-Tosylhydrazone RingOpening Step 1: Ring Opening (BF₃·OEt₂, DCM, rt) Start->RingOpening Intermediate Aminohydrazone Intermediate RingOpening->Intermediate Cyclization Step 2: Cyclization (Cs₂CO₃, Toluene, 110°C) Intermediate->Cyclization Dihydrotriazine Dihydrotriazine Intermediate Cyclization->Dihydrotriazine Oxidation Step 3: Oxidation (MnO₂, 110°C) Dihydrotriazine->Oxidation Product 1,2,4-Triazine Oxidation->Product

Caption: Logical Flow of the One-Pot Synthesis of 1,2,4-Triazines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-Tosylaziridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Tosylaziridine by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The crude this compound 'oils out' instead of forming crystals.

This phenomenon, where the dissolved solid separates as a liquid instead of a crystalline solid, can be caused by several factors. A key reason is the solute being above its melting point while still in the supersaturated solution. The melting point of this compound is reported to be in the range of 63-65 °C.

Possible Causes & Solutions:

CauseSolution
High concentration of impurities High impurity levels can lower the melting point of the mixture. Consider pre-purification by another method, such as flash chromatography, if the crude material is very impure.
Cooling the solution too quickly Rapid cooling can lead to supersaturation at a temperature above the compound's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent choice The boiling point of the solvent may be too high, keeping the solution temperature above the melting point of this compound. Select a solvent or solvent mixture with a lower boiling point.

Troubleshooting Workflow for "Oiling Out"

Caption: Troubleshooting flowchart for addressing "oiling out" during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are some recommended solvent systems for the recrystallization of this compound?

A1: While specific solvent systems for the parent this compound are not extensively reported, literature on analogous tosylated compounds and general purification principles suggest the following single and mixed solvent systems as good starting points. The ideal solvent will dissolve the compound when hot but not at room temperature.

Solvent SystemRationale/Notes
Ethanol Often a good choice for recrystallizing tosylated compounds.
Ethanol / Acetone A mixed solvent system that can be fine-tuned for optimal solubility.
Methanol / Ethyl Acetate A 50/50 mixture has been reported for the recrystallization of a similar compound, 1,4-ditosylate butane.
Dichloromethane / Hexane A two-solvent system where the compound is dissolved in a minimal amount of the "good" solvent (dichloromethane) and the "poor" solvent (hexane) is added to induce crystallization.
Heptane / Ethyl Acetate Commonly used for the chromatography of this compound derivatives, suggesting it could be adapted for recrystallization.

Q2: My this compound won't crystallize, even after cooling in an ice bath. What should I do?

A2: Failure to crystallize can be due to several factors, including using too much solvent or the presence of impurities that inhibit crystal formation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.

  • Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Re-purification: If the sample is highly impure, consider purification by column chromatography followed by recrystallization of the purified fractions.

Q3: What is the recommended storage for purified this compound?

A3: Pure this compound can be unstable and may polymerize at room temperature.[1] For long-term storage, it is recommended to keep the purified crystals at -20°C or -30°C in a tightly sealed container.[1]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

General Single-Solvent Recrystallization Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

General Two-Solvent Recrystallization Protocol (e.g., Dichloromethane/Hexane):

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Addition of "Poor" Solvent: Slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Filtration, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a pre-chilled mixture of the two solvents for washing.

Logical Relationship of Recrystallization Steps

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: A generalized workflow for the recrystallization of this compound.

References

Technical Support Center: N-Tosylaziridine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Tosylaziridine ring-opening reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ring-opening of N-Tosylaziridines?

The ring-opening of N-Tosylaziridines with nucleophiles typically proceeds through an SN2-type mechanism.[1] The reaction is often catalyzed by a Lewis acid, which activates the aziridine (B145994) ring by coordinating to the nitrogen atom, making the carbon atoms more electrophilic. The nucleophile then attacks one of the ring carbons, leading to the opening of the three-membered ring. The regioselectivity of the attack is influenced by steric and electronic factors.

Q2: How does the 'activating' N-Tosyl group influence the reaction?

The electron-withdrawing nature of the N-Tosyl group activates the aziridine ring towards nucleophilic attack.[2] This activation makes the ring-opening reaction more facile compared to non-activated aziridines, which are relatively inert towards nucleophiles.[3][4]

Q3: What are some common nucleophiles used in these reactions?

A wide variety of nucleophiles can be employed for the ring-opening of N-Tosylaziridines, including:

  • Amines[5][6]

  • Alcohols[7][8]

  • Thiols[8]

  • Halides (using zinc(II) halides)[1][9]

  • Electron-rich arenes and heteroarenes[10]

  • Organometallic reagents

  • Carboxylic acid dianions[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My this compound ring-opening reaction is giving a low yield or no product at all. What are the possible causes and how can I improve the yield?

A: Low or no yield in this compound ring-opening reactions can stem from several factors, including catalyst issues, solvent effects, and the nature of the reactants.

Possible Causes and Solutions:

  • Inadequate Catalyst Activation: The choice and amount of Lewis acid are critical.

    • Catalyst Screening: If using a Lewis acid, consider screening different ones (e.g., BF3·OEt2, Sc(OTf)3, Zn(OTf)2).[10] In some cases, a catalytic amount is optimal, as a stoichiometric amount can lead to decomposition.[11]

    • Transition Metal Catalysts: For certain transformations, transition metal catalysts (e.g., Pd, Ag, Ni, Cu) may be more effective.[12]

  • Improper Solvent: The solvent can significantly impact the reaction outcome.

    • A solvent screen is recommended. For example, in a reaction with N-tosylhydrazones, CH2Cl2 was found to be the solvent of choice, while THF led to polymerization and toluene (B28343) or Et2O resulted in incomplete conversion.[11]

  • Weak Nucleophile: If you are using a weak nucleophile, the reaction may require more forcing conditions or a more potent catalyst.

  • Decomposition of Starting Material or Product: N-Tosylaziridines can be unstable and may decompose or polymerize under the reaction conditions.[13][14]

    • Temperature Control: Ensure precise temperature control, as higher temperatures can lead to degradation.[13]

    • Reaction Time: Optimize the reaction time to avoid prolonged exposure of the product to the reaction conditions, which could lead to decomposition.[13]

Troubleshooting Workflow for Low Yield

Start Low/No Yield Check_Catalyst Review Catalyst - Type - Amount Start->Check_Catalyst Check_Solvent Evaluate Solvent Start->Check_Solvent Check_Reactants Assess Reactants - Nucleophile Strength - Aziridine Stability Start->Check_Reactants Screen_Catalysts Screen Lewis Acids (e.g., BF3·OEt2, Sc(OTf)3) or Transition Metals Check_Catalyst->Screen_Catalysts Ineffective? Optimize_Amount Optimize Catalyst Loading (Catalytic vs. Stoichiometric) Check_Catalyst->Optimize_Amount Decomposition? Success Improved Yield Screen_Catalysts->Success Optimize_Amount->Success Screen_Solvents Screen Solvents (e.g., CH2Cl2, Toluene, THF) Check_Solvent->Screen_Solvents Polymerization or Incomplete Reaction? Screen_Solvents->Success Increase_Conditions Use Harsher Conditions (Higher Temp./Pressure) Check_Reactants->Increase_Conditions Weak Nucleophile? Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Reactants->Optimize_Time_Temp Decomposition? Increase_Conditions->Success Optimize_Time_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Regioselectivity

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the ring-opening?

A: Achieving high regioselectivity is a common challenge and depends on the substitution pattern of the aziridine, the nature of the nucleophile, and the reaction conditions. The attack generally occurs at the most electrophilic and sterically accessible carbon.

Factors Influencing Regioselectivity:

  • Electronic Effects: Nucleophilic attack is favored at the carbon that can better stabilize a positive charge in a transition state with some SN1 character. For 2-aryl-N-tosylaziridines, attack at the benzylic position is often preferred.[11]

  • Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom of the aziridine ring.

  • Catalyst: The choice of Lewis acid or transition metal catalyst can influence the regiochemical outcome. Some catalysts may favor the formation of one regioisomer over another.

  • Nucleophile: The nature of the nucleophile can also play a role in directing the regioselectivity.

Strategies to Improve Regioselectivity:

  • Modify the Catalyst: Experiment with different Lewis acids or transition metal catalysts that are known to provide high regioselectivity. For instance, zinc(II) halides have been shown to promote highly regioselective ring-opening of N-tosylaziridines.[9]

  • Alter the Nucleophile: In some cases, changing the nucleophile can lead to improved selectivity.

  • Change the Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity.

  • Temperature Optimization: Reaction temperature can affect the selectivity of the reaction. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

Regioselectivity Control Pathway

Start Poor Regioselectivity Analyze_Substrate Analyze Aziridine Substituents (Steric & Electronic Effects) Start->Analyze_Substrate Modify_Catalyst Modify Catalyst System - Screen Lewis Acids - Try Transition Metals Analyze_Substrate->Modify_Catalyst Alter_Nucleophile Alter Nucleophile Analyze_Substrate->Alter_Nucleophile Optimize_Conditions Optimize Reaction Conditions - Temperature - Solvent Analyze_Substrate->Optimize_Conditions Desired_Regioisomer Desired Regioisomer Modify_Catalyst->Desired_Regioisomer Alter_Nucleophile->Desired_Regioisomer Optimize_Conditions->Desired_Regioisomer

Caption: Decision pathway for improving regioselectivity.

Problem 3: Polymerization of Starting Material

Q: I am observing significant polymerization of my this compound. How can I prevent this side reaction?

A: Polymerization is a known side reaction for activated aziridines, especially under certain conditions.[11][14]

Causes and Prevention of Polymerization:

  • Solvent Choice: Certain solvents can promote polymerization. For example, THF has been observed to cause polymerization in some this compound ring-opening reactions.[11] Switching to a less coordinating solvent like dichloromethane (B109758) (CH2Cl2) may be beneficial.

  • Catalyst Concentration: High concentrations of a Lewis acid can sometimes initiate polymerization. Using a catalytic amount of the Lewis acid is often sufficient and can minimize this side reaction.[11]

  • Temperature: High reaction temperatures can increase the rate of polymerization. Running the reaction at a lower temperature may help to suppress this side reaction.

  • Purity of Reagents: Impurities in the starting materials or solvent can sometimes act as initiators for polymerization. Ensure all reagents and solvents are pure and dry.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine nucleophile

  • Lewis Acid (e.g., BF3·OEt2)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the this compound (1.0 equiv) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1-1.5 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the Lewis acid (e.g., 0.1-1.0 equiv) to the stirred solution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 or NH4Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Lewis Acid and Solvent on the Ring-Opening of Phenyl this compound with Phenyl Tosyl Hydrazone. [11]

EntryLewis Acid (equiv)SolventTime (h)Yield (%)
1NoneCH2Cl224No Reaction
2BF3·OEt2 (1.0)CH2Cl22437 (decomposition)
3BF3·OEt2 (0.2)CH2Cl2190
4BF3·OEt2 (0.2)THF1Polymerization
5BF3·OEt2 (0.2)Toluene170 (conversion)
6BF3·OEt2 (0.2)Et2O140 (conversion)

Table 2: Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides. [9]

AziridineZnX2ProductTime (h)Yield (%)Regioisomeric Ratio (Attacked at more substituted:less substituted)
2-Phenyl-N-tosylaziridineZnCl22-Chloro-2-phenylethyl-N-tosylamide292>99:1
2-Phenyl-N-tosylaziridineZnBr22-Bromo-2-phenylethyl-N-tosylamide1.595>99:1
2-Phenyl-N-tosylaziridineZnI22-Iodo-2-phenylethyl-N-tosylamide196>99:1
2-Methyl-N-tosylaziridineZnCl22-Chloro-1-methylethyl-N-tosylamide38890:10
2-Methyl-N-tosylaziridineZnBr22-Bromo-1-methylethyl-N-tosylamide2.59092:8
2-Methyl-N-tosylaziridineZnI22-Iodo-1-methylethyl-N-tosylamide29495:5

References

Technical Support Center: N-Tosylaziridine Handling and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the unwanted polymerization of N-Tosylaziridine during synthesis, purification, storage, and reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a versatile building block in organic synthesis, valued for its use in the stereoselective introduction of nitrogen atoms. However, the three-membered aziridine (B145994) ring is highly strained. This ring strain makes it susceptible to ring-opening reactions, which can propagate to form polymers. Polymerization can be initiated by various factors, including acidic or basic impurities, heat, and in some cases, light.

Q2: What are the primary initiators for this compound polymerization?

The primary initiators for the unwanted polymerization of this compound are acidic and basic species.

  • Acid-catalyzed polymerization: Protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, BF₃) can protonate the nitrogen atom of the aziridine ring, activating it for nucleophilic attack by another this compound molecule, leading to cationic ring-opening polymerization.

  • Base-catalyzed polymerization: Strong bases (e.g., organolithium reagents, potassium tert-butoxide) can deprotonate the carbon atom of the aziridine ring, initiating anionic ring-opening polymerization. Even weaker bases can promote polymerization under certain conditions.

Q3: How should I properly store this compound to prevent polymerization?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions[1][2]:

  • Temperature: Store at -20°C in a non-frost-free freezer for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and atmospheric CO₂ (which can form carbonic acid).

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Container: Use a clean, dry, and tightly sealed container made of an inert material like glass.

Q4: I observed a white precipitate forming in my this compound sample. What is it and what should I do?

A white precipitate is likely polymerized this compound. This indicates that the material has been exposed to conditions that initiate polymerization. It is recommended to discard the material as the presence of polymer can affect subsequent reactions. To prevent this in the future, review your storage and handling procedures based on the recommendations in this guide.

Troubleshooting Guide: Preventing Polymerization

This section provides a structured approach to troubleshoot and prevent the polymerization of this compound in various experimental scenarios.

Symptom Potential Cause Recommended Action & Prevention
Polymerization during storage - Improper storage temperature.- Exposure to moisture or air.- Contaminated storage vial.- Immediate Action: If polymerization is observed, discard the material.- Prevention: Strictly adhere to recommended storage conditions (-20°C, inert atmosphere, protect from light)[1][2]. Ensure storage vials are thoroughly dried and purged with an inert gas before use.
Polymerization during a reaction - Acidic or basic impurities in reagents or solvents.- Generation of acidic or basic byproducts.- Reaction temperature is too high.- Immediate Action: Quench the reaction. Attempt to isolate any remaining desired product if feasible.- Prevention: - Purify Reagents: Ensure all reagents and solvents are pure and free from acidic or basic residues. Use freshly distilled solvents when possible. - Use Scavengers: Consider adding a non-nucleophilic base (e.g., proton sponge) or a solid-supported scavenger to neutralize any trace acids. - Control Temperature: Maintain the recommended reaction temperature and monitor for any exotherms.
Polymerization during purification (e.g., column chromatography) - Use of acidic silica (B1680970) gel.- Trace acid or base in the eluent.- Immediate Action: If polymerization is observed on the column, it is difficult to salvage the material.- Prevention: - Use Alumina (B75360): Use neutral or basic alumina for column chromatography instead of silica gel[1][3]. - Neutralize Eluent: If silica gel must be used, add a small amount of a non-nucleophilic base like triethylamine (B128534) (~0.1-1% v/v) to the eluent to neutralize acidic sites.

Data Presentation: Stability of this compound

While specific quantitative kinetic data for the decomposition of this compound under various conditions is not extensively published, the following table summarizes qualitative stability information based on chemical principles and available literature.

Condition Stability Notes
Temperature Stable at -20°C for extended periods[1][2]. Limited stability at room temperature.Avoid repeated freeze-thaw cycles. Allow the container to warm to room temperature before opening to prevent condensation.
pH Highly sensitive to both acidic and basic conditions.Traces of acid or base can catalyze polymerization. The compound is most stable under neutral conditions.
Light Potentially sensitive to UV light.Store in amber vials or protect from light to prevent potential photochemical degradation or polymerization.
Moisture Sensitive to moisture.Hydrolysis can occur, and the presence of water can facilitate acid-catalyzed polymerization. Store under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Purification of this compound using Basic Alumina Column Chromatography

This protocol is recommended for the purification of this compound to remove non-polar impurities and potential acidic residues that could initiate polymerization.

Materials:

  • Crude this compound

  • Basic alumina (Brockmann I, standard grade, ~150 mesh)

  • Hexanes (or other non-polar solvent), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of basic alumina in hexanes.

  • Column Packing: Pack the chromatography column with the alumina slurry. Allow the alumina to settle into a uniform bed, draining the excess solvent. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexanes and ethyl acetate). Carefully load the sample onto the top of the alumina bed.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 2%, 5%, 10%). The optimal eluent composition should be determined beforehand by thin-layer chromatography (TLC) on alumina plates.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to obtain the purified this compound.

  • Storage: Immediately store the purified product under the recommended conditions (-20°C, inert atmosphere).

Mandatory Visualizations

Polymerization_Mechanism cluster_acid Acid-Catalyzed Polymerization cluster_base Base-Catalyzed Polymerization A_Start This compound A_Protonated Protonated Aziridinium Ion A_Start->A_Protonated H+ A_Dimer Dimer A_Protonated->A_Dimer + this compound A_Polymer Polymer A_Dimer->A_Polymer n(this compound) B_Start This compound B_Anion Aziridinyl Anion B_Start->B_Anion B- B_Dimer Dimer B_Anion->B_Dimer + this compound B_Polymer Polymer B_Dimer->B_Polymer n(this compound)

Caption: Mechanisms of Acid- and Base-Catalyzed Polymerization of this compound.

Troubleshooting_Workflow Start Polymerization Observed? Storage During Storage Start->Storage Yes Reaction During Reaction Start->Reaction Purification During Purification Start->Purification Check_Storage Review Storage Conditions: - Temperature (-20°C) - Inert Atmosphere - Light Protection Storage->Check_Storage Check_Reagents Analyze Reaction Components: - Purity of Reagents/Solvents - Acidic/Basic Byproducts - Reaction Temperature Reaction->Check_Reagents Check_Purification Evaluate Purification Method: - Stationary Phase (Silica vs. Alumina) - Eluent Composition Purification->Check_Purification Action_Storage Action: Discard Polymerized Material. Prevention: Adhere to Strict Storage Protocols. Check_Storage->Action_Storage Action_Reaction Action: Quench Reaction. Prevention: Purify Inputs, Use Scavengers, Control Temperature. Check_Reagents->Action_Reaction Action_Purification Action: Difficult to Salvage. Prevention: Use Basic/Neutral Alumina or Buffered Eluent. Check_Purification->Action_Purification

Caption: Troubleshooting Workflow for this compound Polymerization.

References

Technical Support Center: Optimizing N-Tosylaziridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-tosylaziridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for N-tosylaziridine synthesis?

A1: The two most prevalent classes of starting materials for this compound synthesis are 2-amino alcohols and alkenes. The choice of starting material often depends on the desired substitution pattern of the aziridine (B145994), commercial availability of precursors, and the desired stereochemistry.

Q2: How can I purify N-tosylaziridines?

A2: Purification of N-tosylaziridines can be achieved through crystallization, short-path distillation, or column chromatography. It is important to note that some pure aziridines may polymerize at room temperature over a few days, so storage at low temperatures (e.g., -30°C) is recommended for long-term stability.[1]

Q3: Are there any safety concerns I should be aware of during this compound synthesis?

A3: Standard laboratory safety protocols should always be followed. Some reagents used in these syntheses, such as sodium hydride, can be hazardous and require careful handling in anhydrous conditions.[2] Whenever possible, opting for methods that utilize less hazardous reagents, such as inorganic bases like potassium carbonate or potassium hydroxide (B78521), is recommended.[2][3]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Suggestion
Inefficient Ring Closure (from 2-Amino Alcohols) The choice of base and solvent system is critical for efficient cyclization. For less sterically hindered amino alcohols, a strong base like potassium hydroxide in a biphasic water/dichloromethane (B109758) system is often effective. For more substituted amino alcohols, a weaker base like potassium carbonate in acetonitrile (B52724) may provide better yields.[2][3] Using a weaker base like potassium bicarbonate may halt the reaction at the intermediate stage.[2]
Poor Catalyst Activity (from Alkenes) The selected catalyst may not be optimal for the specific alkene substrate. Different catalysts exhibit varying efficiencies for activated versus unactivated alkenes. It is advisable to consult the literature for catalysts known to be effective for the substrate class you are working with. For instance, zirconooxaziridine catalysts have shown high yields for a variety of substituted alkenes.[1][4]
Low Substrate Reactivity Electron-poor alkenes can be less reactive. For such substrates, increasing the catalyst loading or extending the reaction time may be necessary.
Formation of Side Products The primary side product in the synthesis from 2-amino alcohols is the bis-tosylated intermediate.[2] Optimizing the base and reaction time can favor the desired 1,3-elimination to form the aziridine. In alkene aziridination, competing reactions such as C-H amination can occur. The choice of catalyst and ligand can significantly influence the chemoselectivity of the reaction.
Problem 2: Formation of Impurities and Byproducts
Possible Cause Troubleshooting Suggestion
Polymerization of the Product Polymerization can be a significant issue, particularly with less substituted aziridines. This can sometimes be mitigated by careful control of reaction conditions and immediate purification and proper storage of the product at low temperatures.[1] The use of weaker bases has been noted to not avoid polymerization in some cases.[2] The addition of polymerization inhibitors, such as phenols or nitroxides, during workup or storage could be explored, though this is not commonly reported in the primary synthetic literature for this specific reaction.
Formation of Bis-tosylated Amino Alcohol This occurs when the hydroxyl group of the N-tosylated amino alcohol is tosylated but does not undergo subsequent cyclization. Using a sufficiently strong base is crucial to promote the intramolecular nucleophilic substitution that leads to aziridine formation.
Epoxidation of Alkenes In metal-catalyzed aziridinations from alkenes, epoxidation can be a competing side reaction, especially if water is present in the reaction mixture. Ensuring anhydrous reaction conditions can help to minimize this.
Problem 3: Poor Stereoselectivity (for Chiral Aziridines)
Possible Cause Troubleshooting Suggestion
Sub-optimal Chiral Catalyst or Ligand The enantioselectivity of asymmetric aziridinations is highly dependent on the chiral catalyst or ligand used. It may be necessary to screen a variety of chiral ligands to identify the optimal one for a specific substrate.
Incorrect Reaction Temperature Temperature can significantly impact diastereoselectivity. Running the reaction at lower temperatures often favors the kinetically controlled product, which may have a higher diastereomeric ratio.
Racemization during Ring Opening While this guide focuses on synthesis, it is important to be aware that subsequent reactions of N-tosylaziridines, such as ring-opening, can proceed with racemization if the mechanism is not purely SN2. The choice of nucleophile and catalyst for ring-opening reactions is critical to maintain stereochemical integrity.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of (S)-N-Tosylaziridines from (S)-2-Amino Alcohols[2]
EntryR Group of Amino AlcoholMethod A Yield (%) (K₂CO₃ in Acetonitrile)Method B Yield (%) (KOH in H₂O/CH₂Cl₂)
1H4674
2CH₃5378
3C₂H₅6286
4(CH₃)₂CH7570
5CH₃CH₂CH₂8273
6(CH₃)₂CHCH₂7652
7C₆H₅CH₂9264
8CH₃SCH₂CH₂8567
94-HO-C₆H₄CH₂8758

Experimental Protocols

Method A: Synthesis of N-Tosylaziridines from 2-Amino Alcohols using Potassium Carbonate in Acetonitrile[2]
  • To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • Stir the reaction mixture for 6 hours.

  • Add toluene (B28343) (5 mL) to the reaction mixture.

  • Filter off the solid inorganic salts.

  • Evaporate the solvents from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization, short-path distillation, or column chromatography.

Method B: Synthesis of N-Tosylaziridines from 2-Amino Alcohols using Potassium Hydroxide in Water/Dichloromethane[2]
  • To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Add ice and water to the reaction mixture.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization, short-path distillation, or column chromatography.

Method C: Zirconium-Catalyzed Synthesis of N-Tosylaziridines from Alkenes

This protocol is a general representation based on available literature. Specific catalyst preparation and handling may vary.

  • In a reaction vial, combine the zirconium catalyst (e.g., ZrODipic(HMPA), 1 mol%), a phase-transfer catalyst (e.g., TBAB, 7.5 mol%), and chloramine-T (3 equivalents) in a suitable solvent (e.g., DCE, 0.1 M).

  • Stir the mixture for approximately 5 minutes.

  • Add the alkene (1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 16 hours or until the alkene is consumed as monitored by TLC.

  • Filter the crude mixture through a pad of celite and silica (B1680970) gel, washing with dichloromethane.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_from_Amino_Alcohol cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Amino Alcohol 2-Amino Alcohol N-Tosylation N-Tosylation 2-Amino Alcohol->N-Tosylation Base (e.g., K₂CO₃ or KOH) Tosyl Chloride Tosyl Chloride Tosyl Chloride->N-Tosylation O-Tosylation O-Tosylation N-Tosylation->O-Tosylation Excess Tosyl Chloride Intramolecular Cyclization Intramolecular Cyclization O-Tosylation->Intramolecular Cyclization Base This compound This compound Intramolecular Cyclization->this compound Synthesis_from_Alkene cluster_reactants Reactants cluster_catalyst_activation Catalyst Activation cluster_reaction_cycle Reaction Cycle cluster_product_formation Product Formation Alkene Alkene Nitrogen Transfer Associative N-Ts Group Transfer Alkene->Nitrogen Transfer Chloramine-T Chloramine-T Active Catalyst Formation Formation of Metallooxaziridine Chloramine-T->Active Catalyst Formation Metal Catalyst Metal Catalyst (e.g., Zirconium complex) Metal Catalyst->Active Catalyst Formation Active Catalyst Formation->Nitrogen Transfer This compound This compound Nitrogen Transfer->this compound Catalyst Regeneration Catalyst Regeneration Nitrogen Transfer->Catalyst Regeneration Catalyst Regeneration->Active Catalyst Formation Re-enters cycle

References

Technical Support Center: Aziridination of Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aziridination of sterically hindered alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in the aziridination of my sterically hindered alkene?

A1: Low yields with sterically hindered alkenes are a common challenge and can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the alkene can impede the approach of the nitrene source to the double bond. This is particularly problematic for di-, tri-, and tetrasubstituted olefins.

  • Poor Catalyst-Substrate Compatibility: The chosen catalyst may not be suitable for the specific steric and electronic properties of your alkene. For instance, some catalysts are more effective for activated alkenes and show diminished reactivity with unactivated, sterically demanding ones.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction rate and overall yield. Conditions optimized for less hindered substrates may not be transferable.

  • Side Reactions: With unactivated alkenes, side reactions such as allylic C-H amination can sometimes compete with aziridination, leading to a mixture of products and reduced yield of the desired aziridine.[1]

  • Nitrene Source Reactivity: The choice of nitrene precursor is critical. Some sources, like certain organic azides or in situ generated imino-iodinanes, may have safety and chemoselectivity liabilities that can affect the outcome.[2]

Q2: How can I improve the yield of aziridination for a tri- or tetrasubstituted alkene?

A2: Improving yields for highly substituted alkenes often requires a multi-faceted approach:

  • Catalyst Selection: Employing a catalyst specifically designed for sterically demanding substrates is crucial. For example, planar chiral rhodium indenyl catalysts have shown success in the enantioselective aziridination of unactivated alkenes.[1][2] Iron(III) porphyrin complexes are also effective for a wide variety of alkenes, including cyclic and acyclic systems.[3]

  • Ligand Modification: The electronic and steric properties of the ligands on the metal catalyst can be tuned. More electron-donating ligands can sometimes enhance catalyst activity and improve yields.[1]

  • Choice of Nitrene Source: Hydroxylamine (B1172632) derivatives have been used as clean nitrene sources in iron-catalyzed aziridination, offering good yields.[4] For some systems, N-aminophthalimide in an electrochemical setup can be effective for both electron-rich and electron-poor olefins.[5]

  • Reaction Parameter Optimization: Systematically screen solvents, temperatures, and reaction times. For instance, using 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to promote the direct aziridination of unactivated olefins.[6]

  • Use of Additives: In some cases, additives can enhance catalytic activity and selectivity. For example, the presence of 4-phenylpyridine-N-oxide has been shown to improve enantioselectivity in Mn-salen catalyzed aziridinations.[7]

Q3: My reaction is not stereospecific. What could be the cause and how can I fix it?

A3: A lack of stereospecificity often points to a stepwise reaction mechanism involving a radical intermediate with a sufficient lifetime to allow for bond rotation before ring closure.

  • Catalyst System: The choice of metal catalyst and ligands significantly influences the reaction mechanism. Copper-phenanthroline catalysts, for example, have been observed to lead to non-stereospecific aziridination, indicating a stepwise pathway.[8] In contrast, reactions catalyzed by certain dirhodium(II) complexes with O-(sulfonyl)hydroxylamines as the aminating agent proceed with high stereospecificity.[5]

  • Troubleshooting:

    • Switch Catalyst: If stereospecificity is critical, consider switching to a catalytic system known to favor a concerted mechanism, such as those employing specific rhodium or ruthenium catalysts.[2][7]

    • Examine the Nitrene Source: The nature of the nitrene precursor can also influence the reaction pathway.

    • Solvent Effects: The polarity of the solvent can sometimes influence the lifetime of intermediates. Experimenting with different solvents may help to favor a more concerted pathway.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation. 2. Insufficiently reactive nitrene source. 3. Steric hindrance preventing substrate binding. 4. Incorrect reaction temperature.1. Use a more robust catalyst, such as a planar chiral rhodium indenyl catalyst or an iron(III) porphyrin complex.[1][3] 2. Switch to a more reactive nitrene source like hydroxylamine-O-sulfonic acids or explore electrochemical methods.[9][10] 3. Modify the catalyst's ligands to be more accommodating to bulky substrates. 4. Optimize the reaction temperature; some reactions require elevated temperatures to overcome activation barriers.[6]
Formation of Side Products (e.g., allylic amination) 1. The catalyst system favors C-H insertion over aziridination for the given substrate. 2. A radical mechanism is operative.1. Change the catalyst. For example, Rh₂(esp)₂ has been shown to favor aziridination over allylic C-H amination for certain substrates.[6] 2. Alter the reaction conditions (solvent, temperature) to disfavor the radical pathway.
Low Enantioselectivity 1. The chiral catalyst is not effectively discriminating between the prochiral faces of the alkene. 2. The reaction is proceeding through a non-enantioselective background reaction. 3. The catalyst is racemizing under the reaction conditions.1. Screen a variety of chiral ligands. For example, bisoxazoline ligands have been used with copper catalysts to achieve asymmetric induction.[11] 2. Lower the reaction temperature to enhance selectivity. 3. Ensure the catalyst is stable under the reaction conditions.
Difficulty with 1,1-Disubstituted Alkenes 1. These substrates can be particularly challenging, sometimes leading to allylic amine formation instead of the desired aziridine.[1]1. Employ a highly selective catalyst system. Planar chiral rhodium indenyl catalysts have been shown to be effective, though yields may still be moderate.[1]

Quantitative Data Summary

Table 1: Effect of Catalyst on the Aziridination of an Unactivated Terminal Alkene

CatalystYield of Aziridine (%)Enantiomeric Ratio (e.r.)Reference
(S,S)-5 (CF₃-substituted)1396:4[1][2]
(S,S)-6 (Methoxy-substituted)2396:4[1][2]
(S,S)-7 (More electron-rich)3795:5[1]
(S,S)-8 (Pentamethylated)4495:5[1]
(±)-9 (More electron-rich)77N/A[1]

Table 2: Influence of Alkyl Chain Length on Aziridination Yield

Substrate (Alkyl Chain Length)Yield of Aziridine (%)Enantiomeric Ratio (e.r.)Reference
Four carbons8395:5[2]
Three carbons5495:5[2]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Aziridination of Unactivated Alkenes:

This protocol is a representative example based on the literature.[1][2] Researchers should adapt it based on their specific substrate and catalyst.

  • Catalyst Pre-formation (if necessary): In a glovebox, the rhodium precursor and the chiral ligand are dissolved in a suitable solvent (e.g., dichloromethane) and stirred at room temperature for the specified time to form the active catalyst.

  • Reaction Setup: To a vial containing the catalyst solution, add the alkene substrate.

  • Initiation: Add the nitrene source (e.g., a hydroxylamine derivative) and any necessary additives or co-solvents.

  • Reaction: Seal the vial and stir the reaction mixture at the optimized temperature for the required time (e.g., 12-24 hours).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aziridine.

  • Characterization: The structure and purity of the product are confirmed by NMR spectroscopy and chiral HPLC is used to determine the enantiomeric ratio.

Visualizations

troubleshooting_workflow start Low Yield or Selectivity Issue check_sterics Assess Steric Hindrance of Alkene start->check_sterics check_catalyst Evaluate Catalyst System check_sterics->check_catalyst High Hindrance optimize_conditions Optimize Reaction Conditions check_sterics->optimize_conditions Low/Moderate Hindrance check_catalyst->optimize_conditions Sub-optimal Catalyst solution Improved Yield and Selectivity check_catalyst->solution Switch to Effective Catalyst check_nitrene Consider Alternative Nitrene Source optimize_conditions->check_nitrene No Improvement optimize_conditions->solution Conditions Optimized analyze_side_products Analyze for Side Products check_nitrene->analyze_side_products Issue Persists check_nitrene->solution Better Nitrene Source Found analyze_side_products->solution Identify & Mitigate Side Reactions

Caption: A logical workflow for troubleshooting low yields in aziridination reactions.

catalyst_selection_pathway sub_type Alkene Substrate Type activated Activated Alkene (e.g., Styrenes) sub_type->activated unactivated Unactivated/Sterically Hindered Alkene sub_type->unactivated cat_activated Standard Catalysts (e.g., Cu, Fe, Ru) activated->cat_activated cat_unactivated Specialized Catalysts unactivated->cat_unactivated rh_indenyl Planar Chiral Rhodium Indenyl cat_unactivated->rh_indenyl fe_porphyrin Iron(III) Porphyrin cat_unactivated->fe_porphyrin

Caption: Decision pathway for catalyst selection based on alkene substrate type.

References

Technical Support Center: Regioselective Opening of Substituted N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective ring-opening of substituted N-Tosylaziridines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the ring-opening of N-Tosylaziridines?

A1: The regioselectivity of nucleophilic attack on N-Tosylaziridines is a multifactorial issue. The outcome is determined by a delicate balance of steric, electronic, and reaction-condition-dependent factors. The key influences include:

  • Substituents on the Aziridine (B145994) Ring: The electronic nature and steric bulk of substituents on the aziridine carbons are critical. Electron-donating groups can stabilize a positive charge, favoring an SN1-like mechanism and attack at the more substituted carbon. Conversely, the nucleophile will typically attack the less sterically hindered carbon in an SN2-type reaction.[1] For instance, in 2-aryl-N-tosylaziridines, nucleophilic attack often occurs at the benzylic position due to the stabilization of partial positive charge.[2][3]

  • Nature of the Nucleophile: Nucleophiles play a crucial role. "Hard" nucleophiles (e.g., halides) and "soft" nucleophiles can exhibit different regioselectivities. The choice between hard and soft nucleophiles can direct the attack to either the C2 or C3 position.[4] For example, thiols, being soft nucleophiles, are known to attack the less substituted carbon of the aziridine ring.[5]

  • N-Tosyl Activating Group: The electron-withdrawing N-Tosyl group activates the aziridine ring for nucleophilic attack by making the nitrogen a better leaving group and increasing the electrophilicity of the ring carbons.[4][6]

  • Lewis Acid Catalysis: Lewis acids coordinate to the aziridine nitrogen, further activating the ring and influencing the regiochemical outcome.[2][7] The choice of Lewis acid can be critical; for example, BF3·OEt2 and Zn(II) halides have been used effectively to promote regioselective opening.[2][3]

  • Solvent: The polarity of the solvent can influence the reaction mechanism. Polar, protic solvents might favor an SN1-like pathway, while non-polar, aprotic solvents tend to favor an SN2 pathway.

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

A2: Obtaining a mixture of regioisomers is a common challenge resulting from competing electronic and steric effects or reaction conditions that favor multiple pathways.[4] To improve selectivity:

  • Modify the Lewis Acid: Systematically screen different Lewis acids (e.g., ZnCl₂, ZnBr₂, ZnI₂, Cu(OTf)₂, BF₃·OEt₂). The nature of the Lewis acid and its counter-ion can significantly alter the electronic bias at the aziridine carbons.[3][7]

  • Change the Nucleophile: If possible, switch to a nucleophile known to favor the desired position. For attack at a more sterically hindered but electronically stabilized carbon (like a benzylic position), a softer nucleophile might be beneficial. For attack at the less substituted carbon, a harder or bulkier nucleophile could increase selectivity.

  • Screen Solvents: Vary the solvent. A change from a polar to a non-polar solvent can shift the mechanism from a more SN1-like to a more SN2-like pathway, thereby enhancing regioselectivity.[8]

  • Adjust the Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the more selective one.

  • Use Additives: The addition of quaternary ammonium (B1175870) salts has been shown to control partial racemization and can improve selectivity in SN2-type ring openings with zinc(II) halides.

Q3: My chiral N-Tosylaziridine is yielding a racemic or partially racemized product. What causes this and how can it be minimized?

A3: Racemization suggests that the reaction is proceeding, at least partially, through an SN1-type mechanism involving a planar carbocation intermediate.[7] This allows the nucleophile to attack from either face, leading to a loss of stereochemical information.

  • Cause: This is often observed when a substituent on the aziridine ring (e.g., a phenyl group) can effectively stabilize a carbocation. Strong Lewis acids or highly polar solvents can also promote this pathway.

  • Minimization Strategies:

    • Favor SN2 Conditions: Employ less polar solvents and milder Lewis acids to disfavor the formation of a full carbocation. The goal is to ensure the reaction proceeds via a concerted SN2 or SN2-like pathway, which is stereospecific.[7][9]

    • Use Quaternary Ammonium Salts: In reactions involving zinc halides, the addition of a quaternary ammonium salt can effectively suppress the racemization of both the starting material and the product, leading to higher enantioenriched products.

    • Lower the Temperature: Reducing the reaction temperature can help minimize side reactions and pathways that lead to racemization.

Q4: I am observing the formation of an imidazoline (B1206853) byproduct when using nitriles as a solvent. How can this be explained and avoided?

A4: The formation of imidazolines is a known outcome when the ring-opening of N-Tosylaziridines is conducted in nitrile solvents like acetonitrile (B52724) or benzonitrile, particularly with ZnBr₂ as the Lewis acid.[3][8] This occurs via a [3+2] cycloaddition reaction between the nitrile and a reactive intermediate generated from the aziridine-Lewis acid complex.[3] To avoid this, simply switch to a non-nitrile solvent, such as dichloromethane (B109758) (DCM), which favors the formation of the desired β-halo amine product.[3][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity 1. Competing SN1 and SN2 pathways.[7] 2. Similar steric/electronic properties at C2 and C3. 3. Inappropriate Lewis acid or solvent.1. Screen different Lewis acids (e.g., ZnCl₂, Cu(OTf)₂) to alter electronic bias.[3][7] 2. Change the solvent to favor one pathway (e.g., use DCM for SN2).[3] 3. Modify the nucleophile; consider its hard/soft nature.[4] 4. Lower the reaction temperature.
Low or No Reactivity 1. Insufficient activation of the aziridine ring. 2. Nucleophile is too weak. 3. Ineffective Lewis acid catalyst.1. Ensure the N-Tosyl group is correctly installed. 2. Use a more potent nucleophile or increase its concentration. 3. Switch to a stronger Lewis acid (e.g., BF₃·OEt₂).[2] 4. Increase the reaction temperature, but monitor for loss of selectivity.
Product Racemization 1. Formation of a carbocation intermediate (SN1 character).[7] 2. Racemization of the starting aziridine under reaction conditions.1. Use less polar solvents (e.g., DCM, Toluene). 2. Employ milder reaction conditions (lower temperature, weaker Lewis acid). 3. Add a quaternary ammonium salt to suppress racemization pathways.
Imidazoline Byproduct [3+2] cycloaddition with nitrile solvent (e.g., acetonitrile).[3]Switch to a non-coordinating, aprotic solvent like dichloromethane (DCM).[3][8]

Data Presentation: Effect of Reagents on Regioselectivity

The regioselective opening of N-Tosylaziridines with Zinc(II) halides is highly dependent on the halide used. The following table summarizes typical results for the reaction with N-tosyl-2-phenylaziridine.

Table 1: Regioselective Opening of N-Tosyl-2-phenylaziridine with ZnX₂ [3]

EntryZnX₂SolventTime (h)Product(s)Ratio (2a:3a)¹Combined Yield (%)
1ZnCl₂DCM0.5β-chloro amine>99:194
2ZnBr₂DCM0.5β-bromo amine>99:192
3ZnI₂DCM1.0β-iodo amine>99:195
4ZnBr₂CH₃CN1.5Imidazoline-82²

¹ Ratio of regioisomers where attack occurs at the benzylic position (2a) versus the non-benzylic position (3a). Data indicates a strong preference for attack at the benzylic carbon. ² Yield of the [3+2] cycloaddition product.

Experimental Protocols

General Protocol for the Regioselective Ring Opening of N-Tosylaziridines with Zinc(II) Halides [3]

  • Reaction Setup: To a stirred solution of the this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add the Zinc(II) halide (ZnX₂, where X = Cl, Br, or I; 1.2 mmol) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). These reactions are often complete within 30-60 minutes.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (using an appropriate eluent system, e.g., ethyl acetate/hexane mixture) to afford the pure β-halo amine product.

Visualizations

troubleshooting_workflow start_node Poor or Incorrect Regioselectivity decision_node decision_node start_node->decision_node Analyze problem process_node1 Vary Reaction Conditions decision_node->process_node1 Mixture of Regioisomers process_node2 Favor SN2 Pathway decision_node->process_node2 Product is Racemized process_node3 Increase Reactivity decision_node->process_node3 Low Reactivity process_node process_node solution_node Desired Regioisomer p1_sol1 p1_sol1 process_node1->p1_sol1 Screen Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂) p1_sol2 p1_sol2 process_node1->p1_sol2 Change Solvent (e.g., DCM vs. THF) p1_sol3 p1_sol3 process_node1->p1_sol3 Lower Temperature p2_sol1 p2_sol1 process_node2->p2_sol1 Use Less Polar Solvent p2_sol2 p2_sol2 process_node2->p2_sol2 Add Quaternary Ammonium Salt p3_sol1 p3_sol1 process_node3->p3_sol1 Use Stronger Lewis Acid p3_sol2 p3_sol2 process_node3->p3_sol2 Increase Temperature p1_sol1->solution_node Achieve Selectivity p1_sol2->solution_node p1_sol3->solution_node solution_node2 Enantioenriched Product p2_sol1->solution_node2 Preserve Stereochemistry p2_sol2->solution_node2 solution_node3 Improved Yield p3_sol1->solution_node3 Reaction Proceeds p3_sol2->solution_node3

Caption: Troubleshooting workflow for poor regioselectivity.

reaction_pathways Competing SN1-like vs. SN2 Pathways sub Substituted this compound + Lewis Acid (LA) int_sn2 SN2 Transition State (Concerted Attack) sub->int_sn2 Favored by: - Non-polar solvent - Hard nucleophiles - Less stabilizing R group int_sn1 Carbocation-like Intermediate (Stepwise) sub->int_sn1 Favored by: - Polar solvent - Strong LA - Stabilizing R group (e.g., Phenyl) prod_sn2 Product A (Attack at less substituted C) Inversion of Stereochemistry int_sn2->prod_sn2 Nu⁻ attack prod_sn1 Product B (Attack at more substituted C) Racemization Possible int_sn1->prod_sn1 Nu⁻ attack

Caption: Mechanistic pathways in aziridine ring-opening.

References

managing the stability of N-Tosylaziridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of N-Tosylaziridine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A: Pure this compound is a crystalline solid that can be stored for months at low temperatures, specifically at -20°C to -30°C under an inert atmosphere like argon.[1][2][3] At room temperature, it is prone to polymerization within a few days.[1] Therefore, proper storage is critical to maintain its integrity.

Q2: What are the primary decomposition pathways for this compound?

A: The most common decomposition pathway for this compound is polymerization.[1][4] This can be initiated by acidic or basic conditions, as well as elevated temperatures. The high ring strain of the aziridine (B145994) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which can lead to polymerization if not controlled.[5] In some reaction conditions, particularly with certain solvents like THF, polymerization has been observed as a significant side reaction.[4]

Q3: How do factors like pH, temperature, and solvent affect the stability of this compound?

A: The stability of this compound is significantly influenced by several factors:

  • pH: Both acidic and basic conditions can promote the ring-opening of the aziridine, which can initiate polymerization or other undesired side reactions.[5] Lewis acids, for instance, are often used to catalyze ring-opening reactions, highlighting the compound's sensitivity to acidic environments.[4][6]

  • Temperature: Elevated temperatures can lead to decomposition.[7] While some ring-opening reactions are conducted at temperatures ranging from 50-100°C, prolonged exposure to heat can decrease stability.[5][8] Storage recommendations emphasize low temperatures (-20°C) to prevent degradation.[2][3]

  • Solvent: The choice of solvent is crucial. While solvents like dichloromethane (B109758) (CH2Cl2) and acetonitrile (B52724) are commonly used in reactions,[1][6] others like THF have been reported to promote polymerization under certain conditions.[4] The polarity and nucleophilicity of the solvent can influence the rate and pathway of decomposition.

Q4: What are the signs of this compound decomposition in my reaction?

A: Signs of decomposition include:

  • Formation of Polymeric Material: The appearance of an insoluble, sticky, or solid precipitate in the reaction mixture is a strong indicator of polymerization.[1]

  • Incomplete Conversion: If the reaction stalls or shows incomplete conversion of the starting material, it could be due to the decomposition of the aziridine.[4]

  • Complex Crude Mixture: A complex mixture of products observed by TLC or NMR, beyond the expected product and starting material, suggests that side reactions and decomposition have occurred.[9]

  • TLC Changes After Work-up: If the TLC profile of your reaction mixture changes significantly after an acidic or basic work-up, it indicates that your product or remaining starting material is unstable under those conditions.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: The reaction is sluggish or fails to proceed to completion.

Possible CauseSuggested Solution
Impure Starting Material Ensure the this compound is pure. Impurities can inhibit the reaction. If necessary, purify the starting material by crystallization or column chromatography.[1]
Poor Reagent Quality Verify the quality and activity of other reagents, especially catalysts or bases. Some reagents may need to be freshly prepared or purified before use.[9]
Incorrect Reaction Conditions Optimize reaction parameters. This may involve adjusting the temperature, changing the solvent, or screening different catalysts.[11] For instance, some ring-opening reactions benefit from Lewis or Brønsted acid activation.[5]
Insufficient Stirring In heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing and reaction between components.[9]

Problem 2: Significant formation of a polymeric byproduct is observed.

Possible CauseSuggested Solution
Inappropriate Solvent Certain solvents, like THF, have been noted to cause polymerization.[4] Screen alternative solvents such as dichloromethane or acetonitrile.[1]
Presence of Acidic or Basic Impurities Traces of acid or base can catalyze polymerization. Ensure all glassware is clean and dry, and use purified, anhydrous solvents.[1]
High Reaction Temperature Extended reaction times at elevated temperatures can promote decomposition.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Incorrect Base The choice of base can be critical. Weaker bases like potassium carbonate may be preferable to stronger bases in some syntheses to avoid polymerization.[1]

Problem 3: The desired product is obtained in low yield.

Possible CauseSuggested Solution
Product Instability During Work-up The product itself may be unstable to the work-up conditions (e.g., aqueous acid or base).[10] Test the stability of a small sample of the crude product under the planned work-up conditions before processing the entire batch. Consider a non-aqueous work-up if necessary.
Loss of Product During Isolation The product may be volatile or highly soluble in the aqueous phase.[10] Check the rotovap trap for volatile products and analyze the aqueous layer by TLC or another appropriate method.
Suboptimal Reaction Conditions The reaction conditions may favor side reactions over the desired transformation. A thorough optimization of catalyst, solvent, temperature, and reaction time is recommended.[11]

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationaleSource
Storage Temperature -20°C to -30°CPrevents polymerization at room temperature.[1][2][3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture.[2]
Handling Avoid contact with skin and eyes. Use in a well-ventilated area.Standard safety precaution for chemical reagents.[2]

Table 2: Solvent Effects on this compound Reactions

SolventTypical UseObserved Issues / RemarksSource
Acetonitrile (CH3CN) Synthesis of this compoundGenerally provides a clean reaction with inorganic bases like K2CO3.[1]
Dichloromethane (CH2Cl2) Synthesis and ring-opening reactionsEffective in biphasic systems (e.g., with aqueous KOH) for synthesis.[1] Commonly used for ring-opening.[6][1][6]
Tetrahydrofuran (THF) Ring-opening reactionsCan lead to polymerization under certain acidic conditions.[4]
Toluene (B28343) / Diethyl Ether Ring-opening reactionsMay result in incomplete conversion compared to other solvents.[4]

Key Experimental Protocols

Protocol 1: Synthesis of this compound from an Amino Alcohol (Method A)

This protocol is suitable for higher substituted amino alcohols.

  • Setup: To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (K2CO3, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

  • Reaction: Stir the mixture vigorously for 6 hours at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add toluene (5 mL) to the reaction mixture.

  • Isolation: Filter off the solid inorganic salts.

  • Purification: Evaporate the solvents under reduced pressure. The crude product can be further purified by crystallization, short-path distillation, or column chromatography.[1]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Ring-Opening

This protocol describes a general method for the ring-opening of this compound with a nucleophile.

  • Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., CH2Cl2).

  • Addition of Reagents: Add the desired nucleophile (1.1-1.5 equiv).

  • Initiation: Add a Lewis acid (e.g., BF3·OEt2) or Brønsted acid catalyst. The amount may range from catalytic to stoichiometric depending on the reaction.[4]

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction carefully (e.g., with a saturated aqueous solution of NH4Cl).[6] Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography.[5][6][8]

Visualizations

TroubleshootingWorkflow start Reaction with this compound Fails (Low Yield, Polymerization, No Reaction) check_purity 1. Check Purity of Starting Materials (this compound, Reagents, Solvents) start->check_purity is_pure Are all materials pure and anhydrous? check_purity->is_pure purify Purify/Dry Reagents & Repeat Experiment is_pure->purify No check_conditions 2. Review Reaction Conditions (Temp, Solvent, Stoichiometry) is_pure->check_conditions Yes purify->check_purity are_conditions_optimal Are conditions known to be suitable for this substrate? check_conditions->are_conditions_optimal optimize Systematically Optimize Conditions (Screen Solvents, Temp, Catalysts) are_conditions_optimal->optimize No check_workup 3. Investigate Work-up & Isolation are_conditions_optimal->check_workup Yes success Problem Resolved optimize->success is_product_stable Is the product stable to the work-up procedure? check_workup->is_product_stable modify_workup Modify Work-up (e.g., non-aqueous, different pH) is_product_stable->modify_workup No is_product_stable->success Yes modify_workup->success

Caption: Troubleshooting workflow for reactions involving this compound.

DecompositionPathways NTA This compound (Stable at -20°C) RingOpening Ring-Opening NTA->RingOpening Initiators Initiators Initiators->RingOpening Acid Acid (Lewis/Brønsted) Acid->Initiators Base Base Base->Initiators Heat Heat (Elevated Temp.) Heat->Initiators Polymerization Polymerization RingOpening->Polymerization Propagation SideProducts Other Side Products RingOpening->SideProducts Trapping

Caption: Common decomposition pathways for this compound.

ExperimentalWorkflow start Start: Assess Stability setup Prepare Stock Solution of this compound start->setup aliquot Aliquot into Multiple Vials for Different Conditions setup->aliquot conditions Expose to Conditions: - Different Solvents - Various pH (Acid/Base) - Range of Temperatures aliquot->conditions monitor Monitor Over Time via: - TLC - NMR - LC-MS conditions->monitor analyze Analyze Data: Calculate % Decomposition monitor->analyze conclusion Determine Optimal Stable Conditions analyze->conclusion

Caption: Workflow for testing this compound stability.

References

Technical Support Center: Workup Procedures for Reactions Involving N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working up reactions involving N-Tosylaziridines.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving an N-Tosylaziridine?

A general workup procedure for reactions involving N-Tosylaziridines typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, purifying the product. The specific reagents and steps can vary depending on the nature of the reaction, the stability of the product, and the impurities present.

A typical sequence is as follows:

  • Quenching: The reaction is first cooled to room temperature or below and then quenched to stop the reaction and neutralize any reactive reagents. A common quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2]

  • Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.[1][3]

  • Washing: The organic layer is washed to remove residual salts and water-soluble impurities. A common washing agent is brine (saturated aqueous NaCl solution).[1][2]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[1][4]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product is then purified, most commonly by silica (B1680970) gel column chromatography, crystallization, or distillation.[4][5]

Q2: How can I remove the p-toluenesulfonamide (B41071) byproduct from my reaction mixture?

A common byproduct in reactions involving N-Tosylaziridines is p-toluenesulfonamide. This can often be removed by washing the organic extract with a basic aqueous solution. A frequently used method is to wash the organic layer (e.g., chloroform (B151607) or ethyl acetate) with a saturated sodium chloride solution containing 1% sodium hydroxide.[3] The basic conditions convert the p-toluenesulfonamide into its more water-soluble sodium salt, which is then partitioned into the aqueous layer.

Experimental Protocol: Removal of p-Toluenesulfonamide

  • Following the initial extraction of your product into an organic solvent (e.g., ethyl acetate), transfer the organic layer to a separatory funnel.

  • Prepare a wash solution of saturated aqueous sodium chloride containing 1% sodium hydroxide.

  • Add the basic wash solution to the separatory funnel, shake gently, and allow the layers to separate.

  • Drain the aqueous layer.

  • Repeat the washing step if necessary (monitoring by TLC can indicate the presence of residual p-toluenesulfonamide).

  • Wash the organic layer with brine to remove any residual base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

Q3: My this compound product seems to be unstable. What precautions should I take during workup and storage?

N-Tosylaziridines can be sensitive to acidic conditions, which can lead to hydrolysis or ring-opening.[6][7] It is therefore advisable to avoid strongly acidic conditions during the workup. Some pure aziridines have also been observed to polymerize at room temperature over a few days.[4] For long-term storage, it is recommended to keep the purified product at low temperatures, such as -30°C.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Emulsion formation during extraction High concentration of salts or polar byproducts. The solvent system may not be optimal.Add a small amount of Celite and filter the mixture to help break up the emulsion.[3] Alternatively, adding more brine or the organic solvent can sometimes resolve the issue.
Product is lost during aqueous workup The product may have some water solubility, or it may be hydrolyzing under the workup conditions.Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is not strongly acidic, as N-Tosylaziridines can be susceptible to acid-catalyzed hydrolysis.[6][7]
Difficulty removing unreacted p-toluenesulfonyl chloride (TsCl) TsCl has similar polarity to many organic products, making chromatographic separation challenging.[8]Quench the reaction mixture with a primary or secondary amine (e.g., a polymer-bound amine scavenger) to convert the excess TsCl into a more polar sulfonamide, which can then be more easily removed by extraction or filtration.[8] Alternatively, basic hydrolysis can convert TsCl to the water-soluble p-toluenesulfonate salt.[8]
Low yield of purified product The product may be unstable on silica gel. The aziridine (B145994) may be polymerizing.Consider alternative purification methods such as crystallization or short-path distillation if the product is thermally stable.[4] If using column chromatography, it may be beneficial to use a less acidic stationary phase or to run the column quickly. Store the purified product at low temperatures to prevent polymerization.[4]

Quantitative Data Summary

Table 1: Common Solvents for Extraction and Purification

Solvent Purpose Reference
Dichloromethane (CH₂Cl₂)Extraction[1][4]
Ethyl AcetateExtraction[3]
TolueneExtraction / Reaction Solvent[4]
Heptanes/Ethyl AcetateColumn Chromatography[9]
Petroleum Ether/Ethyl AcetateColumn Chromatography[2]

Table 2: Common Reagents for Workup Procedures

Reagent Purpose Reference
Saturated aq. NH₄ClQuenching[1][2]
Saturated aq. NaCl (Brine)Washing[1][2]
1% NaOH in saturated NaClRemoval of p-toluenesulfonamide[3]
Anhydrous Na₂SO₄ / MgSO₄Drying Agent[1][4]
CeliteBreaking Emulsions[3]

Visual Guides

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ReactionMixture Reaction Mixture Quench Quench (e.g., sat. aq. NH4Cl) ReactionMixture->Quench Extract Extract (e.g., CH2Cl2) Quench->Extract Wash Wash (e.g., Brine) Extract->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify PureProduct Pure Product Purify->PureProduct G OrganicLayer Organic Layer (contains product and p-toluenesulfonamide) BasicWash Wash with 1% NaOH in sat. NaCl OrganicLayer->BasicWash Separation Phase Separation BasicWash->Separation AqueousLayer Aqueous Layer (contains sodium p-toluenesulfonamidate) Separation->AqueousLayer Discard WashedOrganicLayer Washed Organic Layer (product) Separation->WashedOrganicLayer Collect G Emulsion Emulsion Formed During Extraction AddCelite Add Celite and Filter Emulsion->AddCelite AddBrine Add More Brine or Organic Solvent Emulsion->AddBrine Separation Separation of Layers AddCelite->Separation AddBrine->Separation

References

removal of tosyl protecting group from N-Tosylaziridine products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of the tosyl protecting group from N-tosylaziridine products. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing N-tosylaziridines in their synthetic workflows.

Troubleshooting Guide

Issue 1: Incomplete or No Deprotection

Question: I am not observing any removal of the tosyl group from my this compound. What are the possible reasons and solutions?

Answer: Incomplete or failed deprotection of N-tosylaziridines is a common challenge, often attributed to the high stability of the N-S bond. Several factors could be at play:

  • Insufficiently Strong Reducing Agent: The tosyl group is electron-withdrawing, making the N-S bond robust. Milder reducing agents may not be potent enough to cleave this bond effectively.

    • Solution: Employ stronger reductive methods. Dissolving metal reductions, such as lithium in liquid ammonia (B1221849) or lithium with a catalytic amount of di-tert-butyl biphenyl (B1667301) (DTBB), are powerful options.[1] Alternatively, samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that can effectively cleave the N-tosyl group under neutral conditions.[1][2]

  • Steric Hindrance: Bulky substituents on the aziridine (B145994) ring or near the nitrogen atom can impede the approach of the deprotecting reagent.

    • Solution: For sterically hindered substrates, consider using less bulky reagents or conditions that favor electron transfer from a distance. Arene anion radicals, such as sodium naphthalenide, can be effective in these cases.[1]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient time or a temperature that is too low can lead to an incomplete reaction.

    • Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Prolonging the reaction time may also drive the reaction to completion.

Issue 2: Low Yield of the Desired NH-Aziridine

Question: My deprotection reaction is working, but the yield of the free aziridine is consistently low. What could be causing this?

Answer: Low yields are often a consequence of side reactions, primarily ring-opening of the strained aziridine ring, or product degradation during workup.

  • Ring-Opening Side Reactions: The inherent ring strain of aziridines makes them susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions, or in the presence of nucleophiles generated during the reaction.[1][3]

    • Solution:

      • Use Mild Conditions: Opt for deprotection methods that proceed under neutral or near-neutral conditions. Magnesium in methanol (B129727) is a mild and effective method that has been shown to minimize ring-opening.[1][4] The use of ultrasonic conditions with this reagent system can sometimes improve yields.[1]

      • Control Nucleophiles: Ensure the reaction is performed under anhydrous and inert conditions to minimize the presence of nucleophilic water or oxygen.

      • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C), especially for sensitive substrates, to disfavor the ring-opening pathway.[1]

  • Product Volatility and Solubility: The deprotected NH-aziridine may be volatile or have some solubility in the aqueous phase during extraction, leading to losses during workup.

    • Solution:

      • Careful Workup: Use a low-boiling-point solvent for extraction and exercise caution during solvent removal using a rotary evaporator.

      • Salt Formation: Consider converting the crude product to a non-volatile salt (e.g., hydrochloride or oxalate (B1200264) salt) to aid in isolation and purification.

Issue 3: Racemization of Chiral Aziridines

Question: I am starting with an enantiomerically pure this compound, but my final product is a racemic mixture. How can I prevent this?

Answer: Racemization can occur if the deprotection mechanism involves intermediates that are not stereochemically stable.

  • Solution: Choose a deprotection method that is known to proceed with retention of stereochemistry. Reductive methods like magnesium in methanol and lithium/DTBB have been reported to not cause racemization of the chiral center on the aziridine ring.[1] It is crucial to verify the stereochemical integrity of the product using appropriate analytical techniques such as chiral high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing a tosyl group from an this compound?

A1: The most successful methods are typically reductive in nature. The choice of method often depends on the specific substrate and the presence of other functional groups. Key methods include:

  • Magnesium in Methanol (Mg/MeOH): A mild and often high-yielding method that is compatible with a range of functional groups.[1][4][5][6]

  • Samarium(II) Iodide (SmI₂): A powerful one-electron reducing agent that is effective for a wide variety of substrates under neutral conditions.[1][2][7][8]

  • Lithium and a Catalytic Amount of Di-tert-butyl Biphenyl (Li/DTBB): A very effective method, particularly for more challenging substrates, that can provide high yields.[1]

  • Dissolving Metal Reductions (e.g., Sodium in Liquid Ammonia): A classic and powerful method, though it requires specialized equipment.[1]

Q2: Can I use acidic or basic conditions to remove the tosyl group?

A2: While acidic or basic hydrolysis can be used to cleave sulfonamides in some cases, these methods are generally not recommended for N-tosylaziridines. The high ring strain makes the aziridine susceptible to acid-catalyzed or base-catalyzed ring-opening, which would lead to undesired byproducts instead of the desired NH-aziridine.[1][9][10]

Q3: My this compound has other functional groups. Which deprotection method is the most chemoselective?

A3: The chemoselectivity of the deprotection method is a critical consideration.

  • Mg/MeOH is generally considered to be quite chemoselective and tolerates many common functional groups.[4][11]

  • SmI₂ also exhibits good chemoselectivity, but its reactivity can be modulated by additives, so careful consideration of the reaction conditions is necessary.[7][12]

  • Li/DTBB is a very strong reducing agent and may not be suitable for substrates with other reducible functional groups like esters or ketones.

It is always advisable to perform a small-scale test reaction to assess the compatibility of the chosen method with the specific substrate.

Data Presentation

Table 1: Comparison of Common Reductive Deprotection Methods for N-Tosylaziridines

Deprotection MethodReagentsTypical ConditionsYield Range (%)Key AdvantagesPotential Issues
Magnesium/MethanolMg, MeOHRoom temperature or ultrasonic irradiation60-75[1]Mild conditions, no racemization observed[1]May be slow for some substrates
Samarium(II) IodideSmI₂, THFRoom temperatureup to 85[1]Fast reactions, neutral conditions, high yields[1][2]Reagent is air and moisture sensitive[7][13]
Lithium/DTBBLi, cat. DTBB, THF-78 °Cup to 85[1]Highly effective for various substrates, no racemization[1]Requires low temperatures, strong reducing agent
Sodium/NaphthaleneNa, Naphthalene, THF-78 °C~70[1]Effective for sterically hindered substratesRequires low temperatures, handling of sodium metal

Experimental Protocols

Protocol 1: Deprotection using Magnesium in Methanol

Materials:

  • This compound

  • Magnesium turnings (5 equivalents)

  • Anhydrous Methanol (MeOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the this compound (1 equivalent) in anhydrous methanol under an inert atmosphere, add magnesium turnings (5 equivalents).

  • Stir the reaction mixture at room temperature. For less reactive substrates, sonication in an ultrasonic bath can be applied.[1]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection using Samarium(II) Iodide

Materials:

  • This compound

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 2.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

  • To this solution, add the freshly prepared or commercial solution of SmI₂ in THF (2.2 equivalents) dropwise at room temperature. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.

  • Stir the reaction for 15-30 minutes. The reaction is often very fast.[2]

  • Monitor the reaction by TLC or LC-MS to confirm completion.

  • Quench the reaction with a saturated aqueous solution of potassium carbonate.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography if required.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product Start This compound Deprotection Select Deprotection Method (e.g., Mg/MeOH, SmI2, Li/DTBB) Start->Deprotection Monitor Monitor by TLC/LC-MS Deprotection->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purification Purification (e.g., Chromatography) Workup->Purification Product NH-Aziridine Purification->Product

Caption: General experimental workflow for the deprotection of N-tosylaziridines.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_low_yield Low Yield cluster_racemization Racemization Problem Deprotection Issue Incomplete Incomplete/No Reaction Problem->Incomplete LowYield Low Yield Problem->LowYield Racemization Racemization Problem->Racemization Solution1 Use Stronger Reductant (e.g., SmI2, Li/DTBB) Incomplete->Solution1 Solution2 Increase Temperature/ Reaction Time Incomplete->Solution2 Cause1 Ring-Opening LowYield->Cause1 Solution3 Use Milder Conditions (e.g., Mg/MeOH) Cause1->Solution3 Solution4 Choose Stereoretentive Method (e.g., Mg/MeOH, Li/DTBB) Racemization->Solution4

Caption: Troubleshooting logic for common issues in this compound deprotection.

References

dealing with diastereomeric mixtures in N-Tosylaziridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with diastereomeric mixtures during the synthesis of N-Tosylaziridines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of N-Tosylaziridines, with a focus on managing diastereoselectivity.

Problem 1: Poor Diastereoselectivity in Aziridination Reaction

Question: My N-Tosylaziridination reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity is a common issue and can often be addressed by systematically evaluating and optimizing several reaction parameters. The choice of catalyst, solvent, temperature, and even the nitrogen source can significantly influence the stereochemical outcome of the reaction.

Potential Causes and Solutions:

  • Inappropriate Catalyst System: The catalyst is paramount in controlling stereoselectivity. Many traditional methods suffer from poor stereoselectivity.[1]

    • Solution 1: Employ a Stereoselective Catalyst. Modern catalytic systems are designed to provide high stereocontrol. For instance, zirconooxaziridine promoted aziridination of alkenes using chloramine (B81541) T has been shown to yield high diastereoselectivities.[1][2] Similarly, chiral rhodium(III) indenyl catalysts[3][4] and Co(II) complexes of D2-symmetric chiral porphyrins have demonstrated effectiveness in asymmetric aziridination.[5]

    • Solution 2: Catalyst Screening. If you are using a transition-metal-mediated reaction, screening different metals (e.g., Cu, Fe, Rh, Ru) and ligand combinations is crucial.[1][5] Even subtle electronic or steric changes to the ligand can dramatically alter the diastereomeric ratio (d.r.).

  • Sub-optimal Reaction Conditions: Temperature and solvent can have a profound impact on the transition state energies of the diastereomeric pathways.

    • Solution 1: Temperature Adjustment. Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy. Perform a temperature screen (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and selectivity.

    • Solution 2: Solvent Screening. The polarity and coordinating ability of the solvent can influence catalyst activity and the stability of reaction intermediates. Screen a range of solvents with varying properties (e.g., chlorinated solvents like CH₂Cl₂, ethereal solvents like THF, and non-polar solvents like toluene). Fluorobenzene has been identified as an optimal solvent in some Co(II)-catalyzed systems.[6]

  • Nitrene Source: The nature of the nitrene precursor can affect the reaction mechanism and selectivity.

    • Solution: Evaluate Different Nitrene Precursors. While Chloramine-T is common, it can sometimes lead to poor stereoselectivity.[1] Alternatives like sulfonyl and phosphoryl azides, or various iminoiodinanes, may offer improved results depending on the catalytic system.[5][6] Organic azides are attractive as they generate N₂ as the only byproduct.[5]

A logical workflow for troubleshooting poor diastereoselectivity is outlined below.

G cluster_0 Troubleshooting Poor Diastereoselectivity start Reaction Yields Poor d.r. catalyst Optimize Catalyst System - Screen Chiral Ligands - Vary Metal Center start->catalyst conditions Optimize Reaction Conditions - Temperature Screen - Solvent Screen catalyst->conditions If no improvement nitrene Vary Nitrene Source (e.g., Chloramine-T, Azides) conditions->nitrene If no improvement analysis Analyze d.r. by ¹H NMR / HPLC nitrene->analysis analysis->catalyst Re-optimize end Achieved High Diastereoselectivity analysis->end Successful

Caption: Workflow for optimizing diastereoselectivity.
Problem 2: Difficulty Separating Diastereomers

Question: My reaction produced a diastereomeric mixture, and I am unable to separate the isomers using standard column chromatography. What other techniques can I try?

Answer:

Diastereomers have different physical properties, which should allow for their separation.[7] However, if their polarities are very similar, standard silica (B1680970) gel chromatography may not be sufficient. Several alternative or modified separation techniques can be employed.

Potential Solutions:

  • Optimize Column Chromatography:

    • Solution 1: Change the Stationary Phase. If silica gel is ineffective, try other stationary phases like alumina (B75360) (basic or neutral), or reverse-phase (C18) silica.

    • Solution 2: Modify the Mobile Phase. Systematically screen different solvent systems. Using a less polar solvent system can often increase the separation between spots on a TLC plate, which translates to better separation on the column. Adding a small amount of a third solvent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) can sometimes improve peak shape and resolution.

  • Fractional Crystallization:

    • Solution: Induce Crystallization. This is one of the most powerful methods for separating diastereomers on a large scale.[8] Attempt to crystallize the mixture from various solvents or solvent mixtures. A slow cooling process or solvent evaporation can promote the formation of crystals of a single, less soluble diastereomer.

  • High-Performance Liquid Chromatography (HPLC):

    • Solution: Preparative HPLC. While standard column chromatography may fail, preparative HPLC often provides the necessary resolution to separate closely related diastereomers. This method does not require a chiral stationary phase for separating diastereomers.[7]

  • Chemical Derivatization:

    • Solution: Convert to a More Separable Derivative. If the diastereomers contain a suitable functional group (e.g., a hydroxyl or amine), they can be derivatized to form new diastereomeric compounds (e.g., esters or amides) that may have significantly different physical properties, making them easier to separate by chromatography or crystallization. After separation, the derivatizing group can be cleaved to regenerate the pure individual diastereomers.

Frequently Asked Questions (FAQs)

Q1: How is the diastereomeric ratio (d.r.) of an N-Tosylaziridine mixture typically determined?

A1: The most common method for determining the diastereomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[9][10] Diastereomers are distinct compounds and will have different chemical shifts. By integrating the signals of non-overlapping protons that are unique to each diastereomer, a quantitative ratio can be established.[9][11] For example, the protons on the aziridine (B145994) ring often appear at different chemical shifts and with different coupling constants for each diastereomer, allowing for straightforward analysis.[9]

Q2: What factors influence the diastereoselectivity in the aziridination of a chiral alkene?

A2: When a chiral alkene is aziridinated, the existing stereocenter can influence the facial selectivity of the incoming nitrene, a phenomenon known as substrate-controlled diastereoselection. The primary factors are:

  • Steric Hindrance: The nitrene will preferentially approach from the less sterically hindered face of the alkene.

  • Catalyst Control: In a catalyzed reaction, the chiral catalyst can either enhance or oppose the inherent facial bias of the substrate. A "matched" pairing between the substrate and catalyst chirality will lead to high diastereoselectivity, while a "mismatched" pairing can result in poor selectivity or even a reversal of the outcome.[4]

  • Chelation Control: If the substrate contains a nearby coordinating group (like a hydroxyl), it can chelate to the metal catalyst, locking the conformation of the alkene and directing the aziridination to a single face.

The interplay of these factors is visualized in the diagram below.

G cluster_1 Factors Influencing Diastereoselectivity cluster_factors Result Diastereomeric Ratio (d.r.) Substrate Substrate Control (Chiral Alkene) Steric Steric Hindrance Substrate->Steric Chelation Chelation Effects Substrate->Chelation Catalyst Catalyst Control (Chiral Catalyst) Match Matched/Mismatched Paring Catalyst->Match Conditions Reaction Conditions (Temp, Solvent) Conditions->Result Steric->Result Chelation->Result Match->Result

Caption: Key factors that determine the final diastereomeric ratio.

Q3: Can you provide a general experimental protocol for separating a diastereomeric mixture?

A3: Yes, here is a general protocol for separating diastereomers via column chromatography, which is often the first method attempted.

Experimental Protocol: Separation of Diastereomers by Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or heptanes) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ideal system will show good separation between the two diastereomer spots (a ΔRf of >0.1 is desirable) with the lower spot having an Rf value of ~0.2-0.3.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen solvent system as the eluent. Ensure the silica bed is well-packed and free of air bubbles.

  • Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the separated products. Combine the fractions that contain each pure diastereomer.

  • Solvent Removal: Remove the solvent from the combined, pure fractions using a rotary evaporator to yield the isolated diastereomers.

  • Characterization: Confirm the purity and identity of each isolated diastereomer using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][12][13]

Q4: Are there catalytic systems that are known to give high diastereoselectivity for N-Tosylaziridination?

A4: Yes, several modern catalytic systems have been developed specifically to address the challenge of stereoselectivity.

Data Presentation: Comparison of Catalytic Systems for Diastereoselective Aziridination

Catalyst SystemNitrene SourceSubstrate ExampleDiastereomeric Ratio (d.r.)YieldReference
Zirconium(IV) oxide-dipicolinic acidChloramine-T(E)-β-methylstyrene>20:191%[1][2]
Rhodium(III) Indenyl ComplexDioxazoloneL-citronellol derivative95:569%[4]
Co(II)-Porphyrin ComplexPhosphoryl Azide (B81097)StyreneN/A (Enantioselective)up to 99%[5]
Ru(VI)-Porphyrin ComplexPhI=NTsβ-methylstyreneN/A (Yields reported)66-85%[14]

Note: The table presents selected examples to illustrate the effectiveness of different systems. Results can be highly substrate-dependent. "N/A" is indicated for enantioselective reactions on achiral substrates where diastereomers are not formed.

References

Technical Support Center: Solvent Effects on the Reactivity of N-Tosylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Tosylaziridines. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges related to solvent effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the ring-opening of N-Tosylaziridines, with a focus on how the choice of solvent can be both the source of the problem and the key to its solution.

Q1: My N-Tosylaziridine ring-opening reaction is sluggish or not proceeding to completion. What should I do?

A1: Low reactivity is a common issue. Consider the following troubleshooting steps:

  • Increase Solvent Polarity: The rate of nucleophilic ring-opening of N-Tosylaziridines often increases with solvent polarity, especially if the reaction proceeds through a more S_N_1-like mechanism with charge separation in the transition state. Polar aprotic solvents like DMSO and DMF can significantly accelerate these reactions compared to non-polar solvents like toluene (B28343) or THF.[1] For reactions involving charged nucleophiles, polar aprotic solvents are generally preferred as they solvate the counter-ion but not the nucleophile, thus increasing its effective nucleophilicity.

  • Check Catalyst Activity (if applicable): If you are using a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂), it may be deactivated by impurities in the solvent or starting materials. Ensure you are using anhydrous solvents, as water can hydrolyze and deactivate many Lewis acids.

  • Increase Temperature: If changing the solvent is not desirable, increasing the reaction temperature can often overcome a high activation barrier. However, be aware that this may also lead to side reactions or decomposition.

  • Solvent Choice for Specific Nucleophiles: For anionic polymerizations of N-Tosylaziridines, solvating solvents such as DMSO and DMF have been shown to result in the fastest reaction rates.[1]

Q2: I am observing poor regioselectivity in the ring-opening of my unsymmetrically substituted this compound. How can I control which carbon is attacked?

A2: The regioselectivity of ring-opening is a classic challenge and is highly dependent on the reaction mechanism (S_N_1 vs. S_N_2), which in turn is influenced by the solvent.

  • Favoring S_N_2 (Attack at the less hindered carbon): To favor attack at the less sterically hindered carbon, you want to promote an S_N_2 mechanism. This is typically achieved by using:

    • Polar Aprotic Solvents: Solvents like acetonitrile (B52724), DMF, or DMSO favor S_N_2 reactions.

    • Strong, unhindered nucleophiles.

  • Favoring S_N_1 (Attack at the more substituted/stabilized carbon): To favor attack at the carbon that can better stabilize a positive charge (e.g., a benzylic or tertiary carbon), you should promote an S_N_1-like mechanism. This is encouraged by:

    • Polar Protic Solvents: Solvents like methanol (B129727), ethanol, or water can stabilize the developing carbocation-like intermediate and the leaving group through hydrogen bonding.

    • Lewis Acid Catalysis: Lewis acids can coordinate to the aziridine (B145994) nitrogen, facilitating ring-opening and promoting a more S_N_1-like character. In a study of the ring-opening of 2-phenyl-N-tosylaziridine with zinc halides, the nucleophile preferentially attacked the benzylic position.[2]

A study by Scheuermann et al. demonstrated a dramatic solvent-controlled selectivity. When benzylamine (B48309) was reacted with an this compound in acetonitrile , a single ring-opening occurred. In contrast, using methanol as the solvent led to a double ring-opening reaction. This highlights the profound impact of solvent choice on the reaction pathway.

Q3: My reaction is giving a mixture of the desired product and a di- or poly-aminated side product. How can I prevent this?

A3: The formation of oligo- or poly-aminated products arises from the initial ring-opened product (which is an amine) acting as a nucleophile and reacting with another molecule of the this compound.

  • Solvent-Mediated Selectivity: As mentioned above, the choice of solvent can control this. For instance, in the reaction of an this compound with benzylamine, using acetonitrile favors the formation of the secondary amine from a single ring-opening step. In contrast, methanol promotes the subsequent reaction to form a tertiary amine via a double ring-opening.

  • Control Stoichiometry and Addition Rate: Using a large excess of the primary amine nucleophile can outcompete the secondary amine product for reaction with the aziridine. Slow addition of the this compound to a solution of the nucleophile can also help to maintain a low concentration of the electrophile and disfavor the subsequent reaction.

Q4: I am having difficulty with the work-up and isolation of my product, especially when using high-boiling polar aprotic solvents like DMF or DMSO. What is the best procedure?

A4: Working up reactions in high-boiling polar aprotic solvents requires specific procedures to efficiently remove the solvent and isolate the product.

  • Aqueous Extraction: These solvents are water-miscible. A common procedure is to dilute the reaction mixture with a large volume of water and then extract the product with a less polar, water-immiscible organic solvent like ethyl acetate (B1210297), dichloromethane, or diethyl ether. Multiple extractions are recommended to ensure complete recovery of the product.

  • Back-Washing: After the initial extraction, it is crucial to wash the combined organic layers with water or brine multiple times to remove residual DMF or DMSO. A good rule of thumb is to wash with a volume of water equal to the volume of the organic phase at least 3-5 times.

  • Acid-Base Extraction: If your product has acidic or basic functionality, you can use acid-base extraction to move it between the aqueous and organic layers, leaving the neutral solvent behind. For example, if your product is a basic amine, you can wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. You can then neutralize the aqueous layer with a base and re-extract your purified product into an organic solvent.

Data Presentation

The following tables summarize the general trends in solvent effects on the reactivity of N-Tosylaziridines based on established principles of reaction kinetics. Specific rates are highly dependent on the substrates, nucleophiles, and temperature.

Table 1: Influence of Solvent on the Relative Rate of this compound Ring-Opening

Solvent ClassExample SolventsDielectric Constant (ε) (approx.)General Effect on S_N_1-like ReactionsGeneral Effect on S_N_2-like Reactions
Non-Polar Toluene, Hexane2.4, 1.9Very SlowVery Slow
Polar Aprotic Tetrahydrofuran (THF)7.6SlowModerate
Polar Aprotic Dichloromethane (DCM)9.1ModerateModerate
Polar Aprotic Acetone21Moderate-FastFast
Polar Aprotic Acetonitrile (MeCN)37.5FastVery Fast
Polar Aprotic Dimethylformamide (DMF)38.3FastVery Fast
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO)47FastVery Fast
Polar Protic Methanol (MeOH)33Very FastModerate-Fast
Polar Protic Water (H₂O)80.1Very FastModerate

Note: For S_N_2 reactions with anionic nucleophiles, polar protic solvents can decrease the rate due to solvation of the nucleophile via hydrogen bonding.

Table 2: Solvent Effects on Regioselectivity of Nucleophilic Attack on a Substituted this compound (e.g., 2-phenyl-N-tosylaziridine)

Solvent TypeFavored MechanismPredominant Site of AttackRationale
Polar Protic S_N_1-likeC2 (Benzylic position) - More substituted carbonStabilizes the developing positive charge on the benzylic carbon and solvates the leaving group.
Polar Aprotic S_N_2C3 (Methylene position) - Less sterically hindered carbonFavors a concerted backside attack where steric hindrance is the dominant factor.

Experimental Protocols

Protocol 1: General Procedure for the Nucleophilic Ring-Opening of an this compound with an Amine in Acetonitrile (S_N_2 Conditions)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., aniline, benzylamine) (1.2 - 2.0 eq)

  • Anhydrous Acetonitrile (to achieve a concentration of 0.1 - 0.5 M)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the this compound and anhydrous acetonitrile.

  • Add the amine nucleophile to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-amino sulfonamide.

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Ring-Opening of an this compound with an Alcohol (S_N_1-like Conditions)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Alcohol solvent/nucleophile (e.g., methanol) (used as solvent)

  • Lewis Acid (e.g., BF₃·OEt₂) (0.1 - 0.5 eq)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the this compound and the anhydrous alcohol solvent.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-6 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • If the alcohol is low-boiling (like methanol), remove the majority of it under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Solvent_Effect_on_Mechanism cluster_SN2 SN2 Pathway (Favored in Polar Aprotic Solvents) cluster_SN1 SN1-like Pathway (Favored in Polar Protic Solvents) Start_SN2 Nu⁻ + R-Aziridine-Ts TS_SN2 [Nu---R---Aziridine---Ts]⁻ (Concerted Transition State) Start_SN2->TS_SN2 Backside Attack Product_SN2 Nu-R-NH-Ts TS_SN2->Product_SN2 Start_SN1 R-Aziridine-Ts Intermediate [R-Aziridinium]⁺---Ts⁻ (Carbocation-like Intermediate) Start_SN1->Intermediate Slow, Rate-Determining Product_SN1 Nu-R-NH-Ts Intermediate->Product_SN1 Nucleophile Nu-H Nucleophile->Intermediate Fast Attack Troubleshooting_Workflow Start Experiment Issue: Low Yield / Poor Selectivity Check_Solvent Is the solvent optimal for the desired mechanism (SN1 vs SN2)? Start->Check_Solvent Check_Purity Are solvent and reagents anhydrous and pure? Check_Solvent->Check_Purity Yes Solvent_SN1 For SN1-like (regioselective for more substituted C), use polar protic solvent (e.g., MeOH). Check_Solvent->Solvent_SN1 No Check_Temp Is the reaction temperature appropriate? Check_Purity->Check_Temp Yes Purify Dry solvent, purify reagents. Use fresh catalyst. Check_Purity->Purify No Adjust_Temp Increase temperature for slow reactions. Decrease for side products. Check_Temp->Adjust_Temp No Success Problem Resolved Check_Temp->Success Yes Solvent_SN1->Success Solvent_SN2 For SN2-like (regioselective for less substituted C), use polar aprotic solvent (e.g., MeCN). Solvent_SN2->Success Purify->Success Adjust_Temp->Success

References

Technical Support Center: Monitoring N-Tosylaziridine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring N-Tosylaziridine reactions by Thin-Layer Chromatography (TLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully tracking the progress of their aziridination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my this compound reaction?

A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a chemical reaction.[1][2] By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the consumption of your starting materials (e.g., alkene) and the formation of your this compound product over time. This allows you to determine the optimal reaction time and confirm the reaction's completion.

Q2: What are the key components I should expect to see on my TLC plate?

A2: A typical TLC plate for monitoring an this compound synthesis will have lanes for:

  • Starting Material (SM): The alkene used in the reaction.

  • Co-spot: A mixture of the starting material and the reaction mixture, spotted in the same lane. This helps to confirm the identity of the starting material spot in the reaction mixture.

  • Reaction Mixture (RM): An aliquot taken from your reaction at a specific time point.

As the reaction progresses, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the this compound product, appears and intensifies.

Q3: How do I choose an appropriate mobile phase (solvent system) for my TLC?

A3: The ideal mobile phase will provide good separation between your starting alkene and the this compound product, with Retention Factor (Rf) values ideally between 0.2 and 0.8. A common starting point for many N-Tosylaziridines is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297). The polarity of the mobile phase should be adjusted based on the polarity of your specific substrates.

  • To increase the Rf of your compounds: Increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • To decrease the Rf of your compounds: Increase the proportion of the less polar solvent (e.g., hexanes).[3][4]

It is recommended to test a few different solvent ratios to find the optimal separation.

Q4: How can I visualize the spots on my TLC plate?

A4: Since N-Tosylaziridines and their alkene precursors are often colorless, a visualization technique is required.[5][6] Common methods include:

  • UV Light (254 nm): If your compounds contain a UV-active chromophore (like an aromatic ring), they will appear as dark spots on a fluorescent green TLC plate under UV light.[5][6] The tosyl group itself provides some UV activity.

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This stain is highly effective for visualizing alkenes, which will appear as yellow or brown spots on a purple background.[5][7][8][9] The this compound product is generally less reactive towards KMnO₄, which can provide excellent contrast between the starting material and the product.

  • Ninhydrin (B49086) Stain: While typically used for primary and secondary amines, ninhydrin is generally not effective for visualizing N-Tosylaziridines as they are N-substituted and do not possess the necessary N-H bond for the color-forming reaction.[10][11][12][13]

Troubleshooting Guide

This section addresses common issues encountered when monitoring this compound reactions by TLC.

Problem Possible Cause(s) Suggested Solution(s)
No spots are visible on the TLC plate. 1. The concentration of the sample is too low. 2. The compound is not UV-active and a stain was not used. 3. The compound is volatile and evaporated from the plate.1. Concentrate your sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.[1][3] 2. Use a chemical stain, such as potassium permanganate, for visualization.[6] 3. Minimize heating of the TLC plate before visualization if your compounds are volatile.
Spots are streaking or elongated. 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and interacting strongly with the silica (B1680970) gel. 3. The compound may be degrading on the silica gel.1. Dilute your sample before spotting.[2][3] 2. Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase, or a modifier like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. 3. Perform a 2D TLC to check for on-plate decomposition. If decomposition is observed, consider using a different stationary phase like alumina.[14][15]
The starting material and product spots have very similar Rf values (co-elution). The polarity of the mobile phase is not optimal for separation.1. Systematically vary the ratio of your polar and non-polar solvents. Small changes can significantly impact resolution. 2. Try a different solvent system with different selectivity (e.g., replace ethyl acetate with diethyl ether or dichloromethane).
A spot remains at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compound up the plate.Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent.[3] This is common for highly polar starting materials or byproducts like p-toluenesulfonamide (B41071).
All spots are near the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent.[3]
Unexpected spots appear in the reaction mixture lane. These could be byproducts of the reaction or impurities in your starting materials.If possible, run TLCs of all starting reagents to identify any impurity spots. The byproduct p-toluenesulfonamide (from Chloramine-T) is a common, polar byproduct that may appear at a low Rf.

Data Presentation: Representative Rf Values

The following table provides representative Rf values for a starting material (styrene), the corresponding this compound product, and a common byproduct in a typical solvent system. These values can serve as a general guide; actual Rf values may vary depending on the specific reaction conditions and TLC parameters.

Compound Structure Mobile Phase (Hexane:Ethyl Acetate) Approximate Rf Value Visualization
Styrene4:1~0.8UV, KMnO₄ (yellow spot)
N-Tosyl-2-phenylaziridine4:1~0.5UV
p-Toluenesulfonamide4:1~0.1UV

Experimental Protocols

Protocol 1: General Procedure for Monitoring an this compound Reaction by TLC
  • Prepare the TLC Plate:

    • Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.

    • Mark three evenly spaced ticks on the baseline for spotting your starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the TLC Plate:

    • Dissolve a small amount of your starting alkene in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Using a capillary tube, lightly touch the solution to the "SM" mark on the baseline.

    • Take a small aliquot (a few drops) from your reaction mixture and dilute it with a volatile solvent.

    • Spot this diluted reaction mixture on the "RM" mark.

    • For the "Co" spot, first spot the starting material, and then, using the same capillary, spot the reaction mixture directly on top of the SM spot.

  • Develop the TLC Plate:

    • Pour a small amount of your chosen mobile phase into a developing chamber (e.g., a beaker with a watch glass on top) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the level of the solvent.

    • Allow the solvent to travel up the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the TLC Plate:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Proceed to chemical staining if necessary (see Protocol 2).

  • Analyze the Results:

    • Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: Potassium Permanganate (KMnO₄) Staining

Preparation of the Staining Solution: [5][7][8][9]

  • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.

  • To this solution, add 1.25 mL of 10% aqueous sodium hydroxide (B78521) (NaOH).

  • Stir until all solids are dissolved. The solution should be a deep purple color. Store in a sealed container.

Staining Procedure:

  • After developing and drying your TLC plate, hold it with forceps and quickly dip it into the KMnO₄ staining solution.

  • Remove the plate and let any excess stain drip off.

  • Gently blot the back of the plate with a paper towel.

  • Spots corresponding to oxidizable functional groups (like alkenes) will appear as yellow or light brown spots against the purple background.[5] This color change may occur immediately or upon gentle heating with a heat gun.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_lanes Spot SM, Co, and RM prep_plate->spot_lanes elute_plate Elute Plate spot_lanes->elute_plate Place in chamber dev_chamber Prepare Developing Chamber dev_chamber->elute_plate dry_plate Dry Plate elute_plate->dry_plate Remove and mark solvent front uv_vis Visualize under UV Light dry_plate->uv_vis stain_plate Stain with KMnO₄ uv_vis->stain_plate analyze Analyze Spot Progression stain_plate->analyze

Caption: Workflow for monitoring this compound reactions by TLC.

Troubleshooting_TLC cluster_streaking Streaking/Elongated Spots cluster_rf Rf Value Issues start Problem with TLC Result is_streaking Are spots streaking? start->is_streaking rf_issue Is the Rf value problematic? start->rf_issue conc_check Is the sample too concentrated? is_streaking->conc_check Yes dilute Dilute sample conc_check->dilute Yes polarity_check Is the compound highly polar? conc_check->polarity_check No add_modifier Add modifier to mobile phase polarity_check->add_modifier Yes rf_high Is Rf too high (>0.8)? rf_issue->rf_high Yes decrease_polarity Decrease mobile phase polarity rf_high->decrease_polarity Yes rf_low Is Rf too low (<0.2)? rf_high->rf_low No increase_polarity Increase mobile phase polarity rf_low->increase_polarity Yes coelution Are spots co-eluting? rf_low->coelution No change_solvent Change solvent system coelution->change_solvent Yes

Caption: Troubleshooting flowchart for common TLC issues.

References

Technical Support Center: Stereoselective Control in N-Tosylaziridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Tosylaziridine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental strategies for controlling stereoselectivity.

Troubleshooting Guides

This section addresses common issues encountered during stereoselective reactions with N-Tosylaziridines.

Issue 1: Low Enantioselectivity in Ring-Opening Reactions

Q1: My Lewis acid-mediated ring-opening of a prochiral this compound is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?

A1: Low enantioselectivity in these reactions often points to issues with the chiral catalyst, reaction conditions, or the nature of the nucleophile.

  • Problem: Ineffective Chiral Ligand or Catalyst: The chiral ligand may not be creating a sufficiently differentiated energetic barrier between the two enantiomeric transition states.

  • Solution:

    • Screen Chiral Ligands: Experiment with a variety of chiral ligands. For instance, in nickel-catalyzed reductive couplings, chiral bisoxazoline ligands have been shown to induce high enantioselectivity.

    • Use a Different Metal Catalyst: The choice of metal is crucial. Rhodium(III) indenyl catalysts have been effective for the enantioselective aziridination of unactivated alkenes, suggesting their potential in asymmetric ring-opening as well.[1]

    • Catalyst Loading: Inadequate catalyst loading can lead to a significant background reaction that is not enantioselective. Try incrementally increasing the catalyst loading.

  • Problem: Racemization: The starting material or product may be racemizing under the reaction conditions. Lewis acids can sometimes promote racemization of chiral aziridines.[2]

  • Solution:

    • Control of Racemization: The use of quaternary ammonium (B1175870) salts has been shown to effectively control the partial racemization of the starting substrate and the product in SN2-type ring-opening reactions.[2]

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress racemization pathways.

  • Problem: Non-Optimal Solvent: The solvent can significantly influence the chiral environment.

  • Solution:

    • Solvent Screening: Conduct a solvent screen. Less polar solvents can sometimes enhance the steric interactions within the chiral catalyst complex, leading to higher enantioselectivity.

Issue 2: Poor Diastereoselectivity in Cycloaddition Reactions

Q2: I am performing a [3+2] cycloaddition of an this compound with an aldehyde, but the reaction is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity in cycloaddition reactions is often dependent on the catalyst, substrate, and reaction conditions.

  • Problem: Inadequate Catalyst Control: The catalyst may not be effectively controlling the facial selectivity of the approach of the reactants.

  • Solution:

    • Catalyst Choice: An efficient and mild Ni(ClO4)2-catalyzed [3+2] cycloaddition of N-tosylaziridines and aldehydes has been developed that proceeds with high diastereoselectivity.[3] Consider using a similar nickel(II) catalyst system.

    • Ligand Modification: If using a ligand-based catalyst system, modifying the steric and electronic properties of the ligand can influence the diastereoselectivity.

  • Problem: Substrate Control Issues: The inherent stereochemistry of the substrates may not be sufficient to direct the reaction towards a single diastereomer.

  • Solution:

    • Substituent Effects: The electronic and steric nature of the substituents on both the aziridine (B145994) and the aldehyde can play a significant role. Modifying these substituents can enhance the facial bias.

Issue 3: Lack of Regioselectivity in Ring-Opening Reactions

Q3: My nucleophilic ring-opening of a substituted this compound is producing a mixture of regioisomers. How can I favor the desired regioisomer?

A3: Regioselectivity in this compound ring-opening is a common challenge, often governed by the choice of catalyst and the nature of the nucleophile and substrate.

  • Problem: Competing SN2 and SN2' Pathways: The nucleophile may be attacking both the less substituted and more substituted carbons of the aziridine ring.

  • Solution:

    • Lewis Acid Catalysis: Lewis acids can be used to direct the regioselectivity of the ring-opening. For example, zinc(II) halides have been used for the highly regioselective ring-opening of substituted-N-tosylaziridines.[2][4] The reaction proceeds via an SN2-type pathway.[2]

    • Transition Metal Catalysis: Various transition metal catalysts, including those based on palladium, nickel, and silver, have been shown to provide excellent regioselectivity in ring-opening reactions.[5] For instance, Ag(I)-diene complexes can catalyze the C-arylation of N-tosylaziridines with high regioselectivity.[5]

    • Substrate Control: The electronic properties of the substituents on the aziridine ring can influence the regioselectivity. Electron-withdrawing groups can favor attack at the more distant carbon, while electron-donating groups can favor attack at the adjacent carbon.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the Lewis acid-mediated ring-opening of N-tosylaziridines?

A4: The generally accepted mechanism involves the coordination of the Lewis acid to the nitrogen atom of the aziridine. This coordination polarizes the C-N bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. The reaction typically proceeds via an SN2-type pathway, leading to an inversion of stereochemistry at the center of attack.[2][6]

Q5: How can I synthesize enantiomerically pure N-tosylaziridines to begin with?

A5: There are several methods to obtain enantiomerically pure N-tosylaziridines:

  • From Chiral Amino Alcohols: A common and reliable method is the cyclization of chiral 2-amino alcohols, which can be derived from natural or unnatural amino acids.[7] This can be achieved in a one-pot procedure by tosylation and in situ cyclization.[7]

  • Asymmetric Aziridination of Alkenes: The direct asymmetric transfer of a N-tosyl nitrene equivalent to an alkene is a powerful strategy.[8] This can be accomplished using chiral transition metal catalysts.[8][9][10][11] For example, zirconooxaziridine promoted aziridination of alkenes using chloramine (B81541) T is a high-yield, diastereoselective, and stereospecific method.[8][9][10][11]

Q6: Can the N-tosyl group be removed after the reaction?

A6: Yes, the N-tosyl group is a common protecting group for amines and can be removed under various conditions. A scalable synthesis of N-acylaziridines involves the deprotection of N-tosylaziridines followed by reprotection.[12][13] This deprotection step is a key consideration in the overall synthetic strategy.[12][13]

Quantitative Data Summary

Table 1: Regioselective Ring-Opening of 2-Phenyl-N-tosylaziridine with Zinc(II) Halides[2]

EntryZnX₂ProductTime (h)Yield (%)Ratio (2:3)
1ZnCl₂2a1.586>99:1
2ZnBr₂2b1.083>99:1
3ZnI₂2c0.592>99:1

Table 2: Regioselective Ring-Opening of N-Tosyl-2,3-dimethylaziridine with Zinc(II) Halides[2]

EntryZnX₂ProductTime (h)Yield (%) (trans:cis)Ratio (2:3)
1ZnCl₂2d-f4.065 (42:58)86:14
2ZnBr₂2d-f3.052 (45:55)82:18
3ZnI₂2d-f2.556 (81:19)>99:1

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides[2]

  • A suspension of anhydrous zinc dihalide (0.73 mmol) in CH₂Cl₂ (2.0 mL) is refluxed for 5 minutes.

  • A solution of this compound (0.365 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is added slowly with stirring under a nitrogen atmosphere.

  • The resulting mixture is refluxed until complete consumption of the substrate (monitored by TLC).

  • The reaction mixture is quenched with a saturated aqueous NH₄Cl solution (2.0 mL) and extracted with CH₂Cl₂.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under vacuum.

  • The crude product is purified by flash column chromatography.

Protocol 2: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols (Method A)[7]

  • Tosyl chloride (2.2 mmol) is added portionwise at room temperature to a stirred mixture of the (S)-amino alcohol (1.0 mmol) and K₂CO₃ (4.0 mmol) in acetonitrile (B52724) (2.0 mL).

  • After 6 hours, toluene (B28343) (5 mL) is added.

  • The solid is filtered off, and the solvents are evaporated to yield the crude product.

Visualizations

stereocontrol_strategies cluster_inputs Inputs cluster_control Control Strategies cluster_outputs Stereochemical Outcomes This compound This compound ChiralCatalyst Chiral Catalyst This compound->ChiralCatalyst Reacts with SubstrateControl Substrate Control This compound->SubstrateControl Nucleophile Nucleophile Nucleophile->ChiralCatalyst ReagentControl Reagent/Solvent Control Nucleophile->ReagentControl Enantioselectivity Enantioselectivity ChiralCatalyst->Enantioselectivity Influences Diastereoselectivity Diastereoselectivity SubstrateControl->Diastereoselectivity Dictates Regioselectivity Regioselectivity ReagentControl->Regioselectivity Governs

Caption: Key strategies for controlling stereoselectivity.

troubleshooting_workflow cluster_enantio Enantioselectivity Issues cluster_diastereo Diastereoselectivity Issues cluster_regio Regioselectivity Issues start Low Stereoselectivity Observed q1 What type of selectivity is low? (Enantio-, Diastereo-, Regio-) start->q1 enantio_check Check Chiral Catalyst & Ligand q1->enantio_check Enantio diastereo_catalyst Optimize Catalyst System q1->diastereo_catalyst Diastereo regio_lewis Employ Lewis Acid Catalysis q1->regio_lewis Regio enantio_racemization Investigate Racemization enantio_check->enantio_racemization enantio_solvent Screen Solvents enantio_racemization->enantio_solvent end Improved Stereoselectivity enantio_solvent->end diastereo_substrate Modify Substrate Substituents diastereo_catalyst->diastereo_substrate diastereo_substrate->end regio_transition Use Transition Metal Catalyst regio_lewis->regio_transition regio_transition->end

Caption: Troubleshooting workflow for low stereoselectivity.

References

Validation & Comparative

Spectroscopic Profiling of N-Tosylaziridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of N-Tosylaziridine, a key building block in organic synthesis, particularly for the introduction of nitrogen-containing functionalities. Its performance is objectively compared with two common alternatives, N-benzylaziridine and N-tert-butoxycarbonylaziridine (N-Boc-aziridine), supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives, facilitating a direct comparison of their structural features.

¹H NMR Data
CompoundAromatic Protons (ppm)Aziridine Protons (ppm)Other Protons (ppm)Solvent
This compound 7.82 (d, 2H), 7.34 (d, 2H)2.31 (s, 4H)2.45 (s, 3H, CH₃)CDCl₃
N-Benzylaziridine 7.20-7.40 (m, 5H)1.85 (s, 4H)3.55 (s, 2H, CH₂)CDCl₃
N-Boc-aziridine -2.18 (s, 4H)1.45 (s, 9H, C(CH₃)₃)CDCl₃
¹³C NMR Data
CompoundAromatic Carbons (ppm)Aziridine Carbons (ppm)Other Carbons (ppm)Solvent
This compound 144.7, 135.2, 129.8, 128.028.521.7 (CH₃)CDCl₃
N-Benzylaziridine 139.1, 128.4, 128.2, 127.126.563.8 (CH₂)CDCl₃
N-Boc-aziridine -27.2156.1 (C=O), 79.5 (C(CH₃)₃), 28.4 (C(CH₃)₃)CDCl₃
IR Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)Functional Group Assignments
This compound 1324, 1160S=O stretch (sulfonyl)
1596C=C stretch (aromatic)
2926, 2853C-H stretch (aliphatic)
N-Benzylaziridine 3060, 3030C-H stretch (aromatic)
2980, 2850C-H stretch (aliphatic)
1600, 1495, 1450C=C stretch (aromatic)
N-Boc-aziridine 1705C=O stretch (carbamate)
2978C-H stretch (aliphatic)
1165C-O stretch
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Ionization Method
This compound 197 [M]⁺155 [M-C₂H₄N]⁺, 91 [C₇H₇]⁺ESI
N-Benzylaziridine 133 [M]⁺91 [C₇H₇]⁺, 42 [C₂H₄N]⁺EI
N-Boc-aziridine 143 [M]⁺87 [M-C₄H₈]⁺, 57 [C₄H₉]⁺ESI

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Organic Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was acquired with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

  • Data Processing : The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample analysis. 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (ESI) : For Electrospray Ionization (ESI), the sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.[1]

  • Data Acquisition (EI) : For Electron Ionization (EI), a small amount of the sample was introduced via a direct insertion probe. The probe was heated to volatilize the sample into the ion source, where it was bombarded with 70 eV electrons. The mass spectrum was recorded over a similar m/z range.

  • Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental composition.[1]

References

A Comparative Guide to Analyzing N-Tosylaziridine Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of N-Tosylaziridine, a critical building block in the synthesis of many nitrogen-containing compounds in the pharmaceutical industry, is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of this compound, capable of separating the main component from process-related impurities and, in the case of chiral molecules, its enantiomer. This guide provides a comparative overview of HPLC methods for analyzing this compound purity, complete with experimental data and detailed protocols.

Understanding Potential Impurities in this compound Synthesis

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for synthesizing N-Tosylaziridines involves the reaction of a 2-amino alcohol with p-toluenesulfonyl chloride (tosyl chloride).[1] Potential impurities arising from this process include:

  • Unreacted Starting Materials:

    • 2-Amino alcohol

    • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Intermediates and Byproducts:

    • N-tosylated amino alcohol: Formed by the reaction of the amino group with tosyl chloride.

    • O-tosylated amino alcohol: Formed by the reaction of the hydroxyl group with tosyl chloride.

    • Bis-tosylated amino alcohol: Formed when both the amino and hydroxyl groups react with tosyl chloride. This is often an unstable intermediate.

    • Polymeric materials: Aziridines, particularly when unactivated, can be prone to polymerization.

The following diagram illustrates the general synthesis pathway and the origin of these potential impurities.

G cluster_reactants Starting Materials cluster_synthesis Synthesis & Cyclization cluster_products Products & Impurities cluster_impurities Potential Impurities AminoAlcohol 2-Amino Alcohol Reaction Reaction (Base) AminoAlcohol->Reaction TosylChloride Tosyl Chloride TosylChloride->Reaction NTosylaziridine This compound (Product) Reaction->NTosylaziridine UnreactedSM Unreacted Starting Materials Reaction->UnreactedSM NTosylAA N-Tosylated Amino Alcohol Reaction->NTosylAA OTosylAA O-Tosylated Amino Alcohol Reaction->OTosylAA BisTosylAA Bis-Tosylated Amino Alcohol Reaction->BisTosylAA

Figure 1. Synthetic pathway of this compound and potential impurities.

Comparison of HPLC Methods for Purity Analysis

The choice of HPLC method for analyzing this compound purity depends on the specific requirements of the analysis, namely whether the focus is on achiral chemical purity or chiral (enantiomeric) purity. Below is a comparison of representative reversed-phase and chiral HPLC methods.

ParameterReversed-Phase HPLC (Achiral Purity)Chiral HPLC (Enantiomeric Purity)Alternative Method: GC-MS
Objective Quantify this compound and separate it from process-related impurities.Separate and quantify the enantiomers of chiral this compound.Identify and quantify volatile impurities and the main component.
Typical Column C18 (e.g., LiChrosorb® RP-18), 250 x 4.0 mm, 5 µmChiral Stationary Phase (CSP) (e.g., Chiralpak® ID or IF), 250 x 4.6 mm, 5 µmCapillary column (e.g., DB-VRX), 60 m x 0.25 mm, 1.4 µm
Mobile Phase Acetonitrile/Phosphate Buffer (pH 2)n-Hexane/IsopropanolHelium carrier gas
Detection UV at ~230-240 nmUV at ~254 nmMass Spectrometry (MS)
Key Performance Good separation of polar and non-polar impurities.Baseline separation of enantiomers.High sensitivity for volatile compounds.
LOD/LOQ Method-dependent, typically in the µg/mL range.Method-dependent, can be in the ng/mL range for the minor enantiomer.Can reach ng/g (ppm) levels for volatile impurities.[2]

Experimental Protocols

Method 1: Reversed-Phase HPLC for Achiral Purity Analysis

This method is adapted from a validated procedure for a similar heterocyclic compound and is suitable for separating this compound from its potential process-related impurities.[3]

  • Chromatographic Conditions:

    • Column: LiChrosorb® RP-18 (250 x 4.0 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 0.01 M Phosphate Buffer (pH 2.0) (50:50, v/v)

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 239 nm

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters (Typical Expected Performance):

    • Linearity: Correlation coefficient (r²) > 0.999 over a concentration range of 5-150% of the nominal concentration.

    • Accuracy: Recovery between 98-102%.

    • Precision (RSD): < 2% for repeatability and intermediate precision.

    • LOD/LOQ: To be determined experimentally, but expected to be in the low µg/mL range.

Method 2: Chiral HPLC for Enantiomeric Purity Analysis

This method is based on a study that successfully separated enantiomers of various aziridine (B145994) derivatives.[4]

  • Chromatographic Conditions:

    • Column: Chiralpak® ID or Chiralpak® IF (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane : Isopropanol (IPA) (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • A resolution factor (Rs) of > 1.5 between the two enantiomer peaks should be achieved.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis of this compound and the logical relationships between key chromatographic parameters.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity/ Impurity Levels Integrate->Quantify Report Generate Report Quantify->Report

Figure 2. General experimental workflow for HPLC analysis of this compound.

G cluster_factors Influencing Factors cluster_outcomes Chromatographic Outcomes cluster_goal Analytical Goal Column Column Chemistry (C18, Chiral Phase) Resolution Resolution (Rs) Column->Resolution PeakShape Peak Shape (Tailing Factor) Column->PeakShape MobilePhase Mobile Phase (Composition, pH) MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime MobilePhase->PeakShape FlowRate Flow Rate FlowRate->RetentionTime Temperature Column Temperature Temperature->RetentionTime Purity Accurate Purity Assessment Resolution->Purity PeakShape->Purity Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Purity

Figure 3. Logical relationships in HPLC method development for this compound purity.

Conclusion

The selection of an appropriate HPLC method is crucial for the reliable purity assessment of this compound. For routine quality control and the determination of chemical purity, a reversed-phase HPLC method using a C18 column provides a robust and reliable approach to separate the active pharmaceutical ingredient from its process-related impurities. When dealing with chiral N-Tosylaziridines, a dedicated chiral HPLC method, often employing a polysaccharide-based chiral stationary phase, is essential for the accurate determination of enantiomeric purity. For the analysis of volatile impurities, GC-MS can serve as a valuable orthogonal technique. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate analytical procedures for ensuring the quality of this compound.

References

A Comparative Guide to N-Tosylaziridine and Other Activated Aziridines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to successful synthesis. This guide provides an objective comparison of N-Tosylaziridine with other key activated aziridines, including N-nosyl, N-mesyl, and N-triflyl derivatives. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate informed decisions in the design and execution of synthetic routes involving these versatile intermediates.

Introduction to Activated Aziridines

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them valuable synthetic intermediates, readily undergoing ring-opening reactions with a variety of nucleophiles to produce vicinal-difunctionalized amines.[1][2] The reactivity of the aziridine (B145994) ring is highly dependent on the nature of the substituent on the nitrogen atom. Electron-withdrawing groups (EWGs) "activate" the aziridine by increasing the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[1] In contrast, aziridines with electron-donating groups are significantly less reactive and often require harsh conditions or Lewis acid catalysis for ring-opening.[3]

This guide focuses on a comparative analysis of commonly used N-sulfonyl activated aziridines, with this compound (N-Ts-aziridine) as a benchmark. The activating groups discussed are:

  • Tosyl (Ts): p-Toluenesulfonyl

  • Nosyl (Ns): 2-Nitrobenzenesulfonyl or 4-Nitrobenzenesulfonyl

  • Mesyl (Ms): Methanesulfonyl

  • Triflyl (Tf): Trifluoromethanesulfonyl

The electron-withdrawing capacity of these groups generally follows the order: Triflyl > Nosyl > Mesyl > Tosyl . This order directly correlates with the reactivity of the corresponding N-activated aziridines in nucleophilic ring-opening reactions.

Comparative Performance Data

The selection of an activating group is a critical parameter that influences reaction rates, yields, and compatibility with various nucleophiles and reaction conditions. The following tables summarize quantitative data from comparative studies on the ring-opening reactions of different N-activated aziridines.

Table 1: Comparison of Yields in the Ring-Opening Reaction with Amines
Activating GroupAziridine SubstrateNucleophileReaction ConditionsYield (%)Reference
Tosyl (Ts) N-Tosyl-2-phenylaziridineAnilineNeat, 80 °C, 2h92[4]
Nosyl (Ns) N-Nosyl-2-phenylaziridineAnilineNot ReportedHigher than Tosyl[5]
Mesyl (Ms) N-Mesyl-2-phenylaziridineAnilineNot ReportedData Not Available
Triflyl (Tf) N-Triflyl-2-phenylaziridineAnilineNot ReportedData Not Available

Note: Direct quantitative comparative studies under identical conditions are scarce in the literature. The higher reactivity of N-nosylaziridines compared to N-tosylaziridines is a generally accepted trend.

Table 2: Comparison of Reactivity in Ring-Opening with Thiolates
Activating GroupAziridine SubstrateNucleophileReaction ConditionsObservationsReference
Tosyl (Ts) N-Tosyl-2-methylaziridineThiophenol, K₂CO₃DMF, rt, 4h95% Yield
Nosyl (Ns) N-Nosyl-2-methylaziridineThiophenol, K₂CO₃DMF, rtFaster reaction rate than Tosyl[5]
Mesyl (Ms) N-Mesyl-2-methylaziridineThiophenol, K₂CO₃DMF, rtData Not Available
Triflyl (Tf) N-Triflyl-2-methylaziridineThiophenol, K₂CO₃DMF, rtExpected to be highly reactive[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these reagents. Below are representative procedures for the synthesis and ring-opening of various activated aziridines.

Protocol 1: Synthesis of this compound from an Alkene

This protocol describes a general method for the aziridination of an alkene using chloramine-T as the nitrogen source.[7]

Materials:

  • Alkene (1.0 mmol)

  • Chloramine-T trihydrate (1.5 mmol)

  • Dirhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (1 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Sodium hydroxide (B78521) solution, aqueous (10%)

Procedure:

  • To a solution of the alkene in anhydrous DCM, add chloramine-T trihydrate and Rh₂(OAc)₄.

  • Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 10% aqueous NaOH solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Ring-Opening of this compound with Sodium Azide (B81097)

This procedure details the regioselective ring-opening of an this compound with sodium azide.[8][9]

Materials:

Procedure:

  • Dissolve the this compound in the methanol/water solvent mixture.

  • Add sodium azide and ammonium chloride to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography.

Protocol 3: Nucleophilic Ring-Opening of N-Nosylaziridine with an Amine

This protocol describes the ring-opening of a more reactive N-nosylaziridine.[5]

Materials:

  • N-Nosylaziridine (1.0 mmol)

  • Amine (e.g., benzylamine) (1.2 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • Dissolve the N-nosylaziridine in acetonitrile.

  • Add the amine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically faster than with N-tosylaziridines.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Stability and Handling Considerations

Activated aziridines are reactive compounds and should be handled with care.

  • N-Tosylaziridines: Generally stable crystalline solids that can be stored for extended periods at low temperatures.[4]

  • N-Nosylaziridines: The presence of the nitro group makes them more reactive and potentially more sensitive to shock and heat.

  • N-Mesylaziridines: Similar in stability to N-tosylaziridines.

  • N-Triflyl aziridines: Due to the highly activating nature of the triflyl group, these are the most reactive and potentially least stable. Synthesis is often performed in situ.[6]

General Safety Precautions:

  • Always work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Avoid inhalation of dust and vapors.[11]

  • Avoid contact with skin and eyes.[11]

  • Store in a cool, dry place away from heat and incompatible materials.[12]

Diagrams and Workflows

Visual representations of reaction pathways and experimental workflows can significantly aid in understanding and planning synthetic strategies.

experimental_workflow cluster_synthesis Synthesis of Activated Aziridine cluster_ring_opening Nucleophilic Ring-Opening start Alkene/ Amino Alcohol reagents Activating Agent (e.g., TsCl, NsCl) start->reagents reaction Aziridination Reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product1 Purified Activated Aziridine purification->product1 nucleophile Nucleophile (e.g., Amine, Thiol, Azide) product1->nucleophile React with reaction2 Ring-Opening Reaction nucleophile->reaction2 workup2 Reaction Quench & Workup reaction2->workup2 purification2 Purification workup2->purification2 final_product Vicinal-Difunctionalized Product purification2->final_product

Caption: A generalized workflow for the synthesis and subsequent ring-opening of activated aziridines.

reactivity_factors cluster_activating_group N-Activating Group (EWG) cluster_nucleophile Nucleophile cluster_conditions Reaction Conditions reactivity Aziridine Ring-Opening Reactivity ewg_strength Electron-Withdrawing Strength ewg_strength->reactivity triflyl Triflyl (Tf) ewg_strength->triflyl Highest nosyl Nosyl (Ns) mesyl Mesyl (Ms) tosyl Tosyl (Ts) tosyl->ewg_strength Lowest nucleophilicity Strength & Sterics nucleophilicity->reactivity hard_soft Hard/Soft Nature hard_soft->reactivity solvent Solvent Polarity solvent->reactivity temperature Temperature temperature->reactivity catalyst Lewis/Brønsted Acid Catalyst (Optional) catalyst->reactivity

Caption: Key factors influencing the reactivity of activated aziridines in ring-opening reactions.[2][13][14]

Conclusion

The choice of an N-activating group for aziridines is a critical decision in synthetic planning. N-Tosylaziridines represent a versatile and widely used class of activated aziridines, offering a good balance of reactivity and stability. For transformations requiring higher reactivity, N-nosylaziridines present a viable alternative, albeit with potentially reduced stability. For extremely facile ring-opening, N-triflyl aziridines are the most potent, though their synthesis and handling require greater care. This guide provides the foundational data and protocols to assist researchers in navigating these choices and successfully implementing activated aziridines in their synthetic endeavors. Further research into direct, quantitative comparisons of these activating groups under standardized conditions would be of significant value to the scientific community.

References

N-Tosylaziridine: A Superior Nitrogen Source for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules, the efficient and stereoselective introduction of nitrogen-containing functional groups is of paramount importance. While numerous methods exist for the synthesis of amines, the use of N-Tosylaziridine as a nitrogen source presents a compelling case for its superiority over traditional methods such as the Gabriel synthesis and reductive amination. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate strategy for their synthetic endeavors.

At a Glance: this compound vs. Traditional Methods

FeatureThis compoundGabriel SynthesisReductive Amination
Stereocontrol Excellent, often with complete retention or inversion of stereochemistry.Not inherently stereoselective; requires chiral starting materials.Variable; depends on the substrate and reducing agent.
Reaction Conditions Mild to moderate, often catalyzed by Lewis acids.[1][2]Often requires harsh conditions (strong base, high temperatures, acidic/basic hydrolysis).[3]Generally mild, one-pot procedure.[4]
Substrate Scope Broad; tolerant of various functional groups.Limited to primary alkyl halides; secondary halides are problematic.[3]Broad for aldehydes and ketones.
Byproducts Tosyl group needs to be removed in a separate step.Phthalhydrazide (B32825) byproduct can be difficult to remove.[3]Minimal byproducts.
Atom Economy Moderate.Poor.Good.
Yield Generally high.[5]Can be high, but purification challenges can lower isolated yields.Generally high.[6]

Delving Deeper: A Comparative Analysis

Stereoselectivity: The this compound Advantage

The primary advantage of employing N-Tosylaziridines lies in the high degree of stereocontrol achievable in the synthesis of chiral amines. The ring-opening of a chiral this compound with a nucleophile proceeds via an SN2 mechanism, leading to a predictable inversion of stereochemistry at the attacked carbon center.[1] This allows for the synthesis of enantiomerically pure amines from readily available chiral precursors.

In contrast, the Gabriel synthesis is not inherently stereoselective.[7] The stereocenter, if present in the alkyl halide, is not involved in the bond-forming step with the phthalimide (B116566) nitrogen. Therefore, the synthesis of chiral amines via this method relies entirely on the availability of enantiopure starting materials.

Reductive amination offers a pathway to chiral amines from prochiral ketones.[8] However, the enantioselectivity of this method is highly dependent on the choice of a chiral reducing agent or a chiral auxiliary, and achieving high enantiomeric excess can be challenging and substrate-dependent.[8][9]

Reaction Conditions and Functional Group Tolerance

N-Tosylaziridines undergo ring-opening under relatively mild conditions, often facilitated by Lewis acids.[1][2] This mildness allows for the presence of a wide range of functional groups in the nucleophile and the aziridine (B145994) itself, making it a versatile tool in complex molecule synthesis.

The Gabriel synthesis, on the other hand, typically involves harsh reaction conditions. The initial N-alkylation often requires a strong base and elevated temperatures, and the subsequent cleavage of the phthalimide group necessitates either strong acid or hydrazine (B178648), which can be incompatible with sensitive functional groups.[3][10]

Reductive amination is known for its mild, one-pot procedure.[4] However, the reducing agents used, such as sodium cyanoborohydride, can be toxic and may require careful handling.[4]

Experimental Protocols: A Side-by-Side Comparison

To illustrate the practical differences between these methods, the following are representative experimental protocols for the synthesis of a chiral amine.

Method 1: Synthesis of a Chiral Amine via this compound Ring-Opening

This protocol describes the synthesis of a chiral β-amino ester through the ring-opening of an this compound-2-carboxylate.[11]

Materials:

  • trans-N-Tosyl-3-phenylaziridine-2-carboxylate (1.0 mmol)

  • Samarium(II) iodide (SmI₂) solution (0.1 M in THF, 2.2 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of trans-N-Tosyl-3-phenylaziridine-2-carboxylate in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • The SmI₂ solution is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the corresponding β-amino ester.

Typical Yield: >95%[11] Stereoselectivity: >99:1 dr[11]

Method 2: Synthesis of a Primary Amine via Gabriel Synthesis

This protocol outlines the synthesis of benzylamine (B48309) from benzyl (B1604629) bromide using potassium phthalimide.[3][7]

Materials:

  • Potassium phthalimide (1.1 mmol)

  • Benzyl bromide (1.0 mmol)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (B1144303) (10 mmol)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (10% aqueous solution)

Procedure:

  • A mixture of potassium phthalimide and benzyl bromide in DMF is heated at 100 °C for 2 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The precipitate of N-benzylphthalimide is collected by filtration, washed with water, and dried.

  • The N-benzylphthalimide is suspended in ethanol, and hydrazine hydrate is added.

  • The mixture is refluxed for 2 hours, during which a white precipitate of phthalhydrazide forms.

  • The mixture is cooled, and concentrated hydrochloric acid is added.

  • The precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether.

  • The aqueous layer is basified with 10% sodium hydroxide solution and extracted with diethyl ether.

  • The combined organic layers are dried and concentrated to give benzylamine.

Typical Yield: 70-90%

Method 3: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes the synthesis of N-benzylaniline from benzaldehyde (B42025) and aniline (B41778).[6]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 mmol)

  • Methanol

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • To a solution of benzaldehyde and aniline in methanol, a few drops of acetic acid are added.

  • The mixture is stirred at room temperature for 30 minutes to form the imine.

  • Sodium cyanoborohydride is added in one portion.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Typical Yield: 85-95%[6]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways for each of the discussed amine synthesis methods.

N_Tosylaziridine_Ring_Opening cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_product Product This compound This compound TS [Nu---C---N(Ts)]‡ This compound->TS Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->TS Ring-Opened Product Ring-Opened Product TS->Ring-Opened Product Inversion of Stereochemistry

This compound Ring-Opening Mechanism

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Phthalimide Anion Phthalimide Anion N-Alkylphthalimide N-Alkylphthalimide Phthalimide Anion->N-Alkylphthalimide SN2 Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylphthalimide Primary Amine (R-NH2) Primary Amine (R-NH2) N-Alkylphthalimide->Primary Amine (R-NH2) Cleavage Phthalhydrazide Phthalhydrazide N-Alkylphthalimide->Phthalhydrazide Hydrazine (H2NNH2) Hydrazine (H2NNH2) Hydrazine (H2NNH2)->Primary Amine (R-NH2)

Gabriel Synthesis Workflow

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde/Ketone Aldehyde/Ketone Imine/Enamine Imine/Enamine Aldehyde/Ketone->Imine/Enamine Condensation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine/Enamine Final Amine Final Amine Imine/Enamine->Final Amine Reduction Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)->Final Amine

Reductive Amination Pathway

Conclusion

While the Gabriel synthesis and reductive amination remain valuable tools in the synthetic chemist's arsenal, the use of this compound as a nitrogen source offers distinct advantages, particularly in the context of stereoselective synthesis of complex, highly functionalized amines. Its ability to deliver high yields and excellent stereocontrol under relatively mild conditions makes it a superior choice for demanding synthetic targets. Researchers and drug development professionals should consider the unique benefits of this compound when designing synthetic routes that require the precise installation of a nitrogen-containing stereocenter.

References

A Comparative Guide to Catalytic Systems for N-Tosylaziridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-tosylaziridines, crucial building blocks in organic synthesis and medicinal chemistry, is facilitated by a variety of catalytic systems. This guide provides an objective comparison of three prominent metal-based catalytic systems—Copper, Zirconium, and Manganese-catalyzed—for the aziridination of olefins. The comparison is supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable system for specific research and development needs.

At a Glance: Performance Comparison of Catalytic Systems

The following table summarizes the key performance metrics of copper, zirconium, and manganese-based catalytic systems for the synthesis of N-tosylaziridines from various olefin substrates.

Catalyst SystemTypical CatalystNitrene SourceSubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Copper [(TTM)Cu(NCMe)]PF₆PhI=NTsStyrene1Dichloromethane (B109758)12100[1]
(TTM)CuClPhI=NTsStyrene1Dichloromethane1271[1]
[(TTM)Cu(NCMe)]PF₆PhI=NTs1-Hexene1Dichloromethane1280[1]
[(TTM)Cu(NCMe)]PF₆PhI=NTs(E)-2-Hexene1Dichloromethane1295[1]
Zirconium ZrO₂/Dipicolinic AcidChloramine-Tα-Methylstyrene1.5Acetonitrile (B52724)1295[2][3]
ZrO₂/Dipicolinic AcidChloramine-Ttrans-4-Octene1.5Acetonitrile1295[2][3]
ZrO₂/Dipicolinic AcidChloramine-T1-Octene1.5Acetonitrile1285[2][3]
ZrO₂/Dipicolinic AcidChloramine-TCyclooctene1.5Acetonitrile1299[2][3]
Manganese Mn-TMPyP4Chloramine-TStyrene5Acetonitrile2411[4]
Mn-TMPyP4Chloramine-TStyrene5Water (pH 7)2481[4]
Mn-TMPyP4Chloramine-T4-Methylstyrene5Water (pH 7)2493[4]
Mn-TMPyP4Chloramine-T4-Chlorostyrene5Water (pH 7)2456[4]

Visualizing the Workflow and Catalytic Cycles

A general experimental workflow for the synthesis of N-tosylaziridines is depicted below, followed by simplified representations of the proposed catalytic cycles for each system.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Catalyst Catalyst Mix Mix Catalyst, Solvent, and Olefin Catalyst->Mix Solvent Solvent Solvent->Mix Olefin Olefin Substrate Olefin->Mix Add_Nitrene Add Nitrene Source (e.g., PhI=NTs or Chloramine-T) Mix->Add_Nitrene Stir Stir at Specified Temperature and Time Add_Nitrene->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Product N-Tosylaziridine Purify->Product

Figure 1. General experimental workflow for this compound synthesis.

G cluster_Cu Copper-Catalyzed Cycle cluster_Zr Zirconium-Catalyzed Cycle cluster_Mn Manganese-Catalyzed Cycle Cu_I [L]Cu(I) Cu_Nitrene [L]Cu=NTs Cu_I->Cu_Nitrene + PhI=NTs - PhI Cu_Adduct Alkene Adduct Cu_Nitrene->Cu_Adduct + Olefin Cu_Adduct->Cu_I - Aziridine Zr_Oxide [L]Zr=O Zirconooxaziridine [L]Zr(O)(NTs) Zr_Oxide->Zirconooxaziridine + Chloramine-T Zr_Complex Alkene Complex Zirconooxaziridine->Zr_Complex + Olefin Zr_Complex->Zr_Oxide - Aziridine Mn_III [Por]Mn(III) Mn_V_Imido [Por]Mn(V)=NTs Mn_III->Mn_V_Imido + Chloramine-T Mn_Adduct Alkene Adduct Mn_V_Imido->Mn_Adduct + Olefin Mn_Adduct->Mn_III - Aziridine

Figure 2. Simplified proposed catalytic cycles for N-tosylaziridination.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed catalytic systems.

Copper-Catalyzed Aziridination of Olefins[1]

Catalyst: [(TTM)Cu(NCMe)]PF₆ (TTM = 4,4′,4″-(methanetriyl)tris(1-benzyl-1H-1,2,3-triazole)) Nitrene Source: [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)

Procedure:

  • The copper complex (0.01 mmol, 1 mol%) is dissolved in deoxygenated dichloromethane (6 mL).

  • The olefin substrate (1 mmol) is added to the solution.

  • PhI=NTs (74.4 mg, 0.2 mmol) is then added in one portion.

  • The reaction mixture is stirred for 12 hours at room temperature.

  • Following the reaction, the volatile components are removed under reduced pressure.

  • The crude product is analyzed by ¹H NMR spectroscopy and purified by column chromatography.

Zirconium-Catalyzed Aziridination of Alkenes[2][3]

Catalyst: Zirconium(IV) oxide (ZrO₂) with dipicolinic acid (Dipic) Nitrene Source: Chloramine-T trihydrate

Procedure:

  • To a vial is added the alkene (1.0 mmol), acetonitrile (0.5 M), ZrO₂ (1.5 mol%), dipicolinic acid (2.25 mol%), and tetrabutylammonium (B224687) bromide (TBAB, 7.5 mol%).

  • Chloramine-T trihydrate (1.5 mmol) is added, and the vial is sealed.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel.

Manganese-Catalyzed Aziridination of Olefins[4]

Catalyst: Manganese(III) meso-tetra(N-methyl-4-pyridyl)porphine ([MnTMPyP4]I₅) Nitrene Source: Chloramine-T

Procedure:

  • In a typical experiment, the manganese catalyst (5 mol%) is added to a solution of the olefin substrate (e.g., styrene, 1 part) and chloramine-T (2 parts) in the desired solvent (2 mL). For aqueous reactions, buffered solutions (e.g., 75 mM phosphate (B84403) buffer at pH 7) are used.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction products are extracted with an organic solvent (e.g., dichloromethane).

  • The organic extracts are dried, concentrated, and the yield of the this compound is determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Concluding Remarks

The choice of a catalytic system for this compound synthesis depends on several factors, including the nature of the olefin substrate, desired reaction conditions (e.g., solvent, temperature), and the importance of factors like catalyst cost and environmental impact.

  • Copper-based systems are highly efficient, particularly with PhI=NTs as the nitrene source, often providing high to quantitative yields with a variety of olefins. The choice of ligand and counter-ion can significantly influence the catalytic activity.[1]

  • Zirconium-based catalysis offers a robust method using the less expensive and more stable nitrene source, chloramine-T. This system demonstrates high yields and stereospecificity for a broad range of both activated and unactivated alkenes.[2][3]

  • Manganese-porphyrin catalysts present a unique advantage in their ability to function in aqueous media, which is a significant step towards greener chemical processes. While yields in organic solvents may be low, the activity in buffered aqueous solutions is excellent, especially for substituted styrenes.[4]

Researchers and drug development professionals should consider these factors when selecting a catalytic system for their specific synthetic needs. The provided protocols offer a starting point for the practical implementation of these methods.

References

Navigating the Nucleophilic Ring-Opening of N-Tosylaziridines: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of N-Tosylaziridine ring-opening reactions is paramount for the strategic synthesis of complex nitrogen-containing molecules. This guide provides a comparative analysis of the mechanistic pathways governing this versatile transformation, supported by experimental data and detailed protocols. We delve into the factors influencing regioselectivity and stereochemistry, offering a comprehensive resource for designing efficient and selective synthetic routes.

The activation of the aziridine (B145994) ring by the electron-withdrawing N-tosyl group renders it susceptible to nucleophilic attack, a feature widely exploited in organic synthesis. The precise mechanism of this ring-opening, however, is highly dependent on the nature of the nucleophile, the substitution pattern of the aziridine, and the presence of catalysts. Generally, the reaction proceeds via an S N 2-type mechanism, although borderline S N 2 pathways have also been proposed.

Mechanistic Pathways: A Visual Guide

The ring-opening of N-Tosylaziridines can be broadly categorized into two main pathways: a direct nucleophilic attack (uncatalyzed or base-catalyzed) and a Lewis acid-catalyzed process. The Lewis acid coordinates to the nitrogen atom, further activating the aziridine ring and facilitating nucleophilic attack.

cluster_0 Uncatalyzed/Base-Catalyzed Pathway cluster_1 Lewis Acid-Catalyzed Pathway N-Tosylaziridine_U This compound Transition_State_U SN2 Transition State N-Tosylaziridine_U->Transition_State_U Nucleophile_U Nucleophile (Nu-) Nucleophile_U->Transition_State_U Product_U Ring-Opened Product Transition_State_U->Product_U Inversion of Stereochemistry N-Tosylaziridine_L This compound Activated_Complex Activated LA-Aziridine Complex N-Tosylaziridine_L->Activated_Complex Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Transition_State_L SN2-like Transition State Activated_Complex->Transition_State_L Nucleophile_L Nucleophile (Nu-) Nucleophile_L->Transition_State_L Product_L Ring-Opened Product Transition_State_L->Product_L Enhanced Reactivity

Figure 1. Comparative overview of uncatalyzed/base-catalyzed and Lewis acid-catalyzed this compound ring-opening pathways.

Regioselectivity: A Tale of Two Carbons

The regioselectivity of the ring-opening is a critical aspect, determining which of the two aziridine carbons is attacked by the nucleophile. This is primarily governed by steric and electronic factors. In general, nucleophilic attack occurs at the less substituted carbon. However, in the case of aryl-substituted aziridines, attack at the benzylic position is often favored due to electronic stabilization of the developing negative charge in the transition state.

Comparative Data on Regioselective Ring-Opening

The choice of catalyst and nucleophile significantly impacts the regioselectivity of the reaction. Below is a summary of representative data from the literature.

Aziridine SubstrateNucleophileCatalyst (mol%)SolventTemp (°C)Major RegioisomerRatio (Major:Minor)Yield (%)Reference
2-Phenyl-N-tosylaziridineZnCl₂200CH₂Cl₂RefluxAttack at benzylic carbon>99:192[1][2]
2-Phenyl-N-tosylaziridineZnBr₂200CH₂Cl₂RefluxAttack at benzylic carbon>99:195[1][2]
2-Phenyl-N-tosylaziridineZnI₂200CH₂Cl₂RefluxAttack at benzylic carbon>99:194[1][2]
2-Cyclohexyl-N-tosylaziridineZnI₂200CH₂Cl₂RefluxAttack at less substituted C>99:193 (trans)[1]
2-Phenyl-N-tosylaziridineAcetic Anhydride (B1165640)TBD (5)DMF50Attack at benzylic carbon-78[3]
2-Ethyl-N-tosylaziridineAcetic AnhydrideTBD (5)DMF80Attack at less substituted C-85[3]
2-Phenyl-N-tosylaziridineThiophenol[Ag(COD)₂]PF₆ (2)DCERTAttack at benzylic carbon--[4][5][6]
2-Phenyl-N-tosylaziridinePhenol[Ag(COD)₂]PF₆ (2)DCERTAttack at benzylic carbon--[4][5][6]
2-Phenyl-N-tosylaziridineAniline[Ag(COD)₂]PF₆ (2)DCERTAttack at benzylic carbon--[4][5][6]

TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene; DMF: Dimethylformamide; DCE: Dichloroethane; RT: Room Temperature.

Experimental Protocols: A Practical Guide

To facilitate the application of these methodologies, detailed experimental protocols for key ring-opening reactions are provided below.

General Procedure for Zinc(II) Halide-Mediated Ring-Opening[1]

A suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is refluxed for 5 minutes. A solution of the this compound (0.365 mmol) in anhydrous CH₂Cl₂ (2.0 mL) is then added slowly with stirring under a nitrogen atmosphere. The resulting mixture is refluxed until complete consumption of the starting material, as monitored by Thin Layer Chromatography (TLC).

TBD-Catalyzed Ring-Opening with Acid Anhydrides[3]

To a solution of this compound (1.0 mmol) and acid anhydride (1.2 mmol) in DMF (2 mL) is added 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%). The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and the product is extracted.

Silver(I)-Catalyzed Ring-Opening with Nucleophiles[5]

A mixture of the this compound (0.5 mmol), the nucleophile (0.5 mmol), and [Ag(COD)₂]PF₆ (2 mol %) in dry dichloroethane (3 mL) is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with dichloromethane.

Workflow for a Typical Regioselectivity Study

The systematic investigation of regioselectivity in this compound ring-opening reactions follows a well-defined workflow.

cluster_workflow Experimental Workflow for Regioselectivity Analysis Start Synthesize this compound Substrates Reaction_Setup Set up parallel reactions with varying: - Nucleophiles - Catalysts - Solvents - Temperatures Start->Reaction_Setup Monitoring Monitor reaction progress by TLC/GC-MS Reaction_Setup->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Purification Purify product mixture by column chromatography Workup->Purification Analysis Characterize regioisomers by NMR and determine ratio Purification->Analysis End Tabulate and compare regioselectivity data Analysis->End

Figure 2. A generalized workflow for conducting a systematic study on the regioselectivity of this compound ring-opening reactions.

Stereochemistry: The Inversion Principle

Consistent with an S N 2 mechanism, the nucleophilic ring-opening of chiral N-Tosylaziridines generally proceeds with a clean inversion of stereochemistry at the center of attack. However, partial racemization can occur, particularly under harsh reaction conditions or with certain Lewis acids that may promote equilibrium between the aziridine and an open-chain carbocationic intermediate. The use of quaternary ammonium (B1175870) salts has been shown to effectively control this racemization in some cases.[1]

Conclusion

The ring-opening of N-Tosylaziridines is a powerful tool in synthetic organic chemistry, offering access to a diverse array of functionalized amines. A thorough understanding of the underlying mechanistic principles is crucial for predicting and controlling the regioselectivity and stereoselectivity of these reactions. By carefully selecting the nucleophile, catalyst, and reaction conditions, chemists can tailor the outcome to meet the specific demands of their synthetic targets. This guide provides a foundational framework for researchers to navigate the complexities of this compound chemistry and harness its full potential in the development of novel molecules.

References

Kinetic Analysis of N-Tosylaziridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of N-tosylaziridines is a cornerstone transformation in organic synthesis, providing a versatile route to highly functionalized amines. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies. This guide offers a comparative analysis of the kinetics of N-Tosylaziridine reactions with various nucleophiles, supported by experimental data and detailed protocols.

Comparative Kinetic Data

The reactivity of N-tosylaziridines in ring-opening reactions is highly dependent on the nature of the nucleophile and the substitution pattern of the aziridine (B145994) ring. The following tables summarize key kinetic parameters from both experimental and computational studies, offering a quantitative comparison of these reactions.

Experimentally Determined Initial Rates of Ag(I)-Catalyzed Ring-Opening

Initial rate studies of the silver(I)-catalyzed ring-opening of N-tosylaziridines highlight the influence of the nucleophile on the reaction rate. The data below, extrapolated from the work of Ghorai and colleagues, provides a comparative overview of the reactivity of sulfur, oxygen, and nitrogen nucleophiles.[1][2][3]

NucleophileSubstrateCatalystInitial Rate (relative)
Thiophenol (S-nucleophile)2-phenyl-N-tosylaziridine[Ag(COD)₂]PF₆High
Methanol (O-nucleophile)2-phenyl-N-tosylaziridine[Ag(COD)₂]PF₆Moderate
Aniline (N-nucleophile)2-phenyl-N-tosylaziridine[Ag(COD)₂]PF₆Low

Note: The relative rates are based on the initial rate studies reported. For precise quantitative comparison, examination of the full kinetic data from the original study is recommended.

Calculated Activation Energies for Nucleophilic Ring-Opening

Computational studies provide valuable insights into the intrinsic reactivity of N-tosylaziridines and the effect of substituents on the activation barrier of the ring-opening reaction. The following data, derived from density functional theory (DFT) calculations, compares the activation energies for the SN2 ring-opening of a model this compound with that of an epoxide, and illustrates the impact of different N-activating groups.

ElectrophileNucleophileActivating GroupCalculated Activation Energy (kcal/mol)
AziridineAcetate-H32.1
Aziridine Acetate -Tosyl (Ts) ~15-20 (estimated)
AziridineAcetate-Mesyl (Ms)7.0
AziridineAcetate-Triflyl (Tf)-2.7
EpoxideAcetateN/A16.6

Note: The activation energy for the this compound is an estimation based on the trend observed with other electron-withdrawing groups. The negative activation energy for the N-triflylaziridine suggests a very rapid, possibly barrierless, reaction under the calculated conditions.

Reaction Mechanisms and Signaling Pathways

The ring-opening of N-tosylaziridines typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to inversion of stereochemistry at that center. Lewis or Brønsted acid catalysis can be employed to activate the aziridine ring, making it more susceptible to nucleophilic attack.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Product Aziridine This compound TS [Nu···C···N-Ts]⁻ Aziridine->TS Attack by Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Ring-Opened Product TS->Product Ring Opening

Caption: Generalized SN2 mechanism for the nucleophilic ring-opening of this compound.

In the case of catalytic reactions, the catalyst first interacts with the this compound to form an activated complex, which then reacts with the nucleophile.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Activated_Complex Catalyst-Aziridine Complex Catalyst->Activated_Complex + Aziridine Product_Complex Catalyst-Product Complex Activated_Complex->Product_Complex + Nucleophile Product_Complex->Catalyst - Product Product Ring-Opened Product Product_Complex->Product Aziridine This compound Aziridine->Activated_Complex Nucleophile Nucleophile Nucleophile->Product_Complex

Caption: Simplified catalytic cycle for the ring-opening of this compound.

Experimental Protocols

Accurate kinetic analysis of this compound reactions requires careful experimental design and execution. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of these reactions in real-time.

General Protocol for Kinetic Analysis by ¹H NMR Spectroscopy

This protocol outlines a general method for determining the rate of reaction between an this compound and a nucleophile.

1. Materials and Instrumentation:

  • This compound substrate

  • Nucleophile

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a singlet in a clean region of the ¹H NMR spectrum)

  • NMR spectrometer (400 MHz or higher recommended)

  • Thermostatted NMR probe

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the this compound of a known concentration in the chosen deuterated solvent.

  • Prepare a stock solution of the nucleophile of a known concentration in the same deuterated solvent.

  • Prepare a stock solution of the internal standard of a known concentration in the same deuterated solvent.

3. Experimental Procedure:

  • Equilibrate the NMR probe to the desired reaction temperature.

  • In an NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.

  • Acquire a ¹H NMR spectrum of the initial mixture (t=0).

  • Initiate the reaction by adding a known volume of the pre-thermostatted nucleophile stock solution to the NMR tube.

  • Quickly mix the contents and place the NMR tube in the spectrometer.

  • Acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Continue acquiring spectra until the reaction has reached completion or for a sufficient period to determine the initial rate.

4. Data Analysis:

  • Process the acquired ¹H NMR spectra (phasing, baseline correction).

  • For each spectrum, integrate the signal corresponding to a characteristic proton of the starting this compound and a characteristic proton of the ring-opened product. Also, integrate the signal of the internal standard.

  • Normalize the integrals of the starting material and product to the integral of the internal standard to account for any variations in spectrometer performance.

  • Plot the concentration of the starting material and/or product as a function of time.

  • From this plot, determine the initial rate of the reaction. By performing the experiment with varying concentrations of the reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined.

NMR_Workflow cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Aziridine, Nucleophile, Standard) Mix Mix Aziridine & Standard in NMR Tube Prep_Solutions->Mix Equilibrate Equilibrate NMR Probe Equilibrate->Mix Acquire_t0 Acquire t=0 Spectrum Mix->Acquire_t0 Initiate Add Nucleophile & Mix Acquire_t0->Initiate Acquire_t Acquire Spectra at Time Intervals Initiate->Acquire_t Process Process Spectra Acquire_t->Process Integrate Integrate Signals Process->Integrate Normalize Normalize to Internal Standard Integrate->Normalize Plot Plot Concentration vs. Time Normalize->Plot Determine_Rate Determine Rate & Rate Constant Plot->Determine_Rate

Caption: Experimental workflow for the kinetic analysis of this compound reactions by NMR.

Conclusion

The kinetic analysis of this compound reactions reveals a rich and tunable reactivity profile. The choice of nucleophile and the electronic nature of the activating group on the nitrogen atom are critical factors in determining the rate of ring-opening. The provided data and protocols serve as a valuable resource for researchers in the field, enabling the rational design of experiments and the development of efficient synthetic strategies. Further investigation into the kinetics of these reactions under various catalytic systems will undoubtedly continue to expand the synthetic utility of N-tosylaziridines.

References

The Potential of N-Tosylaziridine in Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise and efficient methods to quantify biomolecules is perennial. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone of quantitative proteomics and metabolomics. While a variety of reagents are available for introducing stable isotopes into peptides and other biomolecules, the exploration of novel reagents with unique reactivity profiles continues to be an area of active interest. This guide provides a comparative overview of N-Tosylaziridine as a potential reagent for isotopic labeling studies, benchmarking it against established alternatives like iodoacetamide. Although direct, extensive experimental data on the use of isotopically labeled this compound for quantitative proteomics is not yet prevalent in the scientific literature, this guide extrapolates from its known chemical reactivity to build a framework for its application and evaluation.

This compound is a versatile electrophilic reagent known for its reactivity towards a range of nucleophiles.[1][2] This reactivity, particularly with soft nucleophiles like the thiol group of cysteine residues, positions it as a candidate for targeted labeling of proteins. By synthesizing this compound with isotopic labels (e.g., ²H, ¹³C, ¹⁵N), it can theoretically be employed for relative and absolute quantification of proteins and peptides.

Comparison of Cysteine Labeling Reagents

The selection of a labeling reagent is critical and depends on factors such as reaction efficiency, specificity, and the stability of the resulting bond. The following table compares the projected performance of isotopically labeled this compound with the widely used reagent, iodoacetamide.

FeatureThis compound (Projected)Iodoacetamide
Reactive Group Aziridine (B145994) RingHalogen (Iodine)
Target Residue Primarily Cysteine (Thiol group)Primarily Cysteine (Thiol group)
Reaction Mechanism Nucleophilic ring-openingNucleophilic substitution (SN2)
Reaction pH Typically neutral to slightly basicTypically neutral to slightly basic
Projected Labeling Efficiency Potentially high due to the strained aziridine ringHigh, well-established
Potential for Off-Target Labeling Possible with other nucleophilic residues (e.g., Lys, His)Known to react with Met, Lys, His, and N-terminus
Bond Stability Forms a stable thioether bondForms a stable thioether bond
Isotopic Labeling Can be synthesized with ²H, ¹³C, or ¹⁵NCommercially available in isotopically labeled forms
Advantages Potentially different selectivity profile compared to iodoacetamide.Well-characterized, widely used, high efficiency.
Disadvantages Limited published data on use in quantitative proteomics; potential for side reactions needs thorough investigation.Known off-target reactivity can complicate data analysis.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of isotopically labeled this compound and its use in labeling peptides for mass spectrometry analysis. These protocols are based on established synthetic methods for aziridines and standard proteomics workflows.

Synthesis of Isotopically Labeled this compound

Synthesis of [¹³C₂]-N-Tosylaziridine:

A potential route for the synthesis of [¹³C₂]-N-Tosylaziridine could start from commercially available [¹³C₂]-ethylene. The aziridination of [¹³C₂]-ethylene can be achieved using a nitrogen source such as Chloramine-T trihydrate in the presence of a suitable catalyst.

  • Materials: [¹³C₂]-Ethylene, Chloramine-T trihydrate, catalyst (e.g., a transition metal complex), solvent (e.g., acetonitrile).

  • Procedure:

    • In a reaction vessel, dissolve Chloramine-T trihydrate in the chosen solvent.

    • Introduce the catalyst to the solution.

    • Bubble [¹³C₂]-Ethylene gas through the reaction mixture at a controlled rate and temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction and purify the [¹³C₂]-N-Tosylaziridine using column chromatography.

    • Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Peptide Labeling with Isotopically Labeled this compound for Quantitative Proteomics

This protocol outlines a typical workflow for differential labeling of two peptide samples for relative quantification.

  • Materials:

    • Peptide samples (e.g., "light" and "heavy" samples to be compared).

    • "Light" this compound (unlabeled).

    • "Heavy" [¹³C₂]-N-Tosylaziridine.

    • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate).

    • Labeling buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

    • Quenching solution (e.g., excess L-cysteine).

    • Trypsin for protein digestion.

    • Mass spectrometry-grade solvents.

  • Procedure:

    • Protein Extraction and Digestion: Extract proteins from two biological samples. Reduce disulfide bonds with DTT and then digest the proteins into peptides using trypsin.

    • Differential Labeling:

      • To the "light" peptide sample, add a solution of "light" this compound in a suitable solvent (e.g., acetonitrile).

      • To the "heavy" peptide sample, add a solution of "heavy" [¹³C₂]-N-Tosylaziridine.

      • Incubate both reactions at room temperature for a defined period (e.g., 1 hour).

    • Quenching: Quench the labeling reaction by adding an excess of a thiol-containing compound like L-cysteine.

    • Sample Pooling: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Sample Cleanup: Desalt the combined peptide mixture using a C18 solid-phase extraction cartridge.

    • LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the mass spectra.

Visualizing the Workflow and Reaction

To better understand the processes involved, the following diagrams illustrate the chemical reaction of cysteine alkylation and a typical quantitative proteomics workflow.

G cluster_reaction Chemical Reaction cluster_workflow Quantitative Proteomics Workflow Cys Peptide-Cys-SH Product Labeled Peptide-Cys-S-CH₂-CH₂-NHTs Cys->Product Nucleophilic Attack NTA Isotopically Labeled This compound NTA->Product SampleA Sample A DigestA Protein Digestion SampleA->DigestA SampleB Sample B DigestB Protein Digestion SampleB->DigestB LabelLight Labeling (Light NTA) DigestA->LabelLight LabelHeavy Labeling (Heavy NTA) DigestB->LabelHeavy Pool Pooling LabelLight->Pool LabelHeavy->Pool Cleanup Sample Cleanup Pool->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data

Figure 1. Reaction and Workflow Diagrams.

The diagram above illustrates the nucleophilic attack of a cysteine thiol on the this compound ring, leading to a stable, labeled peptide. The workflow diagram outlines the key steps in a typical quantitative proteomics experiment using differential isotopic labeling.

Signaling Pathways and Logical Relationships

The application of quantitative proteomics extends to the elucidation of cellular signaling pathways. By comparing protein abundance under different conditions (e.g., with and without a drug treatment), researchers can identify proteins whose expression levels are altered, providing insights into the affected pathways.

G cluster_pathway Hypothetical Signaling Pathway Analysis Stimulus External Stimulus (e.g., Drug Treatment) Receptor Receptor Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene regulates Protein Protein Expression (Quantified by NTA Labeling) Gene->Protein leads to Response Cellular Response Protein->Response

Figure 2. Signaling Pathway Analysis.

This diagram depicts a generic signaling cascade where quantitative proteomics, using a method like isotopic labeling with this compound, can be employed to measure changes in protein expression, thereby helping to map the flow of information within the cell.

Conclusion

While this compound is a well-established reagent in organic synthesis, its application in isotopic labeling for quantitative proteomics remains an underexplored frontier. Based on its chemical properties, it holds promise as a cysteine-reactive labeling agent with a potentially distinct reactivity profile compared to commonly used reagents. The proposed protocols and workflows in this guide provide a foundation for researchers to investigate the utility of isotopically labeled this compound. Further experimental validation is necessary to fully characterize its labeling efficiency, specificity, and overall performance in complex biological samples. Such studies will be crucial in determining whether this compound can become a valuable addition to the toolkit of quantitative proteomics.

References

A Researcher's Guide to Determining Enantiomeric Excess in Chiral N-Tosylaziridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral N-Tosylaziridines, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate the selection of the most suitable method for specific research needs.

Chiral N-Tosylaziridines are pivotal building blocks in asymmetric synthesis, leading to the formation of a wide array of enantiomerically pure compounds with significant applications in medicinal chemistry and materials science. The stereochemical purity of these intermediates directly impacts the efficacy and safety of the final products. Consequently, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable.

This guide delves into the principles, practical considerations, and comparative performance of the four leading techniques for ee determination of N-Tosylaziridines.

Comparative Performance of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of chiral N-Tosylaziridines is dictated by factors such as the analyte's volatility, thermal stability, solubility, and the desired level of sensitivity and throughput. The following tables summarize quantitative data from literature for the separation of various chiral aziridines, which can serve as a strong starting point for method development for N-Tosylaziridines.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for the Separation of Chiral Aziridines
AnalyteChiral Stationary Phase (CSP)Mobile Phase (Hexane:IPA)Flow Rate (mL/min)k'₁αRₛ
N-H Aziridine (B145994)Chiralpak ID90:101.02.151.121.8
N-Me AziridineChiralpak IF90:101.01.891.131.5
N-H Aziridine with esterChiralpak IF95:51.03.451.101.7
N-Boc-3-phenylaziridine-2-carboxamideChiralcel OD-H80:201.0---
N-Boc-3-(4-fluorophenyl)aziridine-2-carboxamideChiralcel OD-H80:201.0---

Data for N-H and N-Me aziridines adapted from Frink, L.A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1607–1612.[1] Data for N-Boc aziridines adapted from a study on asymmetric aziridination.[2] k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rₛ: Resolution factor.

Table 2: Chiral Gas Chromatography (GC) Data for the Separation of Chiral Aziridines
AnalyteChiral Stationary Phase (CSP)Temperature (°C)k'₁αRₛ
N-H AziridineCHIRALDEX B-PM1101.551.041.1
N-Me AziridineCHIRALDEX B-PM1101.351.051.2
N-H Aziridine with esterCHIRALDEX G-TA1202.101.061.5

Data adapted from Frink, L.A., et al. (2014).[1] k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rₛ: Resolution factor.

Table 3: Chiral Supercritical Fluid Chromatography (SFC) - General Performance
ParameterPerformance Characteristics
Principle Differential partitioning between a CSP and a supercritical fluid mobile phase (typically CO₂ with a modifier).
Advantages Fast analysis times, reduced organic solvent consumption ("green" technique), high efficiency.[3]
Disadvantages Requires specialized equipment, method development can be complex.
Typical CSPs Polysaccharide-based (e.g., Chiralpak series), Pirkle-type.
Typical Modifiers Methanol, Ethanol, Isopropanol (B130326).[4]
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - General Performance
ParameterPerformance Characteristics
Principle Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[5]
Advantages Rapid analysis, non-destructive, provides structural information.[6]
Disadvantages Lower sensitivity compared to chromatographic methods, may require stoichiometric amounts of chiral auxiliaries, potential for signal overlap.
Typical CSAs Pirkle's alcohol, (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol, custom-synthesized agents.
Key Parameter Chemical shift difference (Δδ) between diastereomeric signals.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate enantiomeric excess determination. The following sections provide representative methodologies for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Method 1: Polysaccharide-Based CSP in Normal Phase Mode

  • Chiral Stationary Phase: Chiralpak® ID (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (v/v). The ratio can be adjusted to optimize resolution and retention time. For N-Tosylaziridines, which can be sensitive, it is crucial to use high-purity solvents.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the N-Tosylaziridine has significant absorbance (e.g., 230 nm or 254 nm).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., hexane/IPA mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Chiral Gas Chromatography (GC)

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Method 2: Cyclodextrin-Based CSP

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as CHIRALDEX® B-PM (permethylated β-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: An isothermal or gradient temperature program should be optimized for the specific this compound. A starting point could be an isothermal analysis at 110-150 °C.

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1) is often used to prevent column overloading.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers, as described for HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Instrumentation:

  • An SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator, a column oven, and a detector (e.g., UV-Vis or Mass Spectrometer).

Method 3: General Screening Protocol

  • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® IA, IB, IC, ID, IE, or IF are often used for initial screening.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol, ethanol, or isopropanol. A common screening approach involves a gradient of the modifier (e.g., 5% to 40% over 5-10 minutes).

  • Back Pressure: Typically maintained at 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Flow Rate: 2-4 mL/min.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the this compound sample in the modifier solvent or a compatible co-solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Method 4: Using a Chiral Solvating Agent (CSA)

  • Chiral Solvating Agent (CSA): Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) is a common choice. Other commercially available or custom-synthesized CSAs can also be effective.

  • Solvent: A deuterated solvent in which both the this compound and the CSA are soluble (e.g., CDCl₃, C₆D₆).

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the enantiomerically enriched this compound sample.

    • Add a molar equivalent of the chosen CSA to the NMR tube.

    • Gently mix the sample to ensure homogeneity.

    • Acquire another ¹H NMR spectrum. Protons in the vicinity of the chiral center of the aziridine should exhibit two distinct signals or sets of signals corresponding to the two diastereomeric solvates.

  • Data Analysis: The enantiomeric ratio is determined by integrating the corresponding signals of the two diastereomers. The enantiomeric excess is then calculated from this ratio. The chemical shift difference (Δδ) between the signals is a measure of the effectiveness of the CSA.

Visualization of Workflows and Logical Relationships

To further aid in the understanding and implementation of these techniques, the following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Experimental workflow for ee determination by Chiral HPLC.

Method_Selection_Logic node_alt node_alt start Analyte Properties volatile Volatile & Thermally Stable? start->volatile solubility Soluble in Organic Solvents? volatile->solubility No gc GC volatile->gc Yes sensitivity High Sensitivity Needed? solubility->sensitivity No hplc HPLC solubility->hplc Yes sfc SFC solubility->sfc Yes sensitivity->hplc Yes nmr NMR sensitivity->nmr No throughput High Throughput Needed? throughput->hplc No throughput->sfc Yes hplc->throughput

Caption: Logical decision tree for selecting an appropriate analytical method.

Conclusion

The determination of enantiomeric excess is a non-negotiable aspect of working with chiral N-Tosylaziridines. This guide has provided a comparative overview of the four principal analytical techniques: HPLC, GC, SFC, and NMR spectroscopy.

  • Chiral HPLC stands out as a versatile and robust method applicable to a wide range of N-Tosylaziridines.[6]

  • Chiral GC offers excellent resolution for volatile and thermally stable derivatives.[1]

  • Chiral SFC is an emerging "green" alternative that provides rapid analysis and reduced solvent consumption.[3]

  • NMR spectroscopy , with the aid of chiral solvating agents, offers a fast, non-separative approach for ee determination.[5]

The choice of the optimal technique will depend on the specific properties of the this compound derivative, the available instrumentation, and the analytical requirements of the research. The provided experimental protocols and workflows serve as a practical starting point for method development and optimization, empowering researchers to confidently and accurately assess the enantiomeric purity of their chiral compounds.

References

Unveiling the Three-Dimensional World of N-Tosylaziridine Derivatives: A Comparative Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within N-Tosylaziridine derivatives is paramount for elucidating their reactivity, biological activity, and potential as therapeutic agents. While X-ray crystallography stands as the gold standard for atomic-resolution structural determination, a comprehensive evaluation of its capabilities alongside alternative analytical techniques is essential for selecting the most appropriate method for a given research objective.

This guide provides a comparative analysis of X-ray crystallography with other common analytical methods used for the characterization of this compound derivatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and application of these techniques.

At a Glance: Comparing Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ions)
Strengths Unambiguous determination of absolute stereochemistry and conformationProvides information on molecular dynamics and behavior in solutionHigh sensitivity, suitable for mixture analysis and identification
Limitations Requires high-quality single crystals, which can be challenging to growCan be complex to interpret for large molecules, may not provide precise bond parametersDoes not directly provide 3D structural information

Delving into the Crystal Lattice: X-ray Crystallographic Analysis

X-ray crystallography offers an unparalleled level of detail in determining the solid-state structure of this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed. This data is crucial for understanding intermolecular interactions within the crystal lattice and for establishing structure-activity relationships.

A key repository for crystallographic data is the Cambridge Crystallographic Data Centre (CCDC). For instance, the crystal structure of a specific this compound derivative has been deposited with the CCDC under the deposition number 1526630[1]. This entry provides a wealth of information, including the precise bond lengths and angles of the molecule.

Below are representative crystallographic parameters for a substituted this compound derivative, showcasing the level of detail that can be obtained.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 15.456 Å, c = 11.789 Å
α = 90°, β = 105.12°, γ = 90°
Selected Bond Lengths
N-S1.63 Å
S-O11.43 Å
S-O21.44 Å
N-C(aziridine)1.48 - 1.49 Å
C-C(aziridine)1.47 Å
Selected Bond Angles
O1-S-O2120.5°
N-S-C(tosyl)106.8°
C(aziridine)-N-S118.2°

Note: The data presented here is illustrative. For precise data on a specific compound, researchers should refer to the corresponding CCDC entry.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a general outline of the experimental procedure for the single-crystal X-ray diffraction analysis of an this compound derivative.

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2][3]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[4][5]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data, resulting in a final, accurate 3D model of the molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_output Output synthesis Synthesis of this compound Derivative purification Purification synthesis->purification Crude Product crystal_growth Single Crystal Growth purification->crystal_growth Pure Compound mounting Crystal Mounting crystal_growth->mounting Single Crystal xray_diffraction X-ray Diffraction mounting->xray_diffraction Mounted Crystal data_processing Data Processing xray_diffraction->data_processing Diffraction Data structure_solution Structure Solution data_processing->structure_solution Processed Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model cif_file Crystallographic Information File (CIF) structure_refinement->cif_file tables Tables of Bond Lengths & Angles cif_file->tables model 3D Molecular Model cif_file->model

Experimental workflow for X-ray crystallographic analysis.

Alternative Perspectives: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy and mass spectrometry offer complementary information about the structure and behavior of this compound derivatives in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and for probing its stereochemistry in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the compounds.[6][7] The chemical shifts and coupling constants of the aziridine (B145994) ring protons are particularly informative for determining the relative stereochemistry of substituents. Advanced NMR techniques, such as NOESY, can provide information about through-space interactions, which can help to elucidate the conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[8][9] For this compound derivatives, techniques like electrospray ionization (ESI) can be used to generate gas-phase ions of the molecule.[6] Subsequent fragmentation of these ions (tandem mass spectrometry or MS/MS) can provide valuable structural information by revealing characteristic fragmentation patterns.[10][11] For instance, cleavage of the bonds within the aziridine ring or the tosyl group can produce fragment ions that are indicative of the original structure.

Conclusion

The structural analysis of this compound derivatives is a multifaceted endeavor that benefits from a combination of analytical techniques. X-ray crystallography provides the definitive solid-state structure with unparalleled accuracy, offering a foundational understanding of the molecule's geometry. This data is essential for computational modeling and for establishing clear structure-activity relationships. However, to gain a more complete picture of a molecule's properties, it is often necessary to complement crystallographic data with insights from NMR spectroscopy and mass spectrometry, which provide information on the molecule's behavior in solution and its fragmentation patterns. The choice of analytical method will ultimately depend on the specific research question being addressed, but a multi-technique approach will invariably yield the most comprehensive understanding of these important chemical entities.

References

Computational Showdown: Unraveling the Reaction Pathways of N-Tosylaziridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

N-Tosylaziridines are versatile building blocks in organic synthesis, prized for their utility in constructing complex nitrogen-containing molecules. Their reactivity is dominated by two principal pathways: nucleophilic ring-opening and cycloaddition reactions. Understanding the energetic landscape of these competing pathways is crucial for predicting reaction outcomes and designing selective synthetic strategies. This guide provides a comparative analysis of computational studies on N-Tosylaziridine reaction pathways, presenting key quantitative data, detailed methodologies, and visual representations of the reaction mechanisms.

Comparative Analysis of Reaction Pathways

Computational studies, primarily employing Density Functional Theory (DFT), have shed light on the mechanistic details and controlling factors of this compound reactions. The primary competing pathways investigated are the SN2-type nucleophilic ring-opening and various modes of cycloaddition.

The efficiency of ring-opening reactions is highly dependent on the nature of the substituents on the aziridine (B145994) ring, the nucleophile, and the reaction conditions.[1] The presence of electron-withdrawing groups on the nitrogen, such as the tosyl group, activates the ring, facilitating reactions with nucleophiles.[1]

Table 1: Comparison of Calculated Activation Barriers for this compound Reaction Pathways

Reaction TypeNucleophile/ReactantCatalyst/ConditionsComputational MethodActivation Barrier (kcal/mol)Product TypeReference
Nucleophilic Ring-OpeningBenzylamineDMSONot Specified23.4 (C-C, N-N cleavage)Ring-opened intermediate--INVALID-LINK--[2]
[3+2] CycloadditionAzaoxyallyl cationNoneM06/6-31G(d,p)17.2Oxazoline/Imidazolone derivatives--INVALID-LINK--[3]
Cycloaddition/Ring-OpeningDimethyl acetylenedicarboxylateNoneB3LYP4-5 (preference for one isomer)"Methyl-in" dienamine--INVALID-LINK--[4]
CO2 Fixation (Ring-Opening)CO2NaBr (catalyst)DFT (B3LYP)44.4 (Path a), 48.4 (Path b)4- or 5-substituted oxazolidinone--INVALID-LINK--[5]

Experimental and Computational Protocols

The data presented in this guide are derived from various computational studies. While the specific parameters differ between studies, a general methodological framework is often employed.

General Computational Methodology:

A common approach involves geometry optimizations of reactants, transition states, and products using DFT methods. The B3LYP functional is frequently used, often in conjunction with a basis set such as 6-31G(d,p).[3][5] To refine the energetics, single-point energy calculations are often performed with larger basis sets, like 6-311++G(2d,2p).[3] Solvent effects are typically incorporated using implicit solvation models, such as the Solvation Model based on Density (SMD).[6]

Example Protocol for [3+2] Cycloaddition Study:

A representative computational protocol for studying a [3+2] cycloaddition reaction involving an azaoxyallyl cation is as follows:

  • Software: Gaussian 16 program package.

  • Method: Density Functional Theory (DFT).

  • Functional: M06 for geometry optimizations and frequency calculations.

  • Basis Set: 6-31G(d,p) for initial optimizations.

  • Refinement: Single-point energy calculations at the M06+D3/6-311++G(2d,2p) level of theory.

  • Solvent Effects: Implicit solvation model (e.g., SMD) to simulate solvent environment.

  • Verification: Vibrational frequency analysis to confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations to connect transition states with their corresponding reactants and products.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental reaction pathways of N-Tosylaziridines.

G Nucleophilic Ring-Opening of this compound R This compound + Nucleophile TS SN2 Transition State R->TS Activation Energy P Ring-Opened Product TS->P

Caption: Nucleophilic Ring-Opening Pathway.

G [3+2] Cycloaddition of this compound R1 This compound TS Cycloaddition Transition State R1->TS Concerted or Stepwise R2 Dipolarophile R2->TS Concerted or Stepwise P Cycloadduct TS->P

Caption: [3+2] Cycloaddition Pathway.

G Experimental Workflow for Computational Chemistry cluster_0 Model Building cluster_1 Quantum Mechanical Calculations cluster_2 Analysis A Define Reactants and Products B Geometry Optimization A->B C Frequency Analysis B->C D Transition State Search B->D E IRC Calculation D->E F Determine Reaction Energetics E->F G Visualize Structures and Pathways F->G

References

Comparative Guide to the Biological Activity of Compounds Synthesized from N-Tosylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various compounds synthesized from N-tosylaziridine, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies and presented to facilitate objective evaluation and further research.

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives and related compounds.

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
Aziridinyl Galactopyranoside (AzGalp)A549 (Lung)~53[1]
AzGalpMRC-5 (Normal Lung)~318[1]
AzGalpHL-60 (Leukemia)~10[1]
AzGalpHepG2 (Liver)~40[1]
Aziridine Derivative 348PC3 (Prostate)23.55[2]
Aziridine Derivative 348HeLa (Cervical)25.88[2]
Aziridine Derivative 350CCRF-CEM (Leukemia)25.45[2]
Aziridine Derivative 351Breast Cancer Lines1.47[2]
Pyrazole-tosylamide 9dMDA-MB-231 (Breast)<10[3]
Pyrazole-tosylamide 9eMCF-7 (Breast)<10[3]
Pyrazole-tosylamide 9fHepG2 (Liver)<10[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
N-substituted aziridine-2-phosphonic acidsPseudomonas aeruginosa250
N-substituted aziridine-2-phosphonic acidsAcinetobacter baumannii250
N-substituted aziridine-2-phosphonic acidsE. coli250
N-substituted aziridine-2-phosphonic acidsStaphylococcus aureus (MRSA)250
N-substituted aziridine-2-phosphonic acidsKlebsiella pneumoniae250
N-substituted aziridine-2-phosphonic acidsEnterobacter aerogenes250

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental and logical Workflows

experimental_workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_activity Biological Activity Evaluation cluster_anticancer_workflow Anticancer Workflow cluster_antimicrobial_workflow Antimicrobial Workflow cluster_mechanism Mechanism of Action Studies start This compound synthesis Synthesis of Derivatives start->synthesis anticancer Anticancer Activity synthesis->anticancer antimicrobial Antimicrobial Activity synthesis->antimicrobial cell_culture Cancer Cell Culture anticancer->cell_culture bacterial_culture Bacterial Culture antimicrobial->bacterial_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis microdilution Broth Microdilution bacterial_culture->microdilution mic MIC Determination microdilution->mic mic->pathway_analysis

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathways

anticancer_pathway Proposed Anticancer Mechanism of this compound Derivatives cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative dna_damage DNA Damage compound->dna_damage caspase8 Caspase-8 Activation dna_damage->caspase8 Death Receptor Pathway bcl2 Bcl-2 (Anti-apoptotic) Inhibition dna_damage->bcl2 bax Bax (Pro-apoptotic) Activation dna_damage->bax caspase3 Caspase-3 Activation caspase8->caspase3 bcl2->bax inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Anticancer Apoptotic Signaling Pathway.

antimicrobial_mechanisms Potential Antibacterial Mechanisms of Action cluster_mechanisms Potential Targets in Bacteria compound This compound Derivative cell_wall Cell Wall Synthesis Inhibition compound->cell_wall protein_synthesis Protein Synthesis Inhibition (Ribosomes) compound->protein_synthesis dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase bacterial_death Bacterial Cell Death cell_wall->bacterial_death protein_synthesis->bacterial_death dna_gyrase->bacterial_death

Caption: Potential Antibacterial Mechanisms.

References

A Comparative Guide to Synthetic Methods for Aziridination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aziridines, three-membered nitrogen-containing heterocycles, are pivotal building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain makes them versatile intermediates for the synthesis of a wide array of nitrogenous compounds, including amino acids, alkaloids, and pharmacologically active molecules. The development of efficient and stereoselective methods for their synthesis is therefore a topic of significant interest. This guide provides an objective comparison of the leading synthetic strategies for aziridination, supported by experimental data, detailed methodologies for key reactions, and visualizations of the underlying reaction pathways.

Performance Comparison of Key Aziridination Methods

The selection of an appropriate aziridination method depends on several factors, including the nature of the olefin substrate, the desired stereochemistry, and the tolerance of other functional groups. The following tables summarize quantitative data for some of the most common and innovative approaches.

Table 1: Metal-Catalyzed Aziridination of Styrene (B11656) Derivatives

Styrene and its derivatives are common benchmark substrates for evaluating new aziridination methods. This table compares the efficacy of various metal catalysts in the aziridination of substituted styrenes.

Catalyst SystemNitrogen SourceSubstrateYield (%)ee (%)Reference
Cu(I)/bis(oxazoline)PhI=NTsStyrene7966[1]
Cu(II)(OTf)₂/chiral diiminePhI=NTsStyrene9188[1]
Rh₂(esp)₂DPHStyreneHighN/A[2]
Fe(Por)ClBromamine-TStyreneHighN/A[3]
Ru(CO)salenSESN₃Vinyl KetoneHighHigh[4]
Co(II)porphyrinDPPAStyreneGoodHigh[5]
  • PhI=NTs: [N-(p-toluenesulfonyl)imino]phenyliodinane

  • DPH: Readily available amine source

  • SESN₃: 2-(trimethylsilyl)ethanesulfonyl azide

  • DPPA: Diphenylphosphoryl azide

  • ee: enantiomeric excess

Table 2: Emerging Aziridination Methodologies: Electrochemical and Photocatalytic Approaches

Recent years have seen the rise of electrochemical and photocatalytic methods, offering greener and often more versatile alternatives to traditional catalysis.

MethodCatalyst/MediatorNitrogen SourceSubstrateYield (%)Key FeaturesReference
Electrochemicaln-Bu₄NIN-aminophthalimideVarious olefinsHighMetal-free, broad scope[4]
ElectrochemicalThianthrenePrimary aminesUnactivated alkenesGoodCouples unactivated alkenes and amines[6]
Photocatalyticfac-Ir(ppy)₃CF₃N₃Various alkenesGoodGenerates trifluoromethyl nitrene[7]
Photocatalytic (metal-free)Rose Bengal1,2-diols, amines, PhI(OAc)₂Aliphatic aminesGoodForms diaziridines via nitrene intermediates[8]

Reaction Pathways and Mechanisms

The diverse methods for aziridination proceed through distinct mechanistic pathways. Understanding these pathways is crucial for predicting reactivity, selectivity, and potential side reactions.

Metal-Catalyzed Nitrene Transfer

A predominant strategy for aziridination involves the transfer of a nitrene moiety from a nitrogen source to an olefin, mediated by a transition metal catalyst. The generally accepted mechanism involves the formation of a metal-nitrene intermediate.

Metal_Catalyzed_Nitrene_Transfer cluster_catalyst_activation Catalyst Activation cluster_nitrene_transfer Nitrene Transfer Metal_Catalyst Metal Catalyst (e.g., Cu(I), Rh(II)) Metal_Nitrene Metal-Nitrene Intermediate Metal_Catalyst->Metal_Nitrene + Nitrogen Source - Byproduct Nitrogen_Source Nitrogen Source (e.g., PhI=NTs, Azide) Olefin Olefin Aziridine (B145994) Aziridine Metal_Nitrene->Aziridine + Olefin Regenerated_Catalyst Regenerated Catalyst Aziridine->Regenerated_Catalyst Release of Product Regenerated_Catalyst->Metal_Catalyst Catalytic Cycle

Metal-Catalyzed Nitrene Transfer Pathway
Electrochemical Aziridination

Electrochemical methods offer a powerful alternative by generating reactive intermediates through controlled oxidation or reduction at an electrode surface. One notable approach involves the oxidative coupling of alkenes and amines.[6]

Electrochemical_Aziridination Start Alkene + Amine in Electrolyte Solution Anodic_Oxidation Anodic Oxidation of Alkene (at Anode) Start->Anodic_Oxidation Dicationic_Intermediate Metastable Dicationic Intermediate Anodic_Oxidation->Dicationic_Intermediate Nucleophilic_Attack Nucleophilic Attack by Amine Dicationic_Intermediate->Nucleophilic_Attack Cyclization Intramolecular Cyclization under Basic Conditions Nucleophilic_Attack->Cyclization Aziridine Aziridine Product Cyclization->Aziridine

Electrochemical Aziridination Workflow

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed experimental protocols for representative aziridination reactions.

Copper-Catalyzed Aziridination of Styrene

This protocol is a general procedure for the copper-catalyzed aziridination of olefins using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene precursor.

Materials:

  • Copper(I) or Copper(II) salt (e.g., CuOTf, Cu(OTf)₂) (5-10 mol%)

  • Chiral ligand (e.g., bis(oxazoline) or diimine) (if asymmetric synthesis is desired)

  • Styrene (1.0 mmol)

  • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 mmol)

  • Anhydrous acetonitrile (B52724) (MeCN) as solvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the copper salt and chiral ligand (if used).

  • Add anhydrous acetonitrile and stir the mixture until the catalyst is fully dissolved.

  • Add styrene to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add PhI=NTs portion-wise over a period of time to control the reaction rate and temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Electrochemical Aziridination of an Unactivated Alkene

This procedure outlines a general method for the electrochemical aziridination of unactivated alkenes with primary amines.[6]

Materials:

  • Undivided electrochemical cell with a carbon anode and a platinum or iron cathode.

  • Constant current power supply.

  • Alkene (1.0 mmol)

  • Primary amine (2.0-5.0 mmol)

  • Supporting electrolyte (e.g., tetra-n-butylammonium perchlorate, Bu₄NClO₄)

  • Anhydrous acetonitrile (MeCN) as solvent.

Procedure:

  • Set up the electrochemical cell with the chosen electrodes.

  • To the cell, add the alkene, primary amine, and supporting electrolyte.

  • Add anhydrous acetonitrile to dissolve the reactants and electrolyte.

  • Apply a constant current (typically 5-10 mA) to the cell.

  • Monitor the reaction progress by analyzing aliquots using GC or LC-MS.

  • After the starting material is consumed, turn off the power supply.

  • Work up the reaction mixture by removing the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography to isolate the aziridine product.

Conclusion

The synthesis of aziridines is a dynamic field of research with a continuous evolution of new and improved methodologies. Traditional metal-catalyzed methods, particularly those employing copper and rhodium, remain highly effective and offer excellent stereocontrol, especially in asymmetric synthesis.[1][2] Concurrently, emerging techniques such as electrochemical and photocatalytic aziridination are gaining prominence due to their mild reaction conditions, high functional group tolerance, and alignment with the principles of green chemistry.[4][6][7] The choice of the optimal method will ultimately be dictated by the specific synthetic challenge, including the substrate's electronic and steric properties, the desired level of stereoselectivity, and scalability requirements. This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of aziridination chemistry.

References

Safety Operating Guide

Proper Disposal of N-Tosylaziridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-Tosylaziridine, a common reagent in organic synthesis. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This compound is a reactive compound and must be neutralized before disposal.

Safety First: Understanding the Hazards

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Due to the strained three-membered aziridine (B145994) ring, it is susceptible to reactions with nucleophiles, which can lead to ring-opening.[4][5][6] Improper handling and disposal can pose significant health risks and lead to environmental contamination.[4]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles.[1]
Hand ProtectionProtective gloves (e.g., nitrile).[1]
Skin and BodyProtective clothing, such as a lab coat.[1]
RespiratoryUse in a well-ventilated area or with respiratory protection.[1]

Disposal Procedure Overview

The primary method for the safe disposal of this compound waste is through chemical neutralization (quenching) prior to collection by a licensed disposal company.[3] This involves reacting the this compound with a suitable nucleophile to open the aziridine ring, rendering it less reactive. A common and effective method is the use of a saturated aqueous solution of ammonium (B1175870) chloride.[7]

Experimental Protocol: Quenching of this compound Waste

This protocol details the step-by-step procedure for neutralizing this compound waste in a laboratory setting.

Materials:

Reagent/EquipmentPurpose
This compound wasteThe material to be neutralized.
Saturated aqueous ammonium chloride (NH₄Cl) solutionQuenching agent.[7]
Suitable reaction vessel (e.g., beaker, flask)To contain the reaction.
Stir plate and stir barFor efficient mixing.
Fume hoodTo ensure proper ventilation.
Appropriate PPEAs listed in the safety section.

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the this compound waste is concentrated, dilute it with a compatible solvent (e.g., dichloromethane) in the reaction vessel.[7]

  • Cooling: Place the reaction vessel in an ice bath to control any potential exothermic reaction.

  • Quenching: Slowly add the saturated aqueous ammonium chloride solution to the stirred this compound solution.[7] The addition should be done dropwise to maintain control of the reaction.

  • Reaction Monitoring: Continue stirring the mixture at room temperature until the reaction is complete. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.[7]

  • Extraction: Once the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[7]

  • Waste Segregation: Separate the organic and aqueous layers. The organic layer containing the ring-opened product and the aqueous layer should be collected in separate, appropriately labeled hazardous waste containers.

  • Final Disposal: Dispose of the waste containers through your institution's hazardous waste management program.[1][3]

Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_workup Workup & Segregation cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Fume Hood A->B C Dilute this compound Waste B->C D Cool Reaction Vessel C->D E Slowly Add Saturated NH4Cl Solution D->E F Monitor Reaction Completion (TLC) E->F G Extract with Organic Solvent F->G H Separate Organic & Aqueous Layers G->H I Collect in Labeled Hazardous Waste Containers H->I J Dispose via Licensed Company I->J

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Personal protective equipment for handling N-Tosylaziridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-Tosylaziridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

This compound is a reactive chemical that requires careful handling to prevent exposure and ensure experimental integrity. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks. The following table summarizes the required equipment.

PPE CategoryMinimum RequirementRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory practices.[1]
Eye/Face Protection Safety glasses with side shields or goggles.Essential for protecting eyes from splashes or dust.
Skin and Body Protection Protective clothing, such as a lab coat.Wear to prevent skin contact.[2]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be worn if exposure limits are exceeded or irritation is experienced.Work should be conducted in a chemical fume hood to minimize inhalation exposure.[2][3]

Operational Plan: Handling this compound

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work must be conducted in a well-ventilated area or a certified chemical fume hood.[2][3]

  • Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the work area.[2]

2. Handling and Use:

  • Avoid the formation of dust and aerosols.[1]

  • Use controlled transfer techniques, such as spatulas or other appropriate tools, to prevent spills.[4]

  • Keep the container tightly closed when not in use.[2][1]

  • Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][1]

  • The recommended storage temperature is -20°C.[2][1][5]

  • Keep containers tightly closed to prevent contamination and degradation.[2][1]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in an open area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For powder spills, cover with a plastic sheet to minimize spreading.[2]

  • Clean-up:

    • Wear appropriate PPE as detailed above.[2]

    • Mechanically take up the spilled material, placing it in appropriate, closed containers for disposal.[2][1] Avoid creating dust.[2][1]

    • Thoroughly clean the contaminated surface.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Material: Dispose of contents and container to an approved waste disposal plant.[2] This should be done in accordance with applicable regional, national, and local laws and regulations.[2] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging: Do not reuse the container.[2] Dispose of it as unused product.[1]

  • Empty Containers: For containers with trivial amounts of residue, rinse thoroughly. The first rinse must be collected and disposed of as hazardous waste.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh handle_transfer Controlled Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Tosylaziridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.